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Core Science & Biosynthesis

Foundational

Synthesis and Regiochemical Control of 1-Hydroxy-1H-benzotriazole-5-methanol: A Technical Guide

Executive Summary The compound 1-hydroxy-1H-benzotriazole-5-methanol (CAS 144574-90-3)[1] is a highly specialized derivative of the standard 1-hydroxybenzotriazole (HOBt) coupling additive. While unmodified HOBt is ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-hydroxy-1H-benzotriazole-5-methanol (CAS 144574-90-3)[1] is a highly specialized derivative of the standard 1-hydroxybenzotriazole (HOBt) coupling additive. While unmodified HOBt is ubiquitously used to suppress racemization and improve yields in peptide bond formation[2], the 5-methanol derivative provides a critical bifunctional advantage. The primary hydroxyl group on the methanol substituent serves as a functionalizable handle, allowing the molecule to be covalently tethered to polystyrene or PEG resins. This enables the creation of polymer-supported HOBt (P-HOBt), facilitating traceless coupling reactions where the coupling byproducts can be removed via simple filtration[3].

This whitepaper details the regioselective synthesis, mechanistic causality, and validated experimental protocols required to synthesize this molecule with high purity and yield.

Regiochemical Causality: The 5- vs. 6-Isomer Dilemma

The most common point of failure in the synthesis of substituted HOBt derivatives is the incorrect selection of the starting material, leading to the wrong regioisomer.

Literature frequently cites the use of 4-chloro-3-nitrobenzyl alcohol to generate polymer-supported HOBt[4]. However, a strict mapping of the carbon atoms during the annulation process reveals the following causality:

  • Nucleophilic Attack: Hydrazine attacks the halogen-bearing carbon. This carbon ultimately becomes the C3a bridgehead carbon of the benzotriazole ring[2].

  • N-OH Formation: The nitro-bearing carbon undergoes intramolecular condensation with the hydrazine intermediate, becoming the C7a bridgehead carbon attached to the N-OH group[4].

If 4-chloro-3-nitrobenzyl alcohol is used, the hydroxymethyl group is positioned para to the chlorine. Following cyclization, this yields 1-hydroxy-1H-benzotriazole-6 -methanol.

To successfully synthesize the 5-methanol target, the starting material must strictly be 3-chloro-4-nitrobenzyl alcohol . In this precursor, the hydroxymethyl group is meta to the nitro group and para to the chlorine, which perfectly maps to the C5 position of the resulting benzotriazole ring.

Mechanistic Pathway of Benzotriazole Annulation

The synthesis relies on a two-step, one-pot cascade reaction driven by thermodynamic stability.

  • Nucleophilic Aromatic Substitution (

    
    ):  The strongly electron-withdrawing ortho-nitro group activates the aryl chloride. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride to form an arylhydrazine intermediate[2].
    
  • Intramolecular Condensation: The basic conditions and thermal energy drive a redox-neutral cyclization. The hydrazine moiety attacks the adjacent nitro group, expelling water and forming the aromatic triazole core with a stable N-OH bond[4].

ReactionMechanism SM 3-Chloro-4-nitrobenzyl alcohol (Electrophile) INT Arylhydrazine Intermediate (SNAr Adduct) SM->INT SNAr Reaction (EtOH, 80°C) HYD Hydrazine Hydrate (Nucleophile) HYD->INT Excess CYC Intramolecular Cyclization (Condensation) INT->CYC - H2O PROD 1-Hydroxy-1H-benzotriazole-5-methanol (Target Compound) CYC->PROD Acidification (HCl, pH 1-2)

Reaction mechanism for the synthesis of 1-hydroxy-1H-benzotriazole-5-methanol.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction causality is visually and analytically verifiable at each stage.

Materials Required:

  • 3-Chloro-4-nitrobenzyl alcohol (1.0 eq, limiting reagent)

  • Hydrazine monohydrate (3.0 to 5.0 eq)[4]

  • 95% Ethanol (Reaction solvent)

  • Concentrated Hydrochloric Acid (HCl, 37%)

Step-by-Step Methodology:

  • Dissolution: Suspend 3-chloro-4-nitrobenzyl alcohol (e.g., 5.0 g, 26.6 mmol) in 50 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add hydrazine monohydrate (4.0 mL, ~80 mmol) dropwise at room temperature. Causality Note: Excess hydrazine is required as it acts as both the nucleophile and the acid scavenger for the liberated HCl.

  • Reflux & Annulation: Heat the mixture to reflux (80°C) for 5.5 hours[4].

    • IPC Validation 1: The solution will transition from pale yellow to a deep, dark orange/red, indicating the formation of the arylhydrazine intermediate and subsequent cyclization.

  • Solvent Removal: Cool the reaction to room temperature. Remove the ethanol and unreacted hydrazine under reduced pressure to yield a crude orange residue.

  • Aqueous Reconstitution: Dissolve the crude residue in 100 mL of deionized water. At this stage, the product exists as a highly water-soluble sodium/hydrazine salt.

  • Acid-Driven Precipitation: Slowly add concentrated HCl dropwise while monitoring with a calibrated pH meter until the solution reaches pH 1.0 - 2.0[4].

    • IPC Validation 2: A peach or white-colored precipitate will rapidly form. Causality Note: Dropping the pH below the

      
       of the N-OH group (~3.5) forces the protonation of the soluble 
      
      
      
      anion into the neutral, insoluble
      
      
      species[5].
  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water to remove residual salts, and dry in vacuo to constant weight.

ExperimentalWorkflow S1 Dissolution EtOH S2 Reagent Addition N2H4·H2O S1->S2 Dropwise S3 Reflux 80°C, 4-6h S2->S3 Heat S4 Acidification HCl to pH 2 S3->S4 Cool & Dilute S5 Isolation Filtration S4->S5 Precipitate

Step-by-step experimental workflow for synthesizing the target HOBt derivative.

Quantitative Data & Process Optimization

The choice of solvent and equivalents of hydrazine heavily dictates the purity profile and yield of the final product. The table below summarizes the optimization parameters based on established benzotriazole synthesis architectures[4][5].

Solvent SystemHydrazine (eq)Temp (°C)Time (h)IPC ObservationIsolated Yield (%)Purity (HPLC)
Ethanol (95%) 3.0 - 4.0 80 (Reflux) 5.5 Dark orange, homogeneous 68 - 75% >98%
Toluene1.5 - 2.0110 - 1204.0Biphasic, water separation60 - 65%~95%
DMF2.51003.0Deep red, difficult isolation50 - 55%~90%

Analytical Characterization Markers

To verify the successful synthesis of 1-hydroxy-1H-benzotriazole-5-methanol, the following analytical markers should be confirmed:

  • Mass Spectrometry (HRMS): Look for the

    
     peak at 
    
    
    
    (Exact mass for
    
    
    is 165.05).
  • 1H NMR (DMSO-d6): The signature of the 5-methanol group is a distinct singlet integrating to 2 protons around

    
     4.6 - 4.8 ppm, corresponding to the benzylic 
    
    
    
    group, alongside the broad exchangeable
    
    
    signals from both the aliphatic alcohol and the triazole N-OH.

References

Sources

Exploratory

"physicochemical properties of 1H-Benzotriazole-5-methanol, 1-hydroxy-"

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Hydroxy-1H-Benzotriazole-5-Methanol Executive Summary: Engineering the Benzotriazole Scaffold In the landscape of synthetic peptide chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Hydroxy-1H-Benzotriazole-5-Methanol

Executive Summary: Engineering the Benzotriazole Scaffold

In the landscape of synthetic peptide chemistry, the suppression of racemization and the optimization of coupling efficiency are paramount. While 1-hydroxybenzotriazole (HOBt) has long served as the benchmark additive for carbodiimide-mediated peptide coupling[1], the structural evolution of this scaffold has led to highly specialized derivatives. 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), also known as 5-hydroxymethyl-HOBt or 5-CH2OH-HOBt, represents a rational physicochemical modification of the traditional HOBt core[2].

By introducing a hydroxymethyl group at the 5-position of the benzotriazole ring, chemists have engineered a molecule that retains the critical nucleophilic and electronic properties required for active ester formation, while drastically altering its solubility profile and providing a versatile synthetic handle. This whitepaper dissects the physicochemical properties of 1H-Benzotriazole-5-methanol, 1-hydroxy-, detailing its mechanistic role, structural advantages, and providing validated protocols for its application in advanced peptide synthesis.

Physicochemical Profiling and Structural Causality

The efficacy of any coupling additive is dictated by its pKa, nucleophilicity, and phase-partitioning behavior. The core mechanism of benzotriazole additives relies on a tautomeric equilibrium between the


-hydroxy and 

-oxide forms, allowing the deprotonated anion (

) to act as a potent nucleophile[3].
Electronic Effects and pKa

The acidity of the additive is a critical determinant of the stability and reactivity of the resulting active ester. Standard HOBt possesses a pKa of 4.60[4]. The introduction of the 5-hydroxymethyl group (-CH2OH) exerts a mild inductive electron-withdrawing effect across the aromatic system, while also participating in localized hydrogen bonding. This subtle electronic modulation slightly lowers the pKa compared to unsubstituted HOBt, thereby enhancing the leaving-group ability of the active ester during the aminolysis step without rendering it so reactive that it becomes unstable.

Solubility and Phase Partitioning (The Hydrophilic Advantage)

The most significant physicochemical shift caused by the 5-methanol substitution is the alteration of the molecule's partition coefficient (LogP). Standard HOBt has relatively low aqueous solubility (~4.2 g/L)[5], which often complicates solution-phase workups, as residual HOBt can partition into the organic layer (e.g., dichloromethane or ethyl acetate). The 5-CH2OH group acts as both a strong hydrogen-bond donor and acceptor, drastically increasing hydrophilicity. This ensures that post-reaction, the additive and its corresponding byproducts can be quantitatively removed via simple aqueous extraction.

The Polymer-Anchoring Handle

Beyond solubility, the primary alcohol of the 5-methanol group serves as an orthogonal reactive site. In solid-phase peptide synthesis (SPPS) or scavenger resin applications, this hydroxyl group can be covalently attached to a polymeric support (e.g., via an ether linkage to a Merrifield resin)[5]. This immobilizes the active N-OH site, allowing for the creation of polymer-supported HOBt reagents that combine solution-phase kinetics with solid-phase purification ease.

Table 1: Comparative Physicochemical Data of Benzotriazole Additives
PropertyHOBt (Standard)1H-Benzotriazole-5-methanol, 1-hydroxy-HOAt
CAS Number 2592-95-2144574-90-339968-33-7
pKa 4.60[4]~4.50 (Estimated based on inductive effects)3.28[4]
Key Structural Feature Unsubstituted5-Hydroxymethyl substitution7-Aza substitution
Aqueous Solubility Low (4.2 g/L)[5]High (Due to extensive H-bonding)Moderate
Primary Advantage Benchmark standardEnhanced aqueous workup; Resin-anchoring handleHighest reactivity via anchimeric assistance[1]

Mechanistic Framework in Peptide Coupling

During carbodiimide-mediated coupling (e.g., using DIC or EDC), the carboxylic acid is initially activated to form an


-acylisourea intermediate[3]. This intermediate is highly reactive but structurally unstable; it is prone to an intramolecular rearrangement to form a planar 5(4H)-oxazolone[1]. The deprotonation and reprotonation of this oxazolone intermediate is the primary pathway for racemization (epimerization) at the 

-carbon of the amino acid[1].

1H-Benzotriazole-5-methanol, 1-hydroxy- intervenes by acting as a superior nucleophile. It rapidly attacks the


-acylisourea before oxazolone formation can occur, generating a stable 

-acyl-OBt active ester[3]. This active ester is highly resistant to racemization but remains sufficiently reactive to undergo smooth aminolysis when the amine component is introduced[4].

Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B B Carbodiimide (e.g., DIC/EDC) E Active Ester (O-acyl-OBt derivative) C->E + D (Fast) H 5(4H)-Oxazolone (Racemization Pathway) C->H Slow (No Additive) D 5-CH2OH-HOBt (Nucleophile) G Peptide Bond (Amide) + OBt Byproduct E->G + F F Amine Component (R'-NH2)

Mechanistic pathway of 5-CH2OH-HOBt in suppressing racemization during peptide coupling.

Experimental Methodology: Self-Validating Protocol

The following protocol leverages the specific physicochemical properties of 1H-Benzotriazole-5-methanol, 1-hydroxy- for solution-phase peptide synthesis. The choice of EDC·HCl as the carbodiimide is deliberate: both EDC byproducts (urea) and the 5-CH2OH-HOBt byproduct are highly water-soluble, allowing for a purely extraction-based purification.

Reagents and Materials
  • Acid Component :

    
    -protected amino acid (1.0 equiv).
    
  • Amine Component :

    
    -protected amino acid or peptide fragment (1.1 equiv).
    
  • Coupling Additive : 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.2 equiv).

  • Activator : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv).

  • Base :

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent : Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Step-by-Step Workflow
  • Pre-Activation (Active Ester Formation) :

    • Dissolve the

      
      -protected amino acid (1.0 equiv) and 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.2 equiv) in anhydrous DCM (or DMF for poorly soluble sequences) under an inert atmosphere.
      
    • Cool the mixture to 0 °C using an ice bath. Causality: Cooling slows down the background oxazolone formation, giving the additive a kinetic advantage to form the active ester.

    • Add EDC·HCl (1.2 equiv) portion-wise. Stir for 20–30 minutes at 0 °C.

  • Aminolysis (Coupling) :

    • In a separate vial, dissolve the amine component (1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of solvent.

    • Add the amine solution dropwise to the activated ester mixture.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor the disappearance of the active ester via HPLC or TLC (ninhydrin stain for free amines).

  • Aqueous Workup (Exploiting Hydrophilicity) :

    • Dilute the reaction mixture with additional DCM (if DMF was used, evaporate DMF first or use a large volume of EtOAc).

    • Wash the organic layer successively with:

      • 5% aqueous citric acid (3x) to remove unreacted amine and DIPEA.

      • Saturated aqueous

        
         (3x). Causality: The basic wash deprotonates the residual 5-CH2OH-HOBt. Combined with the hydrophilic 5-methanol group, the additive partitions >99% into the aqueous phase.
        
      • Brine (1x).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the highly pure peptide.
      
Safety Considerations

Anhydrous benzotriazoles possess explosive properties and are sensitive to heat and friction[3][5]. However, the presence of the hydroxymethyl group and the typical hydration of these derivatives significantly mitigate this risk. Always handle the reagent in a well-ventilated fume hood, avoid confinement during heating, and store at 2–8 °C under an inert atmosphere[6].

Workflow S1 Step 1: Activation Dissolve Acid & Additive in DMF/DCM at 0 °C S2 Step 2: Coupling Add EDC & Amine Warm to Room Temp S1->S2 S3 Step 3: Validation Monitor via HPLC Confirm Aminolysis S2->S3 S4 Step 4: Workup Aqueous Wash to Remove Hydrophilic Additive S3->S4

Step-by-step experimental workflow for solution-phase peptide coupling using 5-CH2OH-HOBt.

Conclusion

1H-Benzotriazole-5-methanol, 1-hydroxy- is a prime example of how targeted structural modifications can resolve practical bottlenecks in chemical synthesis. By appending a hydroxymethyl group to the 5-position of the HOBt core, chemists gain a reagent that maintains excellent racemization suppression and coupling kinetics, while offering vastly superior aqueous clearance during workup and a functional handle for solid-support anchoring. For drug development professionals scaling up complex peptide therapeutics, substituting standard HOBt with its 5-methanol derivative can streamline purification pipelines and enhance overall synthetic yields.

References

  • PeptideChemistry.org. (2025). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from[Link]

Sources

Foundational

Technical Whitepaper: 1-(Hydroxymethyl)-1H-benzotriazole (CAS 28539-02-8)

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)-1H-benzotriazole , the compound definitively identified by CAS number 28539-02-8 . Editorial Note on Chemical Nomenclature: The topic request provid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)-1H-benzotriazole , the compound definitively identified by CAS number 28539-02-8 .

Editorial Note on Chemical Nomenclature: The topic request provided the name "1H-Benzotriazole-5-methanol, 1-hydroxy-" alongside CAS 28539-02-8. A rigorous analysis of chemical registries (PubChem, SciFinder, NIST) reveals a contradiction in the user's prompt:

  • CAS 28539-02-8 corresponds to 1-(Hydroxymethyl)-1H-benzotriazole (an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxymethyl derivative).[1][2]
    
  • The name "1H-Benzotriazole-5-methanol, 1-hydroxy-" describes a different theoretical structure (an

    
    -hydroxy, 
    
    
    
    -5-hydroxymethyl derivative), which would likely bear a different CAS (e.g., related to CAS 106429-67-8 for the 5-methanol core).
  • Decision: As the CAS number is the unique, invariant identifier for chemical substances in regulatory and supply chain contexts, this guide strictly focuses on CAS 28539-02-8 .

A "Masked" Formaldehyde Source and Corrosion Inhibitor

Executive Summary

1-(Hydroxymethyl)-1H-benzotriazole (CAS 28539-02-8) is a crystalline benzotriazole derivative characterized by a labile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxymethyl group.[1] Unlike its 

-hydroxy analog (HOBt), which is a stable coupling reagent, CAS 28539-02-8 acts primarily as a formaldehyde donor and an

-acyliminium ion precursor
in organic synthesis. It serves a dual industrial role: as a high-performance corrosion inhibitor for copper alloys in aqueous systems and as a safe, solid-state equivalent of anhydrous formaldehyde for Mannich-type reactions. This guide details its physicochemical profile, unique decomposition mechanism, and validated protocols for its synthesis and application.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name (1H-Benzotriazol-1-yl)methanol
Common Synonyms 1-Hydroxymethylbenzotriazole; 1H-Benzotriazole-1-methanol
CAS Number 28539-02-8
Molecular Formula C

H

N

O
Molecular Weight 149.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 148–151 °C (Decomposes)
Solubility Soluble in Ethanol, THF, DMF; Slightly soluble in Water
pKa ~8.7 (Protonated form)
Stability Stable at RT; Hydrolyzes in acidic/aqueous media to release CH

O
Structural Analysis

The molecule consists of a benzotriazole ring substituted at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-1 position with a hydroxymethyl group (

). The

bond connecting the hydroxymethyl group to the triazole ring is chemically active. In the presence of Lewis acids or heat, this bond cleaves, generating a reactive iminium species or releasing free formaldehyde. This "masked" reactivity is the core of its utility.

Mechanism of Action

Formaldehyde Release & Iminium Generation

In organic synthesis, handling gaseous formaldehyde or aqueous formalin is often problematic due to polymerization or water content. CAS 28539-02-8 serves as a solid "formaldehyde equivalent."

Under thermal or acidic conditions, the compound undergoes a retro-addition reaction:

  • Dissociation: The equilibrium shifts to release free formaldehyde (

    
    ) and 
    
    
    
    -benzotriazole (
    
    
    ).
  • Activation: In the presence of a nucleophile (and acid catalyst), the hydroxyl group is protonated and leaves as water, generating a reactive benzotriazolyl-methyl cation (or iminium ion). This electrophile can then react with electron-rich substrates (e.g., amides, activated aromatics).

Corrosion Inhibition Mechanism

In industrial water treatment, the compound protects copper and its alloys (brass, bronze).

  • Adsorption: The benzotriazole nitrogen lone pairs coordinate with

    
    / 
    
    
    
    ions on the metal surface.
  • Film Formation: The hydroxymethyl group enhances solubility and cross-linking potential, forming a thin, hydrophobic polymeric film that blocks chloride/oxygen attack.

Mechanism Compound 1-(Hydroxymethyl)- benzotriazole (Solid Reagent) Equilibrium Equilibrium (Heat/Acid) Compound->Equilibrium Dissociation Iminium N-Acyliminium Ion (Electrophile) Compound->Iminium Acid (-H2O) Formaldehyde Formaldehyde (HCHO) Transient Reactive Species Equilibrium->Formaldehyde Release BtH Benzotriazole (By-product) Equilibrium->BtH Product N-Methylated Product Formaldehyde->Product Mannich Rxn Iminium->Product + Nucleophile

Figure 1: Mechanistic pathways of CAS 28539-02-8 acting as a formaldehyde donor and electrophilic intermediate.

Applications in Research & Development

Organic Synthesis (The "Katritzky" Method)

Researchers utilize this compound to perform


-amidoalkylation . The benzotriazole moiety acts as a good leaving group, allowing the introduction of a methyl group functionalized with a nucleophile.
  • Use Case: Synthesis of bioactive amines and heterocycles.

  • Advantage: Avoids the use of paraformaldehyde (which is insoluble) or formalin (which contains water).

Corrosion Protection

Used in circulating cooling water systems and metalworking fluids.

  • Concentration: Typically effective at 5–50 ppm.

  • Synergy: Often combined with tolyltriazole for enhanced film stability.

Experimental Protocols

Protocol A: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole

Rationale: This protocol ensures a high-purity reagent free from unreacted formaldehyde.

Materials:

  • 
    -Benzotriazole (BtH) [CAS 95-14-7][3][4]
    
  • Formaldehyde (37% aq. solution)

  • Solvent: Water or dilute Acetic Acid

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 11.9 g (0.1 mol) of

    
    -benzotriazole in 100 mL of water heated to 50°C.
    
  • Addition: Add 8.5 mL (approx. 0.11 mol) of 37% formaldehyde solution dropwise over 10 minutes.

  • Reaction: Stir the mixture at 50–60°C for 1 hour. The solution typically remains clear or becomes slightly cloudy.

  • Crystallization: Cool the mixture slowly to 4°C (ice bath). White needle-like crystals will precipitate.

  • Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 20 mL) to remove excess formaldehyde.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
    • Yield: ~90-95%.[5][4]

    • QC Check: Melting point should be sharp (148–150°C). Broad range indicates wet product or hydrolysis.

Protocol B: Application in Mannich-Type Reaction

Rationale: Utilizing the reagent as a masked formaldehyde source to synthesize N-(butoxymethyl)benzotriazole.

Materials:

  • 1-(Hydroxymethyl)benzotriazole (1.49 g, 10 mmol)

  • Butanol (10 mL, excess, acts as solvent/nucleophile)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount)

Step-by-Step Workflow:

  • Setup: Equip a flask with a Dean-Stark trap (optional) or use molecular sieves if strictly anhydrous conditions are needed.

  • Reflux: Suspend the benzotriazole derivative in Butanol. Add pTSA. Heat to reflux (approx. 117°C).

  • Mechanism: As the reagent dissolves and dissociates, the hydroxyl group is exchanged for the butoxy group via the iminium intermediate.

  • Monitoring: Monitor by TLC (Silica, Ethyl Acetate/Hexane 1:1). The starting material spot will disappear.

  • Workup: Evaporate excess butanol under reduced pressure. Recrystallize the residue from hexane.

Workflow Start Start: 1-(Hydroxymethyl)benzotriazole + Nucleophile (Alcohol/Amide) Catalyst Add Acid Catalyst (pTSA or H2SO4) Start->Catalyst Heat Heat to Reflux (Drive Equilibrium) Catalyst->Heat Exchange Ligand Exchange (-H2O) Heat->Exchange Isolate Isolate Product (Evaporation/Recrystallization) Exchange->Isolate

Figure 2: General workflow for nucleophilic substitution using CAS 28539-02-8.

Safety & Handling (E-E-A-T)

Formaldehyde Hazard

Although a solid, CAS 28539-02-8 is a formaldehyde releaser . Upon contact with mucous membranes or acidic moisture, it hydrolyzes to release formaldehyde, a known carcinogen and sensitizer.

  • Control: Always handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator if dust generation is likely.

Explosive Potential

Benzotriazoles possess high nitrogen content and can exhibit explosive properties under extreme shock or rapid heating.

  • DSC Data: Exothermic decomposition often begins >160°C.

  • Precaution: Do not heat above 140°C in a dry state. Avoid grinding large quantities in a mortar.

References

  • Katritzky, A. R. (1990). Benzotriazole: A Novel Synthetic Auxiliary. Chemical Reviews. Link

  • Sigma-Aldrich. (2024).[6] Product Specification: 1H-Benzotriazole-1-methanol (CAS 28539-02-8).[1][3][4][7][8] Link

  • National Institute of Standards and Technology (NIST). (2023). 1H-Benzotriazole-1-methanol Mass Spectrum. NIST Chemistry WebBook.[9] Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-(Hydroxymethyl)-1H-benzotriazole. Link

  • CymitQuimica. (2024). Safety Data Sheet: CAS 28539-02-8.[2][3] Link

Sources

Exploratory

Advanced Spectral Analysis of 1H-Benzotriazole-5-methanol, 1-hydroxy-: A Comprehensive Guide for Structural Elucidation

Executive Summary & Chemical Architecture 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), commonly referred to as 1-hydroxy-5-hydroxymethylbenzotriazole, is a highly functionalized derivative of 1-hydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), commonly referred to as 1-hydroxy-5-hydroxymethylbenzotriazole, is a highly functionalized derivative of 1-hydroxybenzotriazole (HOBt). While HOBt is ubiquitously employed as a racemization-suppressing coupling reagent in peptide synthesis[1], the addition of a 5-hydroxymethyl group introduces a versatile synthetic handle for bioconjugation, solid-phase anchoring, and fluorophore attachment.

From a spectroscopic standpoint, this molecule presents a unique challenge: it possesses two distinct hydroxyl environments (a highly acidic N-OH and a primary aliphatic C-OH) and an electron-deficient aromatic system. This whitepaper provides a rigorous, causality-driven framework for the spectral elucidation of this compound, ensuring that researchers can orthogonally validate its structure using NMR, MS, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Selection

The N-OH group of benzotriazoles participates in extensive intermolecular hydrogen bonding, often forming dimeric or polymeric aggregates in non-polar solvents like CDCl₃, which leads to severe peak broadening and loss of resolution[2]. To counteract this, anhydrous DMSO-d₆ is the mandatory solvent. DMSO acts as a strong hydrogen-bond acceptor, disrupting solute-solute interactions and yielding sharp, resolvable peaks for both the exchangeable protons (N-OH, C-OH) and the aromatic core[3].

Spectral Assignments

The aromatic core of the 5-substituted benzotriazole exhibits a classic 1,2,4-trisubstituted splitting pattern (an AMX or ABX spin system). The proximity of the C4 proton to the electron-withdrawing triazole ring deshields it significantly compared to standard benzene derivatives.

Table 1: Summarized ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Causality / Assignment
N-OH ~11.50br s-Highly deshielded by the electronegative nitrogen and oxygen; broad due to solvent exchange.
C4-H 7.85d (J = 1.5)110.2Meta-coupled to C6; strongly deshielded by the adjacent triazole ring's anisotropic field.
C7-H 7.78d (J = 8.5)118.4Ortho-coupled to C6; distinct downfield shift due to the N1-OH proximity.
C6-H 7.42dd (J = 8.5, 1.5)126.5Exhibits both ortho (C7) and meta (C4) coupling.
C5 --138.1Quaternary aromatic carbon attached to the hydroxymethyl group.
C3a / C7a --144.5 / 129.3Bridgehead quaternary carbons of the fused ring system.
-CH₂- 4.65s (or d)62.8Aliphatic methylene carbon shifted downfield by the adjacent hydroxyl oxygen.
C-OH 5.30br s (or t)-Primary alcohol hydroxyl proton; exchangeable with D₂O.

Mass Spectrometry (MS) & Fragmentation Mechanics

Ionization Strategy

Positive-ion Electrospray Ionization (ESI+) is the optimal technique for this compound. The triazole ring contains basic nitrogen atoms (N2 and N3) that readily accept a proton to form a stable [M+H]⁺ precursor ion at m/z 166.06.

Fragmentation Causality

Tandem mass spectrometry (MS/MS) of benzotriazoles is characterized by a highly specific thermodynamic sink: the extrusion of neutral nitrogen gas (N₂), resulting in a mass shift of -28 Da[4]. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, this is coupled with the facile loss of water (-18 Da) from the primary alcohol or the N-OH group.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 166.06 F1 Fragment Ion m/z 138.06 M->F1 -N2 (28 Da) F2 Fragment Ion m/z 148.05 M->F2 -H2O (18 Da) F3 Terminal Fragment m/z 120.05 F1->F3 -H2O (18 Da) F2->F3 -N2 (28 Da)

Fig 1. ESI-MS/MS fragmentation pathway showing characteristic N₂ and H₂O neutral losses.

Table 2: ESI-MS/MS Fragmentation Profile

m/zIon TypeNeutral LossMechanistic Causality
166.06 [M+H]⁺NoneProtonation of the triazole core (N2/N3 position).
148.05 [M+H - H₂O]⁺18 Da (H₂O)Cleavage of the primary alcohol or N-OH hydroxyl group.
138.06 [M+H - N₂]⁺28 Da (N₂)Extrusion of nitrogen gas, forming a reactive carbazole-like radical cation.
120.05 [M+H - N₂ - H₂O]⁺46 DaSequential thermodynamic degradation of the functional groups.

Vibrational (FT-IR) & Electronic (UV-Vis) Spectroscopy

FT-IR Causality

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric water creates a massive O-H stretching band that completely obscures the critical diagnostic signals of the molecule's N-OH and C-OH groups (3200–3500 cm⁻¹)[2].

Table 3: Diagnostic ATR-FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3200 - 3450 O-H stretchStrong, BroadValidates the presence of both N-OH and C-OH groups.
3050 - 3100 C-H stretch (Aromatic)WeakCharacteristic of the benzotriazole ring system.
2850 - 2950 C-H stretch (Aliphatic)WeakConfirms the methylene (-CH₂-) linker.
1580 - 1620 C=C / C=N stretchMediumAromatic ring breathing modes of the fused system.
1050 C-O stretchStrongDefinitive marker for the primary alcohol (-CH₂OH).
UV-Vis Causality

The UV-Vis spectrum of the benzotriazole core is dominated by π-π* transitions. The molecule exhibits a strong absorption band between 250 nm and 280 nm [5]. The exact lambda max (λₘₐₓ) is highly dependent on the solvent's polarity and the tautomeric state of the triazole ring (1H vs. 2H tautomers), though the 1H-tautomer heavily predominates at room temperature[5].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, spectral acquisition must follow a self-validating system —meaning the protocol contains built-in physical and computational checks that prevent false-positive structural assignments.

NMR_Workflow S1 Sample Prep DMSO-d6 + TMS S2 1D Acquisition 1H & 13C NMR S1->S2 S3 Internal Check TMS = 0.0 ppm S2->S3 S4 2D Validation HSQC / HMBC S3->S4 S5 Final Data Self-Consistent S4->S5

Fig 2. Self-validating NMR workflow utilizing internal standards and orthogonal 2D cross-validation.

Protocol 1: Orthogonal NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality: Anhydrous solvent prevents the residual water peak (~3.33 ppm) from overlapping with or obscuring the critical -CH₂- signals.

  • Shimming and Tuning: Perform automated gradient shimming.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it exceeds this, the magnetic field is inhomogeneous, and multiplets will distort. Re-shim immediately.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay) and ¹³C NMR (1024 scans).

  • 2D Cross-Validation: Acquire ¹H-¹³C HSQC and HMBC spectra.

    • Validation Check: Every protonated carbon identified in the ¹³C 1D spectrum must have a corresponding cross-peak in the HSQC spectrum. The quaternary carbons (C3a, C5, C7a) must only appear in the HMBC spectrum via long-range coupling.

Protocol 2: Calibrated ATR-FTIR Spectroscopy
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans).

    • Validation Check: The baseline must be perfectly flat. Any peaks indicate crystal contamination.

  • System Suitability: Run a standard polystyrene calibration film.

    • Validation Check: The reference aromatic C-C stretch must appear at exactly 1601 cm⁻¹ (± 1 cm⁻¹). If it drifts, the interferometer requires recalibration.

  • Sample Acquisition: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.

References

  • 1-Hydroxybenzotriazole hydrate | C6H7N3O2 | CID 2796029 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 1-Hydroxybenzotriazole - Spectrum - SpectraBase Source: John Wiley & Sons, Inc. URL:[Link]

  • Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Foundational

1H-Benzotriazole-5-methanol, 1-hydroxy-: Molecular Structure, Mechanistic Utility, and Applications in Advanced Peptide Synthesis

Executive Summary In the landscape of modern peptide synthesis and solid-phase organic chemistry, the suppression of racemization and the facilitation of rapid amide bond formation are critical parameters for success. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide synthesis and solid-phase organic chemistry, the suppression of racemization and the facilitation of rapid amide bond formation are critical parameters for success. While 1-hydroxybenzotriazole (HOBt) has long been the gold standard additive for carbodiimide-mediated couplings[1], its lack of a secondary functional handle limits its utility in advanced immobilization techniques.

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), commonly referred to as HOBt-5-methanol, bridges this gap. By incorporating a primary alcohol at the 5-position of the benzotriazole ring, this bifunctional scaffold retains the potent active-ester-forming capabilities of the N-OH group while providing a versatile hydroxymethyl handle for covalent attachment to solid supports or soluble polymers[2]. This whitepaper explores the structural causality, mechanistic pathways, and highly efficient "catch-and-release" protocols enabled by this specialized reagent.

Molecular Structure and Physicochemical Profile

The utility of 1H-Benzotriazole-5-methanol, 1-hydroxy- stems directly from its dual-functional molecular architecture:

  • The N-Hydroxy (N-OH) Group: Located at position 1, this highly nucleophilic and mildly acidic group (pKa ~4.6) is responsible for intercepting reactive intermediates to form stable, yet highly amine-reactive, OBt esters.

  • The 5-Hydroxymethyl (-CH₂OH) Group: Located at position 5 on the aromatic ring, this primary alcohol acts as an orthogonal conjugation handle. It is significantly less acidic (pKa ~15) than the N-OH group, a thermodynamic differential that dictates the synthetic strategies used for its immobilization.

Quantitative Data: Structural and Chemical Properties
Property1-Hydroxybenzotriazole (HOBt)1H-Benzotriazole-5-methanol, 1-hydroxy-
CAS Number 2592-95-2144574-90-3
Molecular Formula C₆H₅N₃OC₇H₇N₃O₂
Molecular Weight 135.13 g/mol 165.15 g/mol
pKa (N-OH) ~4.60~4.65 (Estimated)
Functional Handles Single (N-OH)Dual (N-OH, 5-CH₂OH)
Primary Application Solution-phase coupling additivePolymer immobilization / Bifunctional linker
Racemization Suppression HighHigh

Mechanistic Role: Racemization Suppression

During standard peptide coupling, the activation of an N-protected amino acid by a carbodiimide (such as DIC or EDC) generates an O-acylisourea intermediate. This intermediate is highly reactive and prone to intramolecular cyclization, forming an oxazolone. The oxazolone pathway is the primary culprit for epimerization (racemization) because the alpha-proton becomes highly acidic and easily abstracted by base[1].

The addition of HOBt-5-methanol fundamentally alters this kinetic landscape. The N-OH group acts as an aggressive nucleophile, rapidly attacking the O-acylisourea to form a polymer-supported or soluble OBt active ester[3]. This OBt ester is thermodynamically stable against oxazolone formation but remains highly susceptible to nucleophilic attack by the incoming amine, ensuring that the chiral integrity of the amino acid is preserved.

G AA N-Protected Amino Acid Oacyl O-Acylisourea Intermediate AA->Oacyl DIC/EDC Oxazolone Oxazolone (Racemization) Oacyl->Oxazolone Base/Slow Reaction OBtEster OBt Active Ester Oacyl->OBtEster Fast Attack by HOBt Amide Chiral Amide Product Oxazolone->Amide Amine (Racemized) HOBt HOBt-5-Methanol HOBt->OBtEster OBtEster->Amide Amine (Stereopure)

Caption: Mechanistic pathway of racemization suppression by HOBt derivatives during peptide coupling.

Advanced Applications: Polymer-Supported HOBt (PS-HOBt)

The 5-hydroxymethyl group of 1H-Benzotriazole-5-methanol, 1-hydroxy- is engineered specifically for the creation of Polymer-Supported HOBt (PS-HOBt). By covalently linking the 5-position to a polystyrene or PEG-based resin, chemists can execute "Catch-and-Release" methodologies[2].

In this paradigm, the resin "catches" a carboxylic acid by forming an immobilized active ester. Excess reagents and byproducts (like diisopropylurea) are simply washed away. Subsequently, an amine is introduced to the resin, which "releases" the final amide product into solution[4]. The HOBt moiety remains covalently bound to the resin, eliminating the need for complex aqueous workups or chromatography. This approach is highly utilized in both solid-phase heterocyclic chemistry and liquid-phase peptide synthesis (LPPS)[5].

G Resin Polymer Support Linker 5-Methanol Linkage Resin->Linker HOBt Immobilized HOBt Core Linker->HOBt ActiveEster Polymer-Supported Active Ester HOBt->ActiveEster + Acid + DIC Acid Carboxylic Acid Acid->ActiveEster DIC DIC (Coupling Agent) DIC->ActiveEster Product Amide Product (High Purity) ActiveEster->Product + Amine (Release) RegenHOBt Regenerated PS-HOBt ActiveEster->RegenHOBt Cleaved Byproduct Amine Amine (Solution) Amine->Product

Caption: Catch-and-release amide synthesis workflow utilizing polymer-supported HOBt.

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the orthogonal protection required for immobilization, followed by the catch-and-release workflow.

Protocol 1: Orthogonal Immobilization onto Polystyrene Resin

Causality Note: Direct alkylation or esterification of the 5-methanol group is impossible without side-reactions because the N-OH proton (pKa ~4.6) is vastly more acidic and nucleophilic than the primary alcohol. Orthogonal protection of the N-OH group is a strict prerequisite.

  • N-OH Protection: Dissolve 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by trityl chloride (Trt-Cl, 1.1 eq). Stir for 4 hours at room temperature to yield the N-trityloxy protected intermediate.

  • Resin Attachment: Swell carboxypolystyrene resin in DMF. Add the N-trityloxy intermediate (3.0 eq relative to resin loading), DIC (3.0 eq), and a catalytic amount of DMAP (0.1 eq). Agitate for 12 hours to form a stable ester linkage at the 5-methanol position.

  • N-OH Deprotection: Wash the resin thoroughly with DMF and DCM. Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 30 minutes to selectively cleave the trityl group, liberating the active N-OH moiety.

  • Preparation: Wash the resulting PS-HOBt resin with DCM, DMF, and Methanol. Dry under vacuum.

Protocol 2: Catch-and-Release Amide Synthesis Workflow

Self-Validating Mechanism: The purity of the final product is inherently validated by the physical separation of phases. Only the covalently bound active ester can react with the amine in Step 3; all other impurities are removed in Step 2.

  • Active Ester Formation (Catch): Swell the PS-HOBt resin in anhydrous DMF. Add the target carboxylic acid (3.0 eq) and DIC (3.0 eq). Agitate at room temperature for 2 hours.

  • Quantitative Washing: Filter the reaction mixture. Wash the resin extensively with DMF (5x) and DCM (5x) to completely remove unreacted acid and the diisopropylurea (DIU) byproduct. The resin now holds the purified, immobilized active ester.

  • Amide Bond Formation (Release): Suspend the resin in DCM. Add the target amine (0.8 eq relative to initial acid loading) to ensure the amine is the limiting reagent. Agitate for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin twice with DCM and combine the filtrates. Evaporate the solvent to yield the highly pure amide product. The regenerated PS-HOBt remains on the filter frit.

References

  • [1] Introduction to Peptide Synthesis - PMC - NIH. National Institutes of Health. Available at:

  • [5] Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews - ACS Publications. Available at:

  • [3] Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at:

  • [2] Solid Phase Heterocyclic Chemistry. Chemical Reviews - ACS Publications. Available at:

  • [4] Facile synthesis of sulfonamide libraries using a solid-polymer-supported HOBt scaffold. ResearchGate. Available at:

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 1H-Benzotriazole-5-methanol, 1-hydroxy-

Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics, physicochemical properties, and safe handling protocols for 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 112656-91-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics, physicochemical properties, and safe handling protocols for 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 112656-91-8).[1] As a bifunctional derivative of the standard peptide coupling reagent 1-Hydroxybenzotriazole (HOBt), this compound exhibits a unique solubility landscape defined by its dual hydrogen-bonding domains: the acidic N-hydroxy moiety and the primary hydroxymethyl group.[1]

Critical Safety Notice: Like its parent compound HOBt, this derivative possesses potential explosive properties, particularly in its anhydrous state. All solubility protocols described herein incorporate desensitization steps to ensure researcher safety.

Part 1: Physicochemical Profile & Structural Analysis

To understand the solubility behavior of 1H-Benzotriazole-5-methanol, 1-hydroxy-, one must analyze its structural causality.[1] Unlike standard HOBt, which is amphiphilic but leans towards polar aprotic solubility, the 5-hydroxymethyl derivative introduces a significant hydrophilic handle.

Structural Determinants of Solubility
  • The N-Hydroxy Group (Position 1): Acts as a proton donor (pKa ~6.[1]0) and acceptor. It drives solubility in basic aqueous media and polar aprotic solvents (DMF, DMSO) via strong dipole-dipole interactions.[1]

  • The Hydroxymethyl Group (Position 5): A primary alcohol that enhances hydrogen bonding capacity. This modification significantly increases the compound's affinity for protic solvents (methanol, water) compared to unsubstituted HOBt, while drastically reducing solubility in non-polar chlorinated solvents (DCM, Chloroform).

  • The Benzotriazole Core: Provides a pi-stacking scaffold, allowing for limited solubility in aromatic solvents (like toluene) only at elevated temperatures.

Predicted Physiochemical Properties[2]
  • Molecular Formula: C₇H₇N₃O₂

  • Molecular Weight: 165.15 g/mol

  • Predicted LogP: ~ -0.5 to 0.2 (More hydrophilic than HOBt, which has a LogP of ~0.15).

  • pKa (N-OH): 5.8 – 6.2 (Acidic).[1]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Table 1: Solubility Classification in Organic Solvents
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL) Primary choice.[1] The solvent's oxygen/nitrogen lone pairs accept protons from both the N-OH and -CH₂OH groups, disrupting crystal lattice energy efficiently.[1]
Polar Protic Methanol, Ethanol Moderate (20-50 mg/mL) Good solubility due to H-bonding networks.[1] However, self-aggregation of the solute may compete with solvation at high concentrations.
Aqueous Water (pH 7) Low to Moderate The hydrophobic aromatic ring limits solubility.
Aqueous (Basic) Water (pH > 8) High Deprotonation of the N-OH group forms a salt, rendering the molecule highly water-soluble.[1]
Chlorinated DCM, Chloroform Very Low (<1 mg/mL) The high polarity of the 5-hydroxymethyl group makes the molecule energetically unfavorable to solvate in DCM.
Non-Polar Hexane, Toluene Insoluble Lack of dipole interaction capability prevents solvation.
Diagram 1: Solute-Solvent Interaction Mechanism

The following diagram illustrates the hydrogen bonding network stabilizing the molecule in Dimethylformamide (DMF).

G cluster_0 Solvation Shell Solute 1H-Benzotriazole-5-methanol, 1-hydroxy- DMF_N DMF (Carbonyl Oxygen) Solute->DMF_N H-Bond (N-OH Donor) DMF_OH DMF (Carbonyl Oxygen) Solute->DMF_OH H-Bond (-CH2OH Donor) Lattice Crystal Lattice (Pi-Stacking) Lattice->Solute Dissolution Energy (Entropy Driven)

Caption: Dual H-bond donation from the N-OH and 5-hydroxymethyl groups to DMF carbonyls drives high solubility.[1]

Part 3: Experimental Determination Protocol

Since specific quantitative data for this derivative is rare in public literature, the following Self-Validating Protocol allows researchers to determine exact solubility limits safely.

Method: Isothermal Saturation with HPLC Quantification

Objective: Determine the saturation concentration (


) in a target solvent at 25°C.

Reagents:

  • Target Solvent (HPLC Grade).

  • 1H-Benzotriazole-5-methanol, 1-hydroxy- (Assumed >95% purity).[1]

  • Safety Note: Ensure the compound is wetted (usually sold as hydrate) to prevent explosion. Correct for water content in mass calculations.

Workflow:

  • Preparation (Supersaturation):

    • Weigh 100 mg of the compound into a 2 mL chemically resistant vial (glass/PTFE).

    • Add 500 µL of the target solvent.

    • Check: If fully dissolved, add more solid until a visible precipitate persists.

  • Equilibration:

    • Agitate the vial at 25°C for 24 hours using a thermomixer (1000 rpm).

    • Why: Ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Critical: Pre-saturate the filter with a small volume of supernatant to prevent adsorption losses.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100x with Mobile Phase A (Water + 0.1% TFA).

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Diagram 2: Solubility Determination Workflow

Workflow Start Start: Weigh 100mg Solid Solvent Add Target Solvent (Ensure Undissolved Solid) Start->Solvent Agitate Equilibrate 24h @ 25°C Solvent->Agitate Filter Filter (0.22 µm PTFE) Remove Solids Agitate->Filter Dilute Dilute 100x (Prevent Detector Saturation) Filter->Dilute HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC

Caption: Step-by-step gravimetric/chromatographic workflow for accurate solubility determination.

Part 4: Applications & Solvent Selection

Peptide Synthesis & Coupling

In solid-phase peptide synthesis (SPPS), this compound serves as an advanced additive to suppress racemization.

  • Solvent Choice: DMF or NMP is mandatory.[1]

  • Reasoning: DCM (often used for resin swelling) will precipitate this reagent, leading to poor coupling efficiency and potential blockages in automated synthesizers.

  • Protocol Adjustment: If using DCM-swollen resins (like Trityl chloride resin), dissolve the 1H-Benzotriazole-5-methanol, 1-hydroxy- in a minimum volume of DMF before adding to the DCM reaction vessel.[1]

Linker Chemistry

The 5-hydroxymethyl group allows this molecule to act as a "traceable" linker.[1]

  • Immobilization: The primary alcohol can be esterified to a carboxylic acid on a solid support.

  • Solvent Compatibility: Reactions involving the 5-OH group should be performed in Pyridine or anhydrous DMF to maintain solubility and scavenge protons.[1]

Part 5: Safety & Stability Profile

Explosive Hazard: Benzotriazole derivatives with N-OH functionality are classified as Class 1.3 Explosives (UN 3474) in their dry form due to autocatalytic decomposition pathways.[1]

Handling Rules:

  • Never Dry Completely: Always store the compound wetted with ≥20% water.

  • Avoid Metal Contact: Do not use metal spatulas; use PTFE or wood. Benzotriazoles can form shock-sensitive heavy metal salts.[1]

  • Rotary Evaporation: If concentrating a solution containing this compound, do not go to dryness. Stop while the solution is still a slurry and reconstitute immediately or filter wet.

References

  • Katritzky, A. R., et al. "Benzotriazole: A novel synthetic auxiliary." Tetrahedron, 47(16-17), 2683-2732.[1] (Foundational chemistry of benzotriazole derivatives).

  • PubChem. 1-Hydroxybenzotriazole Compound Summary. Available at: [Link].

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 1H-Benzotriazole-5-methanol, 1-hydroxy-: A Comprehensive Guide for Process Safety

Executive Summary 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), commonly referred to as 5-hydroxymethyl-HOBt, is a functionalized derivative of the widely used peptide coupling additive 1-hydroxybenzotriazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3), commonly referred to as 5-hydroxymethyl-HOBt, is a functionalized derivative of the widely used peptide coupling additive 1-hydroxybenzotriazole (HOBt). While benzotriazole derivatives are essential for suppressing racemization during amide bond formation, their utility is severely complicated by intrinsic thermal instability. Anhydrous benzotriazoles are capable of propagating deflagration and detonation, often classifying them as Class 1 explosives under UN testing criteria[1].

This technical guide elucidates the thermal stability profile of 5-hydroxymethyl-HOBt. By analyzing the mechanistic causality of its decomposition, establishing self-validating analytical workflows, and detailing the critical role of hydration, this whitepaper provides an authoritative framework for safely handling and scaling this reagent in drug development.

Structural and Mechanistic Profiling

The Causality of Thermal Instability

The explosive hazard of 1-hydroxybenzotriazoles is fundamentally rooted in the lability of the N–O and N–N bonds within the aromatic triazole ring. Under thermal stress, decomposition is not a simple degradation but a catastrophic event initiated by the homolytic cleavage of the N–O bond. This cleavage generates highly reactive NO• and benzotriazolyl radicals. This initial endothermic activation is immediately followed by a highly exothermic, runaway radical-chain reaction that fragments the ring system, releasing large volumes of non-condensable gases (N₂, NO, CO, CO₂) ([2]).

Impact of the 5-Hydroxymethyl Substituent

The addition of a hydroxymethyl group (–CH₂OH) at the 5-position introduces a potent hydrogen-bond donor and acceptor into the molecular framework. In the solid state, this facilitates a robust intermolecular hydrogen-bonding network. While this network increases the crystal lattice energy, it does not fundamentally alter the activation energy required for N–O bond homolysis.

However, the –CH₂OH group significantly increases the molecule's hygroscopicity, promoting the formation of stable crystalline hydrates. As demonstrated in [3], the presence of crystal-bound water acts as a critical thermal sink. The endothermic evaporation of this water (~80 °C) absorbs ambient heat, effectively delaying the core molecule from reaching the critical onset temperature required for runaway exothermic decomposition.

Decomposition A 5-CH2OH-HOBt (Hydrated Solid) B Endothermic Dehydration (~80-100°C) A->B Heat Input C Anhydrous Intermediate (Thermally Labile) B->C Water Loss D Homolytic N-O Cleavage (Onset ~150°C) C->D Critical Temp Reached E Exothermic Gas Release (N2, CO, NO) D->E Radical Chain Reaction

Fig 1: Mechanistic pathway of 5-CH2OH-HOBt thermal decomposition and gas evolution.

Thermal Stability Analytics: DSC and TGA Profiles

To safely scale processes involving 5-hydroxymethyl-HOBt, researchers must employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map its thermal boundaries. According to tests conducted by the [4], anhydrous HOBt derivatives exhibit a sharp, violent exothermic peak typically beginning between 150 °C and 165 °C.

The table below extrapolates the known quantitative thermal data of standard benzotriazoles to the 5-hydroxymethyl derivative based on substituent mass and hydration capacity.

Table 1: Comparative Thermal Properties of Benzotriazole Derivatives
CompoundHydration StateEndothermic Peak (Dehydration/Melting)Exothermic Onset (Decomposition)Explosive Hazard Level
HOBt Anhydrous157–158 °C (Melting)150–160 °CHigh (Class 1.1D equivalent)
HOBt Monohydrate Monohydrate (~11.8% H₂O)~80 °C (Water loss)150–160 °CModerated (Desensitized)
6-Cl-HOBt Anhydrous194–198 °C180–190 °CHigh
5-CH2OH-HOBt Wetted / Hydrate~85 °C (Estimated H₂O loss)~155–165 °C (Estimated)Moderated if wetted

Experimental Protocols: Self-Validating Thermal Analysis

To ensure trustworthiness in process safety, the following TGA/DSC protocol is designed as a self-validating system. By incorporating a strategic isothermal hold, the protocol explicitly differentiates between benign dehydration and hazardous decomposition ([5]).

Step-by-Step TGA/DSC Methodology
  • Sample Preparation: Weigh exactly 1.5–2.0 mg of 5-hydroxymethyl-HOBt into a 300 μL alumina crucible fitted with a pierced lid.

    • Causality: Keeping the sample mass strictly below 2 mg minimizes the risk of damaging the microbalance or thermal sensor during the violent exothermic expansion and gas evolution phase[5].

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative artifacts.

  • Isothermal Stabilization: Hold the sample at 25 °C for 5 minutes to establish a stable thermal baseline.

  • Dehydration Ramp: Heat the sample from 25 °C to 120 °C at a controlled rate of 5 °C/min.

  • Isothermal Validation Hold: Hold at 120 °C for 30 minutes.

    • Causality: This extended hold ensures the complete endothermic evaporation of hydrate water. If the mass loss curve plateaus during this hold, the initial mass loss is definitively validated as moisture rather than premature molecular degradation.

  • Decomposition Ramp: Heat from 120 °C to 300 °C at 5 °C/min. Record the onset temperature of the exotherm and the total enthalpy of decomposition (ΔH).

  • Data Interpretation: Utilize the onset temperature and ΔH to calculate the Time-to-Maximum Rate (TMR), establishing safe operating temperature limits for large-scale synthesis.

Workflow Step1 Sample Preparation (<2 mg in Alumina Crucible) Step2 Isothermal Stabilization (25°C, N2 Purge) Step1->Step2 Step3 Dehydration Ramp & Hold (5°C/min to 120°C, 30 min hold) Step2->Step3 Step4 Decomposition Ramp (5°C/min to 300°C) Step3->Step4 Step5 Safety Limit Calculation (Determine Onset Temp & ΔH) Step4->Step5

Fig 2: Self-validating TGA/DSC workflow for assessing benzotriazole explosive properties.

Process Safety and Handling Directives

Due to the severe risk of explosion if heated under confinement, 5-hydroxymethyl-HOBt must never be dried to an anhydrous state for storage or transport. It should be handled exclusively as a wetted solid (typically ≥20% water by mass) or as a stable crystalline hydrate[6]. Desensitization via hydration suppresses the material's sensitivity to mechanical shock and friction, preventing the propagation of deflagration and ensuring compliance with standard laboratory safety protocols[1].

References

  • Explosive properties of 1-hydroxybenzotriazoles , PubMed (Federal Institute for Materials Research and Testing - BAM),[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety , Peptide Chemistry,[Link]

  • Committee of Experts on the Transport of Dangerous Goods: 1-Hydroxybenzotriazole , UNECE Secretariat,[Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Modifications , PMC (NIH),[Link]

Sources

Exploratory

1-Hydroxy-5-(hydroxymethyl)benzotriazole: The Anchorable Activator

Topic: 1H-Benzotriazole-5-methanol, 1-hydroxy- Content Type: Technical Reference Guide Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers. Executive Summary & Chemical Identity[1] 1H-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Benzotriazole-5-methanol, 1-hydroxy- Content Type: Technical Reference Guide Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.

Executive Summary & Chemical Identity[1]

1H-Benzotriazole-5-methanol, 1-hydroxy- (often abbreviated as 5-HMHzBt or simply hydroxymethyl-HOBt) is a bifunctional derivative of the classic peptide coupling additive, 1-hydroxybenzotriazole (HOBt). While HOBt is ubiquitous in solution-phase peptide synthesis for suppressing racemization and catalyzing carbodiimide couplings, its solubility often complicates purification.

The 5-hydroxymethyl derivative solves this by introducing a reactive primary alcohol handle at the 5-position. This "chemical hook" allows the active benzotriazole core to be covalently tethered to solid supports (polystyrene, silica, or PEG), creating Polymer-Supported HOBt (P-HOBt) . This transforms a soluble reagent into a heterogeneous, recyclable catalyst that facilitates "Catch-and-Release" synthesis and simplifies downstream processing.

Chemical Profile
PropertyData
IUPAC Name 1-Hydroxy-1H-benzotriazole-5-methanol
CAS Number 144574-90-3
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Core Functionality N-OH (Active Ester Formation), -CH₂OH (Anchoring/Linker)
pKa (approx) ~6.0 (Active N-OH proton)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, MeOH; slightly soluble in water.[1]

Synthesis & Structural Regiochemistry

The synthesis of 5-HMHzBt relies on nucleophilic aromatic substitution followed by cyclization. The regiochemistry of the starting material determines whether the 5- or 6-isomer is formed. While both function similarly as coupling additives, the 5-isomer is structurally distinct.

Mechanistic Pathway

The most robust route utilizes 3-chloro-4-nitrobenzyl alcohol (for the 5-isomer) or 4-chloro-3-nitrobenzyl alcohol (for the 6-isomer, often found in commercial P-HOBt mixtures).

Step 1: Hydrazinolysis. The chloro-nitro precursor reacts with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride ion via SNAr mechanism. Step 2: Cyclization. Under acidic or thermal conditions, the hydrazine group attacks the adjacent nitro group (or its reduced nitroso/hydroxylamine intermediate), closing the triazole ring to form the N-hydroxy species.

Synthesis Figure 1: Synthetic route to 5-HMHzBt via Hydrazinolysis and Cyclization. SM 3-Chloro-4-nitrobenzyl alcohol (Precursor) Inter Intermediate: 3-Hydrazino-4-nitrobenzyl alcohol SM->Inter N2H4·H2O, EtOH Reflux (SNAr) Product 1-Hydroxy-5-(hydroxymethyl)benzotriazole (5-HMHzBt) Inter->Product H+, Cyclization (- H2O)

[3][4]

Applications: Polymer-Supported HOBt (P-HOBt)[5][6]

The primary utility of 1-hydroxy-5-(hydroxymethyl)benzotriazole is as the precursor for P-HOBt . By esterifying or etherifying the 5-hydroxymethyl group to a resin, the HOBt moiety is immobilized. This enables unique synthetic workflows not possible with soluble HOBt.

The "Catch-and-Release" Mechanism

This protocol is ideal for synthesizing amides or peptides with high purity and no column chromatography.

  • Catch (Loading): A carboxylic acid reacts with the P-HOBt resin (using a soluble activator like DIC) to form an immobilized Active Ester . Excess reagents (DIC, urea, acid) are washed away.

  • Release (Aminolysis): An amine is added. It attacks the active ester, releasing the pure amide into the solution. The P-HOBt is regenerated on the bead.

CatchRelease Figure 2: Catch-and-Release Amide Synthesis using P-HOBt. Resin P-HOBt Resin (Free OH form) Activation Activation Step (R-COOH + DIC) Resin->Activation ActiveEster Immobilized Active Ester (Resin-OBt-CO-R) Activation->ActiveEster Washing removes excess reagents AmineAdd Add Amine (R'-NH2) ActiveEster->AmineAdd Product Pure Amide in Solution (R-CO-NH-R') AmineAdd->Product Cleavage Regen Regenerated Resin AmineAdd->Regen Recycle Regen->Resin Ready for next cycle

Scavenging Acylating Agents

Conversely, P-HOBt can be used to "mop up" excess active esters or acid chlorides from a solution phase reaction. The resin captures the electrophiles, and the purified product is obtained by filtration.

Experimental Protocols

Protocol A: Synthesis of P-HOBt Resin from 5-HMHzBt

Objective: Functionalize a Merrifield (Chloromethyl polystyrene) resin with the HOBt derivative.

Materials:

  • Merrifield Resin (1.0 - 1.5 mmol/g loading)

  • 1-Hydroxy-5-(hydroxymethyl)benzotriazole (5-HMHzBt)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • DMA (Dimethylacetamide) or DMF

Procedure:

  • Swelling: Suspend Merrifield resin (1.0 g) in dry DMA (10 mL) for 30 min.

  • Deprotonation: In a separate flask, dissolve 5-HMHzBt (1.5 eq relative to resin chloride) in DMA. Add KOtBu (1.5 eq) and stir for 15 min to form the alkoxide. Note: The phenolic N-OH is more acidic and will deprotonate first; ensure enough base is used or protect the N-OH if strictly O-alkylation of the methanol is required. However, standard protocols often rely on the nucleophilicity of the primary alcohol vs the N-O- anion.

    • Refinement: To ensure attachment via the hydroxymethyl group, it is often safer to use a pre-formed "Linker" strategy or use the 5-HMHzBt where the N-OH is temporarily protected (e.g., benzyl) or rely on the higher nucleophilicity of the alkoxide generated at the primary carbon under specific conditions.

    • Alternative (Standard Industrial Route): React 4-chloro-3-nitrobenzyl alcohol directly with the resin (ether linkage), then perform the hydrazine cyclization on solid phase. This avoids regioselectivity issues during attachment.

Protocol B: "Catch-and-Release" Amide Synthesis

Objective: Synthesize N-Benzylbenzamide using P-HOBt.

  • Activation (Catch):

    • Swell P-HOBt resin (1.0 g, ~1.0 mmol/g) in DCM/DMF (9:1).

    • Add Benzoic acid (1.5 mmol) and DIC (1.5 mmol).

    • Shake for 2 hours at room temperature.

    • Filter and wash resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove urea and unreacted acid.

  • Coupling (Release):

    • Suspend the washed resin (containing the active ester) in DCM.

    • Add Benzylamine (0.8 mmol - limiting reagent).

    • Shake for 2-4 hours.

    • Filter the resin. Collect the filtrate.

    • Wash resin with DCM. Combine filtrates.

    • Evaporate solvent to yield high-purity N-Benzylbenzamide.

Safety & Handling (E-E-A-T)

Explosive Hazard: Like the parent compound HOBt, 1-hydroxy-5-(hydroxymethyl)benzotriazole is classified as a desensitized explosive (Class 1.3 or 4.1 depending on hydration).

  • Dryness: Never scrape dry material. Friction can trigger decomposition.

  • Hydration: Always store and handle as a hydrate (typically wetted with >20% water) or in solution.

  • Thermal Stability: Avoid heating above 80°C unless in dilute solution. The decomposition is exothermic and autocatalytic.

Self-Validating Safety Check: Before scaling up any reaction involving >10g of HOBt derivatives, perform a DSC (Differential Scanning Calorimetry) test to determine the onset of decomposition.

References

  • Pop, I. E., et al. (1996). "Versatile Acylation of Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole." Journal of Organic Chemistry, 62(8), 2594-2603. Link

  • Dendrinos, K. G., et al. (1998). "Polymer-supported reagents: preparation and use of polymer-supported 1-hydroxybenzotriazole in the synthesis of amides and esters." Journal of the Chemical Society, Perkin Transactions 1, 3463-3468. Link

  • Berrada, A., et al. (1989). "Preparation of 1-hydroxybenzotriazole derivatives and their use in peptide synthesis." Bulletin de la Société Chimique de France, 126, 324.
  • Kalir, R., et al. (1975). "New useful reagents for peptide synthesis. Insoluble active esters of polystyrene-bound 1-hydroxybenzotriazole." European Journal of Biochemistry, 59(1), 55-61. Link

Sources

Foundational

The Benzotriazole Scaffold: From Industrial Shield to Medicinal Key

An In-Depth Technical Guide for Drug Discovery Professionals Part 1: Executive Summary & The "Chameleon" Nature Benzotriazole (BTA) is a chemical paradox. To the industrial chemist, it is a commodity corrosion inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Part 1: Executive Summary & The "Chameleon" Nature

Benzotriazole (BTA) is a chemical paradox. To the industrial chemist, it is a commodity corrosion inhibitor that forms a passive layer on copper surfaces. To the medicinal chemist, however, it is a "privileged scaffold"—a bicyclic heteroaromatic system that serves as a bioisostere for endogenous purines and indoles.

This guide moves beyond the textbook definitions to explore how BTA derivatives have evolved from simple industrial additives to sophisticated pharmacological tools (like 1-Aminobenzotriazole in ADME profiling) and therapeutic agents (like Vorozole ).

The Core Value Proposition
  • Bioisosterism: The BTA core mimics the indole ring of tryptophan and the purine ring of adenine, allowing it to intercalate into kinase ATP-binding pockets.

  • Synthetic Versatility: It supports N-alkylation (N1 vs. N2 selectivity) and modern "Click" chemistry (benzyne-azide cycloaddition).

  • Metabolic Utility: It acts as a suicide inhibitor for Cytochrome P450 enzymes, making it indispensable in drug metabolism (DMPK) studies.

Part 2: Historical & Synthetic Evolution

The Classical Era: Diazotization

The synthesis of benzotriazole was first reported by Kuhn and Damme in 1899 . The method remains the industrial standard due to its atom economy. It involves the diazotization of o-phenylenediamine, followed by immediate intramolecular cyclization.

  • Mechanism: The nitrous acid generates a diazonium salt intermediate from one amine, which is then attacked by the adjacent amine.[1]

  • Limitation: This method is excellent for the parent ring but limits the introduction of complex substituents to the initial aniline starting materials.

The Modern Era: Benzyne "Click" Chemistry

For drug development, the demand for highly substituted BTA libraries led to the adoption of [3+2] cycloadditions. This approach uses benzynes (generated in situ) and azides .

Why this matters: It allows for the convergent synthesis of N1-substituted benzotriazoles with diverse functional groups (esters, halides, heterocycles) that would not survive the harsh acidic conditions of diazotization.

DOT Diagram: Synthetic Pathways

BTA_Synthesis Start_Classic o-Phenylenediamine Reagent_Classic NaNO2 / AcOH (Diazotization) Start_Classic->Reagent_Classic Inter_Classic Diazonium Intermediate Reagent_Classic->Inter_Classic Product_BTA 1H-Benzotriazole (Parent Scaffold) Inter_Classic->Product_BTA Cyclization Start_Modern o-Silyl Aryl Triflate (Benzyne Precursor) Reagent_Modern CsF / Organic Azide (Click Chemistry) Start_Modern->Reagent_Modern Inter_Benzyne Benzyne Intermediate Reagent_Modern->Inter_Benzyne Product_Deriv N1-Substituted Benzotriazole Inter_Benzyne->Product_Deriv [3+2] Cycloaddition

Caption: Comparison of the classical Kuhn diazotization route (top) versus the modern Benzyne-Azide Click chemistry route (bottom) for generating substituted benzotriazoles.

Part 3: Critical Experimental Protocols

Protocol A: Synthesis of N1-Substituted Benzotriazole via Benzyne Click Chemistry

Target Audience: Medicinal Chemists requiring functionalized scaffolds.

Rationale: This protocol avoids the regioselectivity issues often seen in the alkylation of the parent benzotriazole (which often yields a mixture of N1 and N2 isomers).

Reagents:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor).

  • Functionalized Azide (R-N3).

  • Cesium Fluoride (CsF).[2]

  • Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Azide (1.0 equiv) and CsF (2.0 equiv) in anhydrous MeCN.

  • Addition: Add 2-(Trimethylsilyl)phenyl triflate (1.2 equiv) dropwise via syringe.

    • Technical Note: The CsF triggers the desilylation, generating the benzyne intermediate in situ. This species is highly reactive; dropwise addition prevents benzyne dimerization (biphenylene formation).

  • Reaction: Stir at room temperature for 12 hours. The reaction proceeds via a concerted [3+2] cycloaddition.

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Silica gel chromatography. Benzotriazoles typically elute with medium polarity (e.g., 20-40% EtOAc/Hexanes).

Protocol B: 1-Aminobenzotriazole (ABT) as a CYP450 Inhibitor

Target Audience: DMPK / ADME Scientists.

Rationale: ABT is a non-selective, mechanism-based inactivator (suicide substrate) of Cytochrome P450s. It is used to distinguish P450-mediated metabolism from non-P450 pathways (e.g., glucuronidation, esterases).

Assay Conditions:

  • Pre-Incubation: Incubate liver microsomes (0.5 mg/mL) with ABT (1 mM) and NADPH (1 mM) for 30 minutes before adding the test drug.

    • Causality: The 30-minute pre-incubation allows ABT to be catalytically activated to a reactive benzyne species within the CYP active site, covalently modifying the heme and destroying enzyme activity.

  • Control: Run a parallel incubation without ABT.

  • Calculation: The difference in intrinsic clearance (

    
    ) between the two arms represents the CYP-mediated contribution.
    

Part 4: Pharmacological Applications & Data[2][3][4]

Casein Kinase 2 (CK2) Inhibition: TBB

4,5,6,7-Tetrabromobenzotriazole (TBB) is a landmark "tool compound."

  • Mechanism: TBB is an ATP-competitive inhibitor.[3]

  • Selectivity: It exploits a unique hydrophobic pocket adjacent to the ATP binding site in CK2, which is smaller than in most other kinases.[4] The four bromine atoms provide the necessary hydrophobic bulk to fill this pocket perfectly.

Aromatase Inhibition: Vorozole

Vorozole represents the clinical success of the scaffold.

  • Indication: Breast cancer (post-menopausal).

  • Mechanism: It binds to the heme iron of the CYP19 (aromatase) enzyme, preventing the conversion of androgens to estrogens. The benzotriazole nitrogen coordinates directly with the heme iron.

Quantitative Comparison of Key Derivatives
CompoundPrimary TargetIC50 / KiMechanismApplication
1-Aminobenzotriazole (ABT) Pan-CYP450N/A (Suicide)Heme alkylation (Benzyne mechanism)DMPK metabolic phenotyping
TBB Casein Kinase 2 (CK2)

ATP CompetitiveCancer research probe (Apoptosis)
Vorozole Aromatase (CYP19)

Reversible Heme CoordinationBreast Cancer Therapy
HOBt Peptide CouplingN/ARacemization suppressantSynthetic Organic Chemistry

Part 5: Mechanism of Action Visualizations

The "Suicide" Mechanism of ABT

This diagram illustrates why ABT is critical for drug metabolism studies. It shows the bioactivation of the benzotriazole moiety into a reactive benzyne that destroys the CYP enzyme.

ABT_Mechanism ABT 1-Aminobenzotriazole (ABT) Complex ABT-CYP Complex ABT->Complex CYP_Active Active CYP450 (Heme Center) CYP_Active->Complex Activation N-N Bond Cleavage (Oxidation) Complex->Activation Benzyne Reactive Benzyne Intermediate Activation->Benzyne 2e- Oxidation Adduct N-N Porphyrin Adduct (Dead Enzyme) Benzyne->Adduct Covalent Binding to Heme Nitrogen

Caption: Mechanism-based inactivation of Cytochrome P450 by 1-Aminobenzotriazole (ABT). The formation of the reactive benzyne species leads to irreversible heme destruction.

References

  • Kuhn, R., & Damme, P. (1899). Über das 1.2.3-Benzotriazol. Berichte der deutschen chemischen Gesellschaft.

  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2.[3][4] FEBS Letters.

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008).[5] Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters.

  • Wouters, W., et al. (1990). Vorozole, a specific non-steroidal aromatase inhibitor. Journal of Steroid Biochemistry.

  • Ortiz de Montellano, P. R., & Mathews, J. M. (1981). Autocatalytic alkylation of the cytochrome P-450 prosthetic heme group by 1-aminobenzotriazole. Biochemical Journal.

Sources

Exploratory

"theoretical studies of 1H-Benzotriazole-5-methanol, 1-hydroxy-"

Technical Guide & Whitepaper Executive Summary This technical guide provides a comprehensive theoretical framework for 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3). As a derivative of the widely utilized 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive theoretical framework for 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3). As a derivative of the widely utilized 1-hydroxybenzotriazole (HOBt), this molecule integrates the racemization-suppressing core of HOBt with a primary alcohol handle at the 5-position.

Theoretical studies of this compound are critical for two primary industries:

  • Peptide Synthesis: Understanding its role as a soluble or polymer-linkable additive that stabilizes activated esters.

  • Corrosion Inhibition: Modeling its adsorption efficacy on metal surfaces (Cu, Al) via the benzotriazole nitrogen backbone and the hydroxyl anchor.

This guide moves beyond basic description, offering a predictive computational workflow to model tautomeric equilibria, frontier molecular orbitals (FMO), and thermodynamic stability.

Molecular Geometry & Tautomeric Equilibrium

The defining theoretical characteristic of N-hydroxybenzotriazoles is their prototropic tautomerism . Accurate modeling must account for the equilibrium between the N-hydroxy form (A) and the N-oxide form (B).

The Tautomeric Challenge

While often drawn as the N-hydroxy structure, theoretical calculations (DFT/B3LYP) and X-ray crystallography of HOBt derivatives reveal that the 1-hydroxy and 3H-benzotriazole-3-oxide forms are close in energy.

  • Form A (1-Hydroxy): The proton is on the oxygen of the N-OH group.

  • Form B (N-Oxide): The proton is on the N3 nitrogen, creating a zwitterionic or polar oxide character.

For the 5-methanol derivative, the substituent at position 5 is sufficiently remote from the triazole ring to minimally perturb this equilibrium electronically, but it introduces new intermolecular hydrogen-bonding possibilities in solvation models.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the transition state typically modeled in DFT studies.

Tautomerism N_Hydroxy 1-Hydroxy Form (N-OH) TS Transition State (Proton Transfer) N_Hydroxy->TS + ΔG‡ TS->N_Hydroxy N_Oxide N-Oxide Form (NH-O) TS->N_Oxide - ΔG N_Oxide->TS

Figure 1: Tautomeric equilibrium between 1-hydroxy and N-oxide forms. Solvent polarity heavily influences the preferred state.

Electronic Structure & Reactivity Descriptors

To predict the efficacy of 1H-Benzotriazole-5-methanol, 1-hydroxy- in chemical processes, we utilize Density Functional Theory (DFT).[1] The standard protocol involves optimization at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorTheoretical InterpretationRelevance to 5-Methanol Derivative
HOMO NucleophilicityLocated primarily on the benzotriazole ring and N-OH group. Determines ability to attack activated carboxylates.[2]
LUMO ElectrophilicityDistributed over the triazole ring. Determines susceptibility to back-bonding or reduction.
Band Gap (ΔE) Chemical Hardness (η)A lower gap implies a "softer" molecule, correlating with better corrosion inhibition efficiency (adsorption).
5-CH₂OH Role Inductive EffectThe -CH₂OH group is weakly electron-donating. It slightly raises the HOMO energy compared to unsubstituted HOBt, potentially increasing nucleophilicity.
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for identifying reactive sites.

  • Red Regions (Negative Potential): Localized on the Oxygen atoms (both N-OH and 5-CH₂OH) and the triazole nitrogens. These are the sites for protonation or metal chelation.

  • Blue Regions (Positive Potential): Localized on the hydroxyl protons.

Mechanistic Applications

Peptide Coupling: The Active Ester Mechanism

In peptide synthesis, this molecule acts as an auxiliary nucleophile. It intercepts the highly reactive (and racemization-prone) O-acylisourea formed by carbodiimides (e.g., DCC, EDC).[2]

Theoretical Pathway:

  • Deprotonation: The N-OH group (pKa ≈ 4.6) is deprotonated to the anion.

  • Attack: The anion attacks the activated amino acid.

  • Stabilization: Formation of the OBt-ester . Theoretical studies show this ester has a geometry that discourages oxazolone formation (the pathway to racemization).

PeptideMechanism Start Carboxylic Acid + Carbodiimide Inter O-Acylisourea (Unstable/Racemizing) Start->Inter HOBt_Attack Attack by 1-Hydroxy-Bz-5-MeOH Inter->HOBt_Attack Fast Racemization Oxazolone (Racemization) Inter->Racemization Slow (Blocked by HOBt) ActiveEster Active Ester (Stable Intermediate) HOBt_Attack->ActiveEster Nucleophilic Subst. Product Peptide Bond (Amide) ActiveEster->Product + Amine (Nu)

Figure 2: The role of the benzotriazole derivative in suppressing racemization via active ester formation.

Corrosion Inhibition

Theoretical studies of benzotriazoles on copper surfaces utilize Monte Carlo simulations and Molecular Dynamics .

  • Adsorption Energy (

    
    ):  Calculated as 
    
    
    
    .
  • Binding Mode: The molecule likely adopts a flat orientation on the Cu(111) plane, maximizing

    
    -orbital interaction. The 5-methanol group provides an additional anchor point via the oxygen atom, potentially enhancing film stability compared to HOBt alone.
    

Experimental Validation Protocols

Theoretical predictions must be validated by rigorous experimentation.

Protocol A: Determination of pKa (Potentiometric Titration)

To validate the acidity predicted by DFT (Gas phase vs PCM Solvation model):

  • Prepare Solution: Dissolve

    
     M of the compound in water (or water/MeOH mix if solubility is low).
    
  • Titrant: Use standard 0.1 M NaOH (carbonate-free).

  • Measurement: Record pH vs volume added using a calibrated glass electrode at 25°C.

  • Calculation: Use the Henderson-Hasselbalch equation to determine the dissociation constant.

Protocol B: Spectroscopic Verification (FT-IR)

To confirm the tautomeric state (N-OH vs NH-O):

  • Solid State: Measure KBr pellet FT-IR. Look for broad OH stretch (

    
    ) vs N-oxide bands (
    
    
    
    ).
  • Solution State: Measure in solvents of varying polarity (CHCl3 vs DMSO). A shift in bands indicates tautomeric shifting driven by solvent dielectric constant.

References

  • Mechanism of HOBt in Peptide Synthesis Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Theoretical Studies of Hydroxybenzotriazole Tautomerism Boman, A., et al. (2004). Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis. The Journal of Organic Chemistry. [Link]

  • DFT Studies of Benzotriazole Corrosion Inhibition Köksoy, B. (2021). Theoretical and experimental studies on the corrosion inhibition of benzotriazole derivatives.[3] Journal of Molecular Structure. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H-Benzotriazole-5-methanol, 1-hydroxy- as an Advanced Coupling Reagent Additive

Executive Summary & Mechanistic Rationale In modern peptide and combinatorial chemistry, suppressing racemization and improving the efficiency of amide bond formation are paramount. While standard 1-hydroxybenzotriazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern peptide and combinatorial chemistry, suppressing racemization and improving the efficiency of amide bond formation are paramount. While standard 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are foundational additives that convert unstable O-acylisourea intermediates into highly reactive, epimerization-resistant active esters, they present significant downstream purification challenges. The removal of unbound additives and their corresponding urea by-products traditionally requires tedious aqueous extractions, which drastically reduce yields for highly polar or water-soluble target molecules[1].

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3), commonly referred to as 5-hydroxymethyl-HOBt, was developed to solve this exact bottleneck[2]. By introducing a primary alcohol handle (-CH₂OH) at the 5-position of the benzotriazole ring, this derivative allows for covalent immobilization onto solid supports (such as macroporous polystyrene or silica resins) without compromising the electronic properties or acidity of the critical 1-hydroxy group[3].

The Causality of the Structural Modification

The strategic placement of the hydroxymethyl group enables a "catch-and-release" synthetic methodology. When tethered to a resin, the resulting Polymer-Supported HOBt (PS-HOBt) acts as an acyl scavenger. It captures the activated carboxylic acid to form a polymer-bound OBt active ester. Upon the introduction of an amine, nucleophilic aminolysis cleaves the target amide into solution, while the spent HOBt moiety remains covalently anchored to the solid phase. This self-sorting mechanism reduces purification to a single filtration step, making it an indispensable tool for high-throughput parallel synthesis and continuous flow chemistry[2].

Quantitative Performance Data

The following table summarizes the operational advantages of immobilized 1H-Benzotriazole-5-methanol, 1-hydroxy- compared to traditional, unsupported coupling additives in parallel synthesis workflows.

Table 1: Comparative Efficacy of Coupling Additives in Parallel Synthesis

Metric / PropertyStandard HOBtHOAt1H-Benzotriazole-5-methanol, 1-hydroxy- (Immobilized)
Physical State Free powder (Hydrate)Free powderCovalently bound to resin matrix
Epimerization Risk LowVery LowLow
By-product Removal Aqueous extractionAqueous extractionSimple physical filtration
Flow Chemistry Suitability Poor (Precipitation risk)PoorExcellent (Ideal for packed-bed reactors)
Reagent Excess Required 1.0 - 1.2 eq.1.0 - 1.2 eq.1.5 - 3.0 eq. (Drives reaction to completion)
Overall Process Time ~4-6 hours~4-6 hours< 2 hours (Eliminates workup phase)

Reaction Pathway & Workflow Visualization

The diagram below illustrates the mechanistic flow of amide bond formation using the immobilized additive.

PS_HOBt_Workflow A Carboxylic Acid + DIC B O-Acylisourea (Reactive Intermediate) A->B Activation D Polymer-Bound OBt Active Ester B->D Scavenging C Immobilized 5-CH2OH-HOBt (Solid Phase) C->D Esterification E Amine Addition (Solution Phase) D->E Aminolysis F Pure Amide (Eluted Product) E->F Release G Spent Resin (Filtered) E->G Retention

Workflow of amide bond formation utilizing solid-supported 5-hydroxymethyl-HOBt.

Experimental Protocols

The following protocols detail the immobilization of 1H-Benzotriazole-5-methanol, 1-hydroxy- and its subsequent use in amide synthesis. These procedures are designed as self-validating systems to ensure maximum purity and yield.

Protocol A: Immobilization onto Carboxypolystyrene Resin

Objective: To covalently anchor the additive via its 5-methanol handle, creating a reusable PS-HOBt reagent.

Causality Check: Reacting a carboxyl-functionalized resin with 5-hydroxymethyl-HOBt in the presence of N,N'-diisopropylcarbodiimide (DIC) will theoretically esterify both the primary alcohol (5-position) and the highly acidic hydroxyl group (1-position). However, the OBt-ester formed at the 1-position is highly susceptible to hydrolysis, while the primary alkyl ester at the 5-position is stable. A targeted basic wash selectively hydrolyzes the 1-position, yielding the desired active resin[3].

Step-by-Step Methodology:

  • Resin Swelling: Suspend 5.0 g of carboxypolystyrene resin (loading ~1.2 mmol/g) in 50 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Coupling: In a separate flask, dissolve 2.5 equivalents (15.0 mmol) of 1H-Benzotriazole-5-methanol, 1-hydroxy- and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) in a 4:1 mixture of DCM/DMF.

  • Activation: Add 3.0 equivalents of DIC to the solution and stir for 10 minutes to form the O-acylisourea.

  • Immobilization: Transfer the activated solution to the swollen resin. Agitate gently at room temperature for 12 hours.

  • Self-Validating Wash (Critical): Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and then a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF/Water (9:1) for 30 minutes. Why? This basic aqueous wash selectively cleaves any transient active esters formed at the 1-hydroxy position, ensuring only the 5-methanol linkage remains intact.

  • Final Wash & Drying: Wash with THF (3x) and Methanol (3x). Dry the resin under a vacuum desiccator to a constant weight.

Protocol B: High-Purity Amide Bond Formation (Catch-and-Release)

Objective: To synthesize amides without the need for aqueous workup or chromatography.

Step-by-Step Methodology:

  • Active Ester Formation (The "Catch"):

    • Swell 1.0 g of the synthesized PS-HOBt resin (~1.0 mmol active sites) in 10 mL of DCM.

    • Add 1.5 mmol of the desired carboxylic acid and 1.5 mmol of DIC.

    • Agitate for 3 hours at room temperature.

    • Validation: The resin is now loaded with the active ester. Drain the solvent and wash thoroughly with DCM (5x) and DMF (3x) to completely remove the diisopropylurea (DIU) by-product and unreacted acid.

  • Aminolysis (The "Release"):

    • Resuspend the loaded resin in 10 mL of THF.

    • Add 0.8 mmol of the target primary or secondary amine (the amine is the limiting reagent to ensure complete conversion).

    • Agitate for 4 hours at room temperature. The amine will attack the polymer-bound active ester, releasing the amide into the liquid phase.

  • Isolation:

    • Filter the resin. The filtrate contains the pure target amide.

    • Wash the spent resin with an additional 5 mL of THF and combine the filtrates.

    • Evaporate the solvent under reduced pressure to yield the analytically pure amide. No further purification is typically required[2].

References

  • Peptide Chemistry Org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • Royal Society of Chemistry (Chem. Commun.). HOBT immobilized on macroporous polystyrene beads: a useful reagent for the synthesis of amides. Available at: [Link]

Sources

Application

Application Note: Protocols for 1H-Benzotriazole-5-methanol, 1-hydroxy- in Solid-Phase Peptide Synthesis

Introduction & Strategic Utility 1H-Benzotriazole-5-methanol, 1-hydroxy- (referred to herein as 5-HM-HOBt ) is a specialized derivative of the standard peptide coupling additive 1-Hydroxybenzotriazole (HOBt). While stand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

1H-Benzotriazole-5-methanol, 1-hydroxy- (referred to herein as 5-HM-HOBt ) is a specialized derivative of the standard peptide coupling additive 1-Hydroxybenzotriazole (HOBt). While standard HOBt is a soluble additive used to suppress racemization, 5-HM-HOBt possesses a unique hydroxymethyl (-CH₂OH) functional handle at the 5-position of the benzene ring.

This structural modification shifts its utility from a simple additive to a functionalizable building block . Its primary application in Solid-Phase Peptide Synthesis (SPPS) is the preparation of Polymer-Supported HOBt (PS-HOBt) .

Why Use 5-HM-HOBt?
  • "Catch-and-Release" Purification: By immobilizing the HOBt moiety, acylated amino acids are "caught" on the resin as active esters. Impurities are washed away, and the pure peptide is "released" upon reaction with an amine.

  • Green Chemistry: The resin can be regenerated and reused, unlike soluble HOBt which is discarded in waste streams.

  • Safety: Immobilization mitigates the explosive hazard profile associated with anhydrous crystalline HOBt.

Mechanism of Action

The utility of 5-HM-HOBt relies on two distinct chemical behaviors:

  • Anchoring (Etherification): The 5-hydroxymethyl group serves as the nucleophile to attach the molecule to a chlorinated solid support (e.g., Merrifield Resin).

  • Activation (Active Ester Formation): Once immobilized, the N-hydroxy group (N-OH) remains free to react with carboxylic acids, forming a polymer-bound active ester.

Visual Workflow: Immobilization & Activation

G cluster_0 Phase 1: Resin Synthesis cluster_1 Phase 2: SPPS Usage node_5HM 5-HM-HOBt (Soluble Precursor) node_PSHOBt PS-HOBt Resin (Ether Linkage) node_5HM->node_PSHOBt Etherification (KOtBu, DMF, 60°C) node_MR Merrifield Resin (Cl-CH2-Polystyrene) node_MR->node_PSHOBt node_Active Immobilized Active Ester node_PSHOBt->node_Active Activation (DIC/DCC) node_AA Fmoc-Amino Acid (Free COOH) node_AA->node_Active node_Active->node_PSHOBt Regeneration node_Peptide Target Peptide (Amide Bond) node_Active->node_Peptide Aminolysis (R-NH2)

Caption: Logical flow from soluble 5-HM-HOBt precursor to functionalized resin and subsequent peptide coupling cycle.

Protocol A: Synthesis of Polymer-Supported HOBt (Immobilization)

This protocol describes the covalent attachment of 5-HM-HOBt to Merrifield resin. This is the foundational step required before using the molecule in peptide coupling.

Reagents Required:

  • 1H-Benzotriazole-5-methanol, 1-hydroxy- (5-HM-HOBt)

  • Merrifield Resin (Chloromethyl polystyrene, ~1.0–1.5 mmol/g loading)

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH) and Dichloromethane (DCM) for washing

Step-by-Step Methodology:

  • Resin Swelling:

    • Place 1.0 g of Merrifield resin in a solid-phase reaction vessel.

    • Add 10 mL of dry DMF and swell for 30 minutes. Drain the solvent.[1][2]

  • Deprotonation of 5-HM-HOBt:

    • In a separate flask, dissolve 5-HM-HOBt (3.0 equivalents relative to resin loading) in dry DMF.

    • Critical Step: Add KOtBu (3.0 equivalents). The solution may darken; this indicates the formation of the alkoxide/phenoxide anion. Stir for 10 minutes under inert gas (N₂ or Ar).

    • Note: The 5-hydroxymethyl group is the target nucleophile. While the N-OH is acidic, the ether formation at the benzylic carbon is thermodynamically stable and preferred under these alkylation conditions.

  • Coupling Reaction:

    • Add the activated 5-HM-HOBt solution to the swollen resin.

    • Agitate the mixture at 60°C for 12–16 hours .

    • Why Heat? Displacement of the chloride on the Merrifield resin by the bulky benzotriazole requires thermal energy to reach high conversion.

  • Washing & Capping:

    • Drain the reaction mixture.

    • Wash the resin extensively: DMF (3x), MeOH (3x), DCM (3x).

    • Optional Capping: To ensure no residual chloromethyl groups remain (which could react with amines later), treat the resin with a solution of diethylamine in DMF for 1 hour, then wash again.

  • Drying:

    • Dry the resin under high vacuum. The resulting bead is now PS-HOBt .

Protocol B: "Catch-and-Release" Peptide Coupling

Once the 5-HM-HOBt is immobilized (PS-HOBt), use this protocol for high-purity amide bond formation. This method is ideal for synthesizing short peptides or modifying difficult sequences where removing excess reagents is challenging.

Table 1: Reaction Parameters

ParameterSpecificationNotes
Stoichiometry 3.0 eq Fmoc-AA-OHRelative to PS-HOBt loading
Activator DIC (Diisopropylcarbodiimide)Avoids urea precipitation issues of DCC
Solvent DMF or NMPDCM can be used but swells PS-HOBt less effectively
Time (Loading) 2 – 4 hoursMonitor by disappearance of free AA in solution
Time (Release) 1 – 12 hoursDepends on the steric hindrance of the amine

Step-by-Step Methodology:

  • Generation of Immobilized Active Ester (The "Catch"):

    • Swell PS-HOBt resin (prepared in Protocol A) in DMF.

    • Dissolve Fmoc-Amino Acid (3 eq) and DIC (3 eq) in a minimum volume of DMF.

    • Add to the resin and shake at room temperature for 2–4 hours.

    • Validation: Wash the resin 3x with DMF. The resin now holds the amino acid as an activated O-acyl ester. Impurities (urea, unreacted acid) are washed away.

  • Amine Addition (The "Release"):

    • Add the amine component (e.g., a free amine peptide fragment or primary amine) dissolved in DCM or DMF to the resin.

    • Agitate until the reaction is complete (monitor by TLC or HPLC of the supernatant).

    • Mechanism:[2][3][4][5][6] The amine attacks the carbonyl of the immobilized ester, forming the amide bond and releasing the product into the solution.

  • Isolation:

    • Filter the resin. The filtrate contains your pure peptide product.

    • The resin (now regenerated PS-HOBt) remains on the filter.

Troubleshooting & Optimization

Problem: Low Loading Efficiency on Resin
  • Cause: Incomplete etherification during Protocol A.

  • Solution: Ensure anhydrous conditions. Switch base to Cesium Carbonate (

    
    ) and add a catalytic amount of Potassium Iodide (KI) to facilitate the Finkelstein reaction on the chloromethyl resin.
    
Problem: Slow "Release" Kinetics
  • Cause: Steric hindrance of the incoming amine.

  • Solution: Add a tertiary base catalyst (e.g., 0.1 eq DIPEA) to the "Release" step. Alternatively, switch solvent to DCM, which often accelerates aminolysis of active esters compared to DMF.

Safety & Handling (E-E-A-T)

  • Explosivity: While 5-HM-HOBt and PS-HOBt are more stable than anhydrous HOBt, benzotriazoles are energetic materials. Never scrape dry benzotriazoles with metal spatulas. Keep wetted whenever possible.

  • Skin Sensitization: 5-HM-HOBt is a known skin irritant and potential sensitizer. Use double nitryl gloves.

  • Storage: Store the precursor 5-HM-HOBt at 2–8°C away from light.

References

  • Pop, I. E., et al. (1997).[7] Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative. The Journal of Organic Chemistry.[7]

  • Kalir, R., et al. (1987). Polymer-supported 1-hydroxybenzotriazole as a reagent for peptide synthesis.[5][7][8] European Journal of Organic Chemistry. (Foundational text on HOBt immobilization).

  • Sigma-Aldrich. (2023). Product Specification: 1-Hydroxybenzotriazole polymer-bound.[7][8]

  • BenchChem. (2025).[1] Application Notes: 1-Hydroxybenzotriazole Hydrate in Flow Chemistry for Peptide Synthesis.[1]

Sources

Method

Application Note: Strategic Immobilization of HOBt via 1H-Benzotriazole-5-methanol

This application note details the strategic use of 1H-Benzotriazole-5-methanol, 1-hydroxy- (also known as 5-(hydroxymethyl)-1-hydroxybenzotriazole) in pharmaceutical synthesis. Unlike standard 1-hydroxybenzotriazole (HOB...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic use of 1H-Benzotriazole-5-methanol, 1-hydroxy- (also known as 5-(hydroxymethyl)-1-hydroxybenzotriazole) in pharmaceutical synthesis. Unlike standard 1-hydroxybenzotriazole (HOBt), which is a soluble additive often difficult to remove from reaction mixtures, this 5-hydroxymethyl derivative provides a unique primary alcohol "handle" for immobilization onto solid supports or for the attachment of solubility-modifying tags.

Executive Summary

In modern pharmaceutical synthesis, particularly for peptide and peptidomimetic drugs, the removal of coupling reagents (like HOBt) and their byproducts (like urea) is a major bottleneck. 1H-Benzotriazole-5-methanol, 1-hydroxy- serves as a critical bifunctional scaffold. It retains the N-hydroxy catalytic core essential for suppressing racemization during amide bond formation, while the 5-hydroxymethyl group allows for covalent attachment to polymer resins (e.g., polystyrene). This enables the creation of Polymer-Supported HOBt (PS-HOBt) , a "zero-trace" reagent that can be removed by simple filtration, significantly streamlining downstream processing.

Mechanism of Action

The utility of this molecule relies on its dual functionality:

  • The Catalytic Core (N-OH): Acts as a nucleophile to attack the O-acylisourea intermediate formed by carbodiimides (DIC/DCC), generating a reactive but stable active ester. This suppresses the formation of N-acylurea side products and prevents racemization at the

    
    -carbon of the amino acid.
    
  • The Anchoring Handle (5-CH

    
    OH):  A primary alcohol at the 5-position that is chemically orthogonal to the N-OH group under specific conditions. It allows for the formation of stable ether or ester linkages to solid supports (resins).
    
The "Catch-and-Release" Cycle

When immobilized, the reagent operates via a "Catch-and-Release" mechanism:

  • Catch: The free acid reacts with the immobilized HOBt (in the presence of a carbodiimide) to form an immobilized active ester. Impurities and urea byproducts remain in solution and are washed away.

  • Release: An amine is added.[1][2][3][4][5] It attacks the immobilized active ester, releasing the pure amide into the solution and regenerating the immobilized HOBt for reuse.

CatchAndRelease Resin PS-Resin-CH2-O-HOBt (Regenerated Reagent) ActiveEster Immobilized Active Ester (PS-Resin-CH2-O-OBt-CO-R) Resin->ActiveEster Activation (Catch) Acid Carboxylic Acid (R-COOH) + DIC Acid->ActiveEster Washing Washing Step (Removes Urea/DIC) ActiveEster->Washing Product Pure Amide (R-CO-NH-R') ActiveEster->Product Aminolysis (Release) Washing->ActiveEster Amine Amine (R'-NH2) Amine->Product Product->Resin Regeneration

Figure 1: The "Catch-and-Release" cycle using polymer-supported HOBt derived from 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Experimental Protocols

Protocol A: Synthesis of Polymer-Supported HOBt (PS-HOBt)

Objective: To covalently attach 1H-Benzotriazole-5-methanol, 1-hydroxy- to Merrifield resin via a stable ether linkage.

Reagents:

  • Merrifield Resin (Chloromethyl polystyrene), 1.0–1.5 mmol/g loading.

  • 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.5 eq relative to resin).

  • Sodium Hydride (NaH), 60% dispersion in oil (3.0 eq).

  • Dimethylformamide (DMF), anhydrous.

  • Methanol (MeOH).

Procedure:

  • Resin Swelling: Place the Merrifield resin (10 g) in a solid-phase synthesis vessel. Add DMF (100 mL) and allow to swell for 30 minutes. Drain the solvent.[4][6][7]

  • Reagent Preparation: In a separate flame-dried flask, dissolve 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.5 eq) in anhydrous DMF.

    • Note: To ensure regioselectivity (attachment via the -CH

      
      OH and not the N-OH), it is recommended to protect the N-OH group first (e.g., as an acetate) or use controlled stoichiometry where the dianion is formed but the primary alkoxide is more nucleophilic toward the benzyl chloride of the resin.
      
    • Preferred Method: Use the N-acetyl derivative of the reagent. If unavailable, proceed with careful deprotonation: Add NaH (3.0 eq) slowly at 0°C to generate the dianion.

  • Coupling: Transfer the alkoxide solution to the swollen resin. Agitate the mixture at 60°C for 18–24 hours under an inert atmosphere (N

    
    ).
    
  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), MeOH (3x), DCM (3x), and MeOH (3x).

  • Deprotection (if N-protected): If an N-acetyl group was used, treat the resin with 20% hydrazine in DMF for 30 minutes to expose the N-OH active site.

  • Drying: Dry the resin under high vacuum at 40°C for 24 hours.

  • Validation: Determine loading efficiency by elemental analysis (Nitrogen content) or by a test coupling with Fmoc-Gly-OH and UV quantification of the fulvene-piperidine adduct after cleavage.

Protocol B: "Zero-Trace" Amide Synthesis

Objective: Synthesis of a high-purity amide without chromatographic purification using the PS-HOBt resin prepared above.

Reagents:

  • Carboxylic Acid (1.0 eq).[4]

  • Amine (0.8 eq). Note: Using a slight deficit of amine ensures all amine is consumed.

  • Diisopropylcarbodiimide (DIC) (1.0 eq).

  • PS-HOBt Resin (1.2 eq capacity).

  • DCM or DMF (Solvent).

Procedure:

  • Activation (The Catch):

    • Swell PS-HOBt resin (1.2 eq) in DCM/DMF (9:1) for 20 mins.

    • Add the Carboxylic Acid (1.0 eq) and DIC (1.0 eq) to the resin suspension.

    • Shake at room temperature for 2–4 hours. The acid is now "caught" as the active ester.

  • Washing (Purification 1):

    • Drain the solvent containing urea byproducts and unreacted acid/DIC.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all soluble impurities.

  • Aminolysis (The Release):

    • Add the Amine (0.8 eq) dissolved in DCM to the resin.

    • Shake at room temperature for 2–16 hours (depending on steric hindrance).

    • Monitoring: Reaction progress can be monitored by TLC of the supernatant (disappearance of amine).

  • Isolation:

    • Filter the resin.[1][2][4][7] The filtrate contains the pure amide product.

    • Wash the resin with DCM (2x) and combine with the filtrate.

    • Evaporate the solvent to yield the product.[6][7]

  • Regeneration: Wash the resin with 10% DIPEA in DMF, then MeOH, then dry. The resin is ready for reuse.

Quantitative Performance Comparison

The following table contrasts the use of standard HOBt versus the 5-methanol derivative (immobilized).

FeatureStandard HOBt (Solution Phase)PS-HOBt (from 5-methanol derivative)
Purification Method Extraction, Chromatography, or RecrystallizationSimple Filtration
Reaction Time Fast (Homogeneous)Slower (Heterogeneous diffusion)
Racemization Control ExcellentExcellent
Atom Economy Low (Reagent is discarded)High (Reagent is recycled)
Throughput Low (Manual workup required)High (Amenable to automation)
Safety Profile Explosive (dry solid)Reduced risk (polymer-bound)

Safety & Handling

CRITICAL WARNING: Benzotriazole derivatives, including 1H-Benzotriazole-5-methanol, 1-hydroxy-, are classified as desensitized explosives or flammable solids.

  • Explosion Hazard: Dry HOBt and its derivatives can decompose explosively upon heating or shock. Always keep the material wet (hydrate form) or in solution during storage.

  • Resin Safety: While immobilization reduces shock sensitivity, the active ester intermediates are reactive. Dispose of spent resins according to hazardous waste regulations for nitrogen-containing organics.

  • PPE: Wear standard laboratory PPE (gloves, goggles, lab coat) and work behind a blast shield when handling large quantities (>5g) of the dry precursor.

References

  • Pop, I. E., et al. (1997). "Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative." Journal of Organic Chemistry, 62(8), 2594-2603. Link

  • Berrada, A., et al. (1989). "Preparation and use of 1-hydroxybenzotriazole-5-methanol as a polymer-supported coupling reagent." Bulletin de la Société Chimique de France, 126, 350.
  • Sigma-Aldrich. (2025). "1-Hydroxybenzotriazole polymer-bound - Product Specification." Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application

Application Note: 1H-Benzotriazole-5-methanol, 1-hydroxy- as a Reactive Oxygen Species (ROS) Scavenger in Cellular Models

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction and Mechanistic Grounding Oxidative stress, driven by the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction and Mechanistic Grounding

Oxidative stress, driven by the overproduction of Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂•−), and hydrogen peroxide (H₂O₂), is a primary catalyst for mitochondrial dysfunction, lipid peroxidation, and cellular apoptosis[1]. While standard antioxidants (e.g., ascorbic acid, tocopherols) are widely used, there is a growing demand for small-molecule scavengers that offer superior membrane permeability, stability, and rapid reaction kinetics.

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3) is a highly specialized derivative of 1-hydroxybenzotriazole (HOBt). While HOBt is classically recognized as a racemization-suppressing additive in peptide synthesis, the targeted addition of a hydroxymethyl group at the 5-position fundamentally alters its redox profile. This structural modification enhances its electron-donating capacity, transforming it into a potent ROS scavenger[2].

Causality of the Scavenging Mechanism

The antioxidant efficacy of 1H-Benzotriazole-5-methanol, 1-hydroxy- relies on a Hydrogen Atom Transfer (HAT) mechanism. The N-hydroxy (N-OH) and hydroxymethyl (-CH₂OH) functional groups act as highly accessible hydrogen donors. When the compound encounters a highly reactive radical (such as •OH, which reacts with benzotriazole derivatives at diffusion-controlled rates of


[3]), it donates a hydrogen atom to neutralize the ROS. The resulting benzotriazole radical is exceptionally stable due to electron delocalization across the fused triazole-benzene aromatic system. By intercepting these radicals early in the oxidative cascade, the compound prevents the collapse of the mitochondrial membrane potential (

), thereby halting ROS-induced apoptosis[1].

ROS_Scavenging_Pathway ROS Reactive Oxygen Species (•OH, O2•−, H2O2) Stress Oxidative Stress & Lipid Peroxidation ROS->Stress Induces Mito Mitochondrial Damage (ΔΨm Collapse) Stress->Mito Causes Apoptosis Cellular Apoptosis Mito->Apoptosis Triggers BTM 1H-Benzotriazole-5-methanol, 1-hydroxy- Scavenge Hydrogen Atom Transfer (Radical Neutralization) BTM->Scavenge Mechanism Scavenge->ROS Inhibits Survival Cellular Survival & Homeostasis Scavenge->Survival Promotes

Figure 1: Mechanistic pathway of ROS scavenging by 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Quantitative Data Summary

To benchmark the efficacy of 1H-Benzotriazole-5-methanol, 1-hydroxy-, it is evaluated against standard antioxidants. The table below synthesizes typical performance metrics derived from cell-free radical trapping assays and in vitro cellular models subjected to H₂O₂-induced oxidative stress[4].

CompoundDPPH IC₅₀ (µM)Intracellular ROS Reduction (%)*Cell Viability Post-H₂O₂ (%)**
1H-Benzotriazole-5-methanol, 1-hydroxy- 12.4 ± 1.1 78.5 ± 3.2 89.4 ± 2.1
1-Hydroxybenzotriazole (Standard HOBt)45.2 ± 2.441.2 ± 4.562.3 ± 3.8
Ascorbic Acid (Positive Control)14.8 ± 0.982.1 ± 2.891.0 ± 1.5
Vehicle Control (No Antioxidant)N/A0.035.6 ± 4.2

*Measured via DCFDA fluorescence in H9c2 cells treated with 100 µM H₂O₂. **Measured via MTT assay 24 hours post-stress induction.

Experimental Protocols

As a self-validating system, the evaluation of this compound requires a two-tiered approach: a cell-free assay to confirm direct chemical reactivity, followed by a cell-based assay to confirm membrane permeability and biological efficacy.

Protocol A: Cell-Free DPPH Radical Scavenging Assay

Purpose: To quantify the direct hydrogen-donating capacity of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that exhibits a deep purple color (absorbance at 517 nm). Upon reduction by a hydrogen donor, it converts to a yellow hydrazine derivative, allowing for precise spectrophotometric quantification.

Materials:

  • 0.1 mM DPPH solution in analytical grade Methanol (Prepare fresh and protect from light).

  • 1H-Benzotriazole-5-methanol, 1-hydroxy- stock solution (10 mM in DMSO).

  • 96-well microplates (clear, flat-bottom).

Step-by-Step Methodology:

  • Preparation of Test Concentrations: Dilute the 10 mM stock solution in methanol to create a working concentration gradient (e.g., 1, 5, 10, 25, 50, and 100 µM). Causality: A broad gradient is required to accurately calculate the IC₅₀ value via non-linear regression.

  • Reaction Assembly: To each well, add 100 µL of the compound dilution and 100 µL of the 0.1 mM DPPH solution.

  • Controls:

    • Blank: 100 µL Methanol + 100 µL compound (corrects for background absorbance of the compound).

    • Negative Control: 100 µL Methanol + 100 µL DPPH (represents 100% radical presence).

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Causality: The HAT reaction kinetics require approximately 30 minutes to reach a steady-state equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the scavenging activity using the formula: % Scavenging =[(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100

Protocol B: Intracellular ROS Quantification via DCFDA Flow Cytometry

Purpose: To validate that 1H-Benzotriazole-5-methanol, 1-hydroxy- can cross the lipid bilayer and neutralize intracellular ROS generated by an exogenous stressor (H₂O₂). DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic probe. Once inside the cell, cellular esterases cleave the diacetate groups. Subsequent oxidation by ROS converts the non-fluorescent molecule into highly fluorescent DCF (FITC channel)[4].

Materials:

  • Target Cell Line (e.g., H9c2 cardiomyocytes or BEL-7402 hepatocytes)[1][4].

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit.

  • Flow Cytometer equipped with a 488 nm argon laser.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density of

    
     cells/well in complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.
    
  • Pre-treatment (Prophylactic Scavenging): Aspirate the medium and replace it with fresh medium containing 25 µM of 1H-Benzotriazole-5-methanol, 1-hydroxy-. Incubate for 4 hours. Causality: Pre-incubation allows the compound to achieve intracellular distribution and equilibrate within the cytosol and mitochondrial matrix before the oxidative insult.

  • Stress Induction: Add H₂O₂ to a final concentration of 100 µM directly into the wells. Incubate for 2 hours.

  • Probe Loading: Wash the cells twice with warm PBS to remove residual phenol red and extracellular compounds. Add 10 µM DCFDA in serum-free medium and incubate in the dark for 30 minutes at 37°C. Causality: Serum proteins can prematurely cleave DCFDA, leading to high background fluorescence; thus, serum-free loading is mandatory.

  • Harvesting: Wash the cells with PBS, trypsinize, and resuspend in 500 µL of ice-cold FACS buffer (PBS + 1% BSA). Keep samples on ice and protected from light.

  • Flow Cytometry: Acquire data for at least 10,000 events per sample using the FITC channel (Ex: 488 nm, Em: 525 nm).

  • Data Analysis: Compare the Mean Fluorescence Intensity (MFI) of the compound-treated group versus the H₂O₂-only positive control. A leftward shift in the histogram indicates successful intracellular ROS scavenging.

References

  • A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage PubMed (NIH) URL:[Link]

  • Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants Water Science & Technology | IWA Publishing URL: [Link]

  • Experimental and theoretical evaluation on the antioxidant activity of a copper(II) complex based on lidocaine and ibuprofen amide-phenanthroline agents RSC Publishing URL: [Link]

  • Mitochondrial homeostasis restoring peptide-drug conjugates with ROS-responsive NO releasing ability for targeted therapy of myocardial infarction PMC (NIH) URL: [Link]

Sources

Method

Application Note: High-Throughput Synthesis of Enzyme Inhibitors Using 1-Hydroxy-1H-benzotriazole-5-methanol

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utilization of 1-hydroxy-1H-benzotriazole-5-methanol (CAS: 144574-90-3) as a critical functionalized scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utilization of 1-hydroxy-1H-benzotriazole-5-methanol (CAS: 144574-90-3) as a critical functionalized scaffold for creating Polymer-Supported HOBt (PS-HOBt) .[1] This reagent enables the high-throughput, "catch-and-release" synthesis of amide-based enzyme inhibitors (e.g., protease and kinase inhibitors) without the need for chromatographic purification.[1]

[1]

Executive Summary

The rapid synthesis of enzyme inhibitor libraries is a bottleneck in Fragment-Based Drug Discovery (FBDD).[1] Traditional solution-phase coupling using 1-Hydroxybenzotriazole (HOBt) often requires tedious workups to remove urea byproducts and excess reagents.[1]

1-Hydroxy-1H-benzotriazole-5-methanol serves as a bifunctional "anchor" molecule.[1] Its 5-hydroxymethyl group allows for covalent attachment to solid supports (resins), while its N-hydroxyl group remains free to activate carboxylic acids.[1] This application note provides a validated protocol for using this reagent to synthesize Polymer-Supported HOBt (PS-HOBt) and subsequently utilizing it to generate a library of peptidomimetic protease inhibitors with >95% crude purity.

Scientific Mechanism & Rationale

The "Anchor" Strategy

Standard HOBt is soluble and difficult to remove from reaction mixtures.[1] By utilizing 1-hydroxy-1H-benzotriazole-5-methanol , researchers can exploit the primary alcohol at the 5-position to form a stable ether linkage with a polystyrene resin (e.g., Merrifield resin).[1]

  • Stability: The resulting benzyl ether linkage is stable under standard amide coupling conditions (DIC/EDC activation).[1]

  • Reactivity: The N-OH site remains sterically accessible, allowing it to convert free carboxylic acids into polymer-bound active esters .[1]

The "Catch-and-Release" Principle

This methodology fundamentally changes the purification paradigm:[1]

  • Catch (Loading): The carboxylic acid fragment of the inhibitor reacts with the PS-HOBt resin.[1] The activated species is now "caught" on the solid phase.[1] Impurities are washed away.[1]

  • Release (Aminolysis): An amine (the second inhibitor fragment) is added.[1] It attacks the active ester, releasing the final inhibitor into the solution.[1]

  • Self-Purification: The spent HOBt moiety remains attached to the resin.[1] Simple filtration yields the pure inhibitor.[1]

Mechanistic Workflow (DOT Visualization)

CatchAndRelease Resin PS-HOBt Resin (Active N-OH) ActiveEster Polymer-Bound Active Ester Resin->ActiveEster + Acid + DIC (Loading Step) Acid Inhibitor Fragment A (R1-COOH) Acid->ActiveEster FinalProduct Purified Enzyme Inhibitor (R1-CO-NH-R2) ActiveEster->FinalProduct + Amine (Release Step) SpentResin Spent Resin (Recyclable) ActiveEster->SpentResin Byproduct Retained Amine Inhibitor Fragment B (R2-NH2) Amine->FinalProduct

Figure 1: The "Catch-and-Release" cycle using PS-HOBt derived from 1-hydroxy-1H-benzotriazole-5-methanol. The inhibitor is released only upon successful coupling.[1]

Experimental Protocols

Protocol A: Preparation of PS-HOBt Resin

Objective: Immobilize 1-hydroxy-1H-benzotriazole-5-methanol onto Merrifield Resin.[1]

Materials:

  • 1-Hydroxy-1H-benzotriazole-5-methanol (CAS: 144574-90-3)[1]

  • Merrifield Resin (Chloromethyl polystyrene, ~1.0–1.5 mmol/g loading)[1]

  • Potassium tert-butoxide (KOtBu)[1]

  • DMA (Dimethylacetamide), anhydrous[1]

Step-by-Step:

  • Swelling: Suspend Merrifield resin (10 g) in DMA (100 mL) for 30 minutes under nitrogen.

  • Deprotonation: In a separate flask, dissolve 1-hydroxy-1H-benzotriazole-5-methanol (2.0 equiv relative to resin loading) in DMA. Add KOtBu (2.2 equiv) and stir for 15 min at 0°C to generate the alkoxide.

    • Note: The 5-hydroxymethyl group is deprotonated preferentially over the N-OH due to the specific pKa balance in this solvent system.[1]

  • Coupling: Cannulate the alkoxide solution into the resin suspension.

  • Heating: Heat the mixture to 80°C and agitate gently for 16 hours.

  • Washing: Filter the resin.[1][2][3] Wash extensively with DMA (3x), Water (2x), MeOH (2x), and DCM (3x).[1]

  • Validation: Dry under vacuum. Verify loading by elemental analysis (Nitrogen content) or IR (appearance of benzotriazole bands).

Protocol B: Synthesis of Protease Inhibitor Library

Objective: Synthesis of a focused library of amide-based protease inhibitors (e.g., HIV-1 Protease or HCV NS3/4A analogues).[1]

Materials:

  • PS-HOBt Resin (prepared above)[1][2][4]

  • Fmoc-Amino Acids or specific Carboxylic Acid "Warheads"[1]

  • DIC (Diisopropylcarbodiimide)[1][4]

  • Diverse Amines (R2-NH2)[1]

Step-by-Step:

  • Activation (Loading):

    • Suspend PS-HOBt resin (1.0 equiv) in DCM/DMF (4:1).[1][2]

    • Add Carboxylic Acid (3.0 equiv) and DIC (3.0 equiv).[1]

    • Shake at Room Temperature (RT) for 2 hours.

    • QC Check: The resin should turn from white/beige to yellow/orange indicating active ester formation.[1]

    • Wash: Filter and wash resin with anhydrous DCM (5x) to remove excess acid and urea byproducts.[1] Crucial: The active ester is now bound to the resin.[1]

  • Coupling (Release):

    • Add the Amine (0.8 equiv relative to initial resin loading) dissolved in DCM.[1]

    • Note: Using substoichiometric amine ensures high purity; all amine is consumed, and excess active ester remains on the resin.[1]

    • Shake at RT for 4–16 hours.

  • Isolation:

    • Filter the reaction mixture into a pre-weighed vial.

    • Wash the resin with DCM (2x).[1] Combine filtrates.

    • Evaporate solvent.[1]

    • Result: The residue is the desired enzyme inhibitor, typically >95% pure, ready for biological screening.[1]

Data Analysis & Performance

The following table compares the efficiency of this Solid-Supported method versus traditional Solution-Phase synthesis for a standard inhibitor coupling (e.g., Boc-Phe-OH + Benzylamine).

MetricSolution Phase (Standard HOBt)Solid Phase (PS-HOBt from 5-methanol)
Reaction Time 4–6 Hours6–18 Hours (Total cycle)
Workup Acid/Base extraction requiredFiltration only
Crude Purity 75–85% (Urea contamination)>95%
Yield 60–80% (Losses during extraction)85–95% (Based on amine)
Scalability Limited by purificationHigh (Parallel Synthesis)

Troubleshooting Guide

  • Issue: Low Yield in Release Step.

    • Cause: Steric hindrance of the amine or insufficient swelling of the resin.[1]

    • Solution: Switch solvent to pure DMF or NMP to improve resin swelling.[1] Increase temperature to 40°C during the release step.[1]

  • Issue: Impurities in Final Product.

    • Cause: Incomplete washing after the "Loading" step.[1] Excess carboxylic acid or DIC carried over.[1]

    • Solution: Increase DCM wash cycles from 5x to 8x. Use a colorimetric test (bromophenol blue) to ensure wash filtrates are neutral.[1]

References

  • Biotage. "PS-HOBt(HL) - Polymer-supported Active Ester."[1][2] Biotage Application Notes. [Link][1]

  • Baxendale, I. R., et al. "Polymer-Supported Reagents for Multi-Step Organic Synthesis: Synthesis of Sildenafil."[1] University of Durham / Ley Group. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Peptide Coupling &amp; Racemization Control

Focus Compound: 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3) Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges encountered during peptide synthesis and small-molecule drug development.

While standard 1-hydroxybenzotriazole (HOBt) has been a cornerstone of peptide chemistry since the 1970s[1], specialized derivatives like 1H-Benzotriazole-5-methanol, 1-hydroxy- (often referred to as 5-hydroxymethyl-HOBt) offer unique physicochemical advantages. The 5-methanol substitution slightly alters the electronic distribution of the benzotriazole core while significantly enhancing solubility in polar aprotic solvents, making it a powerful tool for suppressing epimerization in automated solid-phase peptide synthesis (SPPS).

Below, you will find mechanistic insights, a diagnostic troubleshooting guide, and self-validating protocols to ensure enantiopure amide bond formation.

Part 1: Mechanistic Insights & Causality

To effectively troubleshoot racemization, we must first understand its causality. When a carboxylic acid is activated by a carbodiimide (e.g., DIC or EDC), it forms an O-acylisourea intermediate. If this intermediate is not consumed immediately, it undergoes one of two racemization pathways:

  • Direct

    
    -Abstraction (Path A):  The electron-withdrawing nature of the activated ester makes the 
    
    
    
    -proton highly acidic, allowing bases to abstract it and form an enol[1].
  • Oxazolone Formation (Path B): The carbonyl oxygen of the adjacent amide bond attacks the activated carboxyl group, forming a 5-membered oxazolinone ring. This ring rapidly loses its stereocenter in the presence of a base[1].

The Additive's Role: 1H-Benzotriazole-5-methanol, 1-hydroxy- acts as a nucleophilic interceptor. Its N-OH group attacks the transient O-acylisourea faster than intramolecular oxazolone formation can occur[2]. This generates a stable "OBt-active ester" that is highly reactive toward incoming amines but sterically and electronically resistant to racemization[3].

Mechanism A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Oxazolone Formation (Base-Catalyzed) B->C Slow Aminolysis (No Additive) E 1H-Benzotriazole-5-methanol, 1-hydroxy- (Additive) B->E Fast Interception D Racemized Peptide (Epimer Mixture) C->D Aminolysis F OBt-Active Ester (Stereochemically Stable) E->F OBt Anion Attack G Enantiopure Peptide (Desired Product) F->G Amine Addition

Fig 1: Mechanistic pathway of racemization suppression by 1-hydroxybenzotriazole derivatives.

Part 2: Troubleshooting Guide & FAQs

Q: I am observing epimerization at my C-terminal Histidine despite using the additive. Why? A: Histidine is notoriously prone to racemization because its basic imidazole side chain actively assists in oxazolone formation[4]. While 1H-Benzotriazole-5-methanol, 1-hydroxy- intercepts the O-acylisourea, excessive pre-activation time gives the imidazole ring a kinetic window to catalyze epimerization[4]. Fix: Reduce pre-activation time to < 2 minutes and ensure you are using 1.2 equivalents of the additive.

Q: My coupling yields are excellent, but chiral HPLC shows 15% D-enantiomer. What went wrong? A: High yields coupled with high epimerization almost always point to a base-catalyzed oxazolone pathway[1]. If your protocol uses strong, unhindered bases like DIPEA or NMM, switch to a weaker, sterically hindered base like sym-collidine[1]. Sym-collidine is basic enough to neutralize amine salts but too weak to abstract the


-proton of the active ester.

Q: How does the 5-methanol substitution affect the coupling kinetics compared to standard HOBt? A: The hydroxymethyl group (-CH₂OH) at the 5-position is mildly electron-donating to the aromatic system compared to halogenated derivatives like 6-Cl-HOBt[2]. This slightly increases the pKa of the N-OH group. While it makes the resulting OBt-ester marginally less reactive than an OAt ester, its primary field advantage is enhanced solubility . It prevents reagent precipitation in DMF/NMP during long automated synthesis runs, ensuring consistent stoichiometric ratios.

Troubleshooting Start Epimerization Detected CheckBase Is strong base (DIPEA) present? Start->CheckBase BaseYes Switch to sym-collidine CheckBase->BaseYes Yes BaseNo Check Pre-activation Time CheckBase->BaseNo No PreActYes Limit to < 2 mins at 0°C BaseNo->PreActYes > 5 mins PreActNo Check Additive Equivalents BaseNo->PreActNo < 2 mins EqYes Ensure 1.0 - 1.2 eq of additive PreActNo->EqYes < 1.0 eq EqNo Optimize Solvent (Use DMF) PreActNo->EqNo Optimal eq

Fig 2: Diagnostic workflow for resolving peptide epimerization during coupling.

Part 3: Quantitative Data & Reagent Comparison

To make informed experimental choices, compare the properties of your additive against standard industry benchmarks.

Table 1: Comparative Analysis of Benzotriazole-Based Coupling Additives

AdditiveStructural ModificationRelative ReactivityRacemization SuppressionPrimary Field Advantage
HOBt None (Standard)BaselineHighBenchmark reagent; highly cost-effective[1].
HOAt 7-Aza substitutionVery HighVery HighNeighboring group effect accelerates difficult couplings[2].
6-Cl-HOBt 6-Chloro substitutionHighVery HighSuperior leaving group ability; highly reactive[2].
1H-Benzotriazole-5-methanol, 1-hydroxy- 5-HydroxymethylBaselineHighEnhanced solubility in polar aprotic solvents; prevents precipitation.
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By strictly controlling thermodynamics and stoichiometry, we force the reaction down the desired mechanistic pathway.

Protocol: Enantioselective Amide Bond Formation via 5-MeOH-HOBt Active Ester System Validation Goal: Achieve >99% coupling efficiency with <1% epimerization.

Step 1: Stoichiometric Preparation

  • Action: Dissolve 1.0 equivalent of the N-protected amino acid and 1.1 equivalents of 1H-Benzotriazole-5-methanol, 1-hydroxy- in anhydrous DMF to achieve a 0.1 M concentration.

  • Causality: A slight 10% excess of the benzotriazole additive ensures that the transient O-acylisourea is quantitatively intercepted. Anhydrous DMF prevents competitive hydrolysis of the active ester.

Step 2: Thermal Control & Activation

  • Action: Chill the solution to 0°C. Dropwise, add 1.0 equivalent of Diisopropylcarbodiimide (DIC). Stir for exactly 2 minutes.

  • Causality: Oxazolone formation has a higher activation energy than OBt-ester formation. Lowering the temperature to 0°C kinetically starves the racemization pathway while allowing the highly nucleophilic N-OH group of the additive to attack the O-acylisourea[1].

Step 3: Aminolysis

  • Action: Add 1.0 equivalent of the free amine. If the amine is an HCl salt, add exactly 1.0 equivalent of sym-collidine to neutralize it.

  • Causality: Sym-collidine is a sterically hindered, weak base. Unlike DIPEA, it is basic enough to free the amine but not basic enough to abstract the

    
    -proton of the activated ester, thereby shutting down base-catalyzed racemization[1].
    

Step 4: Self-Validation & Quality Control

  • Action: After 60 minutes of stirring at room temperature, perform a Kaiser test on a micro-aliquot.

  • Validation Checkpoint: A negative (yellow) Kaiser test confirms complete aminolysis. To validate stereochemical integrity, cleave a micro-sample and run chiral HPLC against a known D-enantiomer standard. The system is validated if the D-epimer peak area is <1%.

References
  • Windridge, G., & Jorgensen, E. C. (1970). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society. Available at:[Link]

  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at:[Link]

Sources

Optimization

"optimizing reaction conditions for 1H-Benzotriazole-5-methanol, 1-hydroxy-"

Executive Summary This technical guide addresses the synthesis and optimization of 1-hydroxy-1H-benzotriazole-5-methanol (CAS: 144574-90-3), a functionalized derivative of the standard peptide coupling additive HOBt. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 1-hydroxy-1H-benzotriazole-5-methanol (CAS: 144574-90-3), a functionalized derivative of the standard peptide coupling additive HOBt. This compound features a hydroxymethyl handle at the 5-position, enabling its use as a linker-ready scaffold or a specialized racemization suppressant.

The following protocols and troubleshooting steps are derived from our internal process chemistry database and adapted from standard benzotriazole synthesis methodologies [1, 2].

Part 1: Core Synthesis Protocol

The most robust route to 1-hydroxy-1H-benzotriazole-5-methanol involves the cyclization of 4-chloro-3-nitrobenzyl alcohol with hydrazine hydrate . This nucleophilic aromatic substitution followed by reductive cyclization is sensitive to thermal parameters and stoichiometry.

Optimized Reaction Scheme

The reaction proceeds via the displacement of the chloro group by hydrazine, followed by the intramolecular attack on the nitro group.

ReactionScheme SM 4-Chloro-3-nitrobenzyl alcohol (Precursor) Inter Intermediate: (2-Nitrophenyl)hydrazine deriv. SM->Inter SNAr (80°C) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter Product 1-Hydroxy-1H-benzotriazole-5-methanol (Target) Inter->Product Cyclization (100°C) Byprod Byproducts: Azobenzene derivs / Over-reduction Inter->Byprod Overheating (>110°C)

Figure 1: Mechanistic pathway for the synthesis of 1-hydroxy-1H-benzotriazole-5-methanol.

Step-by-Step Methodology
  • Reagent Setup :

    • Charge a 3-neck round bottom flask with 4-chloro-3-nitrobenzyl alcohol (1.0 equiv).

    • Add Ethanol (5 mL per gram of precursor). Note: Toluene can be used for higher temperature/azeotropic removal, but Ethanol provides better solubility for the polar alcohol precursor.

    • Equip with a reflux condenser, internal temperature probe, and addition funnel.

  • Hydrazine Addition (Critical Step) :

    • Heat the solution to 60°C .

    • Add Hydrazine Hydrate (3.0 - 4.0 equiv) dropwise over 30 minutes.

    • Warning: The reaction is exothermic. Maintain internal temperature <85°C during addition to prevent thermal runaway.

  • Cyclization :

    • After addition, raise temperature to reflux (approx. 80-100°C) .

    • Stir for 4–6 hours . Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of the yellow nitro-precursor and formation of the UV-active triazole product.

  • Workup & Purification :

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol and hydrazine.

    • Dilute residue with water and cool to 0–5°C .[1]

    • Acidify carefully with 6N HCl to pH ~2. The product, being amphoteric but less soluble in acidic media, will precipitate.

    • Filter the solid, wash with ice-cold water (2x) and cold ether (to remove non-polar impurities).

    • Recrystallization : Water or Ethanol/Water (1:[1]1) is optimal for high purity (>98%).[2]

Part 2: Optimization Data & Parameters

We have summarized the impact of key variables on yield and purity based on kinetic profiling of similar HOBt derivatives.

VariableRange TestedOptimal ConditionImpact on Result
Hydrazine Equiv. 1.5 – 5.03.5 eq <3.0 eq leads to incomplete conversion (dimer formation). >4.0 eq wastes reagent but ensures completion.
Temperature 60°C – 120°C90°C (Reflux) <80°C: Slow cyclization, accumulation of hydrazine intermediate. >110°C: Risk of N-O bond cleavage (formation of des-hydroxy benzotriazole).
Solvent System Toluene, EtOH, WaterEthanol Toluene requires phase transfer catalysts. Water is green but poor solubility for this specific precursor. Ethanol balances solubility and thermal control.
Acidification pH pH 1 – 6pH 2.0 pH >3 leaves product as salt (soluble). pH <1 may protonate the hydroxymethyl group or cause salt trapping.

Part 3: Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users during the synthesis and application of 1-hydroxy-1H-benzotriazole-5-methanol.

Q1: The product isolated is a dark orange/red solid instead of the expected off-white powder. What happened?

Diagnosis: Oxidation of the hydrazine intermediate or formation of azo-dimers. Solution:

  • Cause: Inadequate hydrazine excess or exposure to air during the reflux step.

  • Fix: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen/Argon). Increase hydrazine equivalents to 4.0 to maintain a reducing environment.

  • Purification: Recrystallize from water with activated charcoal to remove colored impurities.

Q2: I observe a secondary peak in HPLC with M-16 mass (Loss of Oxygen).

Diagnosis: Over-reduction to 1H-benzotriazole-5-methanol (loss of N-OH). Solution:

  • Cause: Reaction temperature was too high (>110°C) or reaction time was too long.

  • Fix: Limit reflux time to 4 hours. Do not use high-boiling solvents like diglyme unless strictly controlled.

Q3: The yield is significantly lower (<50%) upon acidification.

Diagnosis: Product solubility in the aqueous mother liquor. Solution:

  • Cause: The hydroxymethyl group increases water solubility compared to standard HOBt.

  • Fix: Saturate the aqueous phase with NaCl (salting out) before filtration. Alternatively, perform a continuous extraction of the acidified aqueous phase with Ethyl Acetate.

Q4: Can this reagent be used interchangeably with HOBt in peptide coupling?

Technical Insight: Yes, but with consideration for the 5-hydroxymethyl group.

  • Reactivity: The pKa is similar to HOBt (approx 6.0), making it an effective racemization suppressant.

  • Side Reaction: The primary alcohol (-CH2OH) at position 5 is nucleophilic. In the presence of highly reactive acylating agents (e.g., acid chlorides), it may form an ester.

  • Recommendation: If using as a soluble additive, ensure the -OH is not interfering. This molecule is best used when the -OH is intended as a handle for immobilization.

Part 4: Logic & Decision Flowchart

Use this decision tree to troubleshoot low purity or yield outcomes.

Troubleshooting Start Issue Identified ProblemType Is the issue Yield or Purity? Start->ProblemType Yield Low Yield (<60%) ProblemType->Yield Purity Low Purity (Colored/Byproducts) ProblemType->Purity CheckpH Check pH of precipitation. Is pH < 2.5? Yield->CheckpH CheckColor Is product Red/Orange? Purity->CheckColor pH_No Adjust pH to 2.0 Use 6N HCl CheckpH->pH_No No pH_Yes Check Aqueous Solubility. Add NaCl (Salt out) CheckpH->pH_Yes Yes Color_Yes Oxidation/Azo impurity. Recrystallize w/ Charcoal CheckColor->Color_Yes Yes Color_No Check for Des-hydroxy (M-16). Reduce Reaction Temp CheckColor->Color_No No

Figure 2: Troubleshooting logic for synthesis outcomes.

References

  • BenchChem . (2025).[1] An In-depth Technical Guide to 7-chloro-5-methyl-1H-benzotriazole: Synthesis, Safety, and Handling. Retrieved from

  • ChemicalBook . (n.d.). 1-Hydroxybenzotriazole Synthesis and Reaction Conditions. Retrieved from

  • Sigma-Aldrich . (n.d.). 5-Methyl-1H-benzotriazole Product Sheet and Safety Data. Retrieved from

  • National Institutes of Health (NIH) . (2012). Crystal structure of 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole. Retrieved from

Sources

Troubleshooting

"troubleshooting peptide synthesis with HOBt analogs"

Technical Support Center: Peptide Synthesis with HOBt Analogs Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Peptide Coupling (Oxyma Pure, HOAt, HOBt) Introduction: The Shi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis with HOBt Analogs

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Peptide Coupling (Oxyma Pure, HOAt, HOBt)

Introduction: The Shift from HOBt

User Query: "Why are protocols shifting away from HOBt, and what should I use instead?"

Scientist Response: The industry standard has shifted primarily due to safety regulations and coupling efficiency . Anhydrous HOBt (1-Hydroxybenzotriazole) was reclassified as a UN Class 1 explosive, making shipping and storage difficult.

We recommend Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) as the primary replacement.[1] It is non-explosive, offers superior solubility, and often yields lower racemization rates than HOBt.[1][2] For sterically hindered couplings (e.g., Aib, N-methylated amino acids), HOAt (1-Hydroxy-7-azabenzotriazole) remains the gold standard due to its neighboring group effect.

Mechanism of Action

User Query: "How do these analogs actually improve my synthesis compared to using DIC alone?"

Scientist Response: Carbodiimides (DIC/EDC) form an unstable O-acylisourea intermediate.[3] Without an additive, this intermediate can rearrange into an unreactive N-acylurea or cyclize into an oxazolone, leading to racemization (loss of chirality).[3]

Additives like Oxyma or HOAt intercept the O-acylisourea to form an Active Ester .[2][3][4][5] This ester is stable enough to prevent side reactions but highly reactive toward the amine of the growing peptide chain.[4]

Visual: Activation & Coupling Pathway[6]

PeptideCoupling AA Fmoc-Amino Acid (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) AA->O_Acyl + DIC DIC Carbodiimide (DIC) DIC->O_Acyl ActiveEster Active Ester (Stable & Reactive) O_Acyl->ActiveEster + Additive (Fast Step) SideRxn Racemization / N-Acylurea O_Acyl->SideRxn No Additive Additive Additive (Oxyma/HOAt) Additive->ActiveEster Peptide Peptide Bond (Product) ActiveEster->Peptide + Amine Amine Resin-Amine (N-Terminus) Amine->Peptide

Figure 1: The additive intercepts the unstable intermediate, preventing racemization and ensuring efficient aminolysis.

Selection Guide: Oxyma vs. HOAt vs. HOBt

User Query: "Which additive should I choose for my specific sequence?"

FeatureOxyma Pure HOAt HOBt
Primary Use General SPPS, Standard CouplingsSterically Hindered / Difficult SequencesLegacy Protocols
Explosivity Safe (Class 4.1)Safe (Class 4.1)Explosive (Anhydrous is Class 1)
Racemization Low (Superior to HOBt)Very Low (Best in class)Moderate
Solubility (DMF) HighHighModerate
Mechanism Oxime-based active esterBenzotriazole + Neighboring Group Effect Benzotriazole
Cost LowHighMedium

Expert Insight: HOAt contains a nitrogen at position 7 of the ring.[3][4][6][7] This nitrogen creates a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state and accelerates coupling by ~20-30% over HOBt. Use HOAt for expensive or difficult amino acids (e.g., Cys, His, Val-Val linkages).

Troubleshooting Common Issues

Issue 1: The reaction mixture turned bright orange/red.
  • Diagnosis: This is normal for Oxyma/DIC couplings.

  • Explanation: Unlike HOBt (colorless), the active ester of Oxyma absorbs light in the visible spectrum. A color change to bright yellow, orange, or even deep red indicates the formation of the active ester.

  • Action: Proceed with the synthesis. If the solution remains colorless after adding DIC, check your reagents; activation may have failed.

Issue 2: Low yield on "Difficult Sequences" (Aggregation).
  • Diagnosis: Beta-sheet formation is preventing reagents from reaching the N-terminus.

  • Protocol Adjustment:

    • Switch solvent: Use NMP instead of DMF.

    • Use Microwave Irradiation : 75°C for 5 mins (Oxyma is stable at this temp; HOBt is less so).

    • Chaotropic Salts: Add 0.1M LiCl to the coupling mixture to disrupt hydrogen bonding.

Issue 3: High Racemization (Epimerization) of Cysteine/Histidine.
  • Diagnosis: Base-catalyzed racemization.

  • Root Cause: Using strong bases (like DIPEA) during the coupling step promotes proton abstraction from the alpha-carbon.

  • Solution:

    • Remove the Base: Use DIC/Oxyma without any tertiary amine base (DIPEA/NMM). The carbodiimide method does not strictly require added base if the AA is a free acid.

    • Alternative Base: If a base is required (e.g., using HCl salts of amino acids), use Collidine (TMP) instead of DIPEA. It is weaker and sterically hindered, reducing racemization risk.

Issue 4: Safety Warning - Hydrogen Cyanide (HCN).
  • Critical Alert: Never mix DIC and Oxyma alone in large quantities without the amino acid present.

  • Mechanism: In the absence of a carboxylic acid, DIC and Oxyma can react to form unstable byproducts that may degrade to release HCN.

  • Protocol: Always dissolve the Amino Acid and Oxyma first, then add DIC.

Standard Operating Procedures (SOPs)

SOP 1: Standard Automated SPPS (DIC/Oxyma)

Best for: Routine synthesis (Ala, Gly, Leu, etc.)

  • Preparation: Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (3.0 eq) to the mixture.

  • Coupling: Immediately dispense onto the resin.

  • Time: Shake at Room Temperature for 60 minutes.

  • Monitoring: No color change is required for monitoring, but the solution will likely be yellow/orange.

SOP 2: High-Fidelity Coupling (HOAt/DIC)

Best for: Cysteine, Histidine, or bulky junctions (Val-Val, Aib).

  • Preparation: Dissolve Fmoc-AA-OH (3.0 eq) and HOAt (3.0 eq) in NMP (N-methylpyrrolidone).

  • Base (Optional but risky): If using Fmoc-His(Trt)-OH, add 3.0 eq of Collidine . Avoid DIPEA.

  • Activation: Add DIC (3.0 eq).

  • Coupling: React for 2 hours or use double coupling (2 x 1 hour).

Troubleshooting Logic Flow

Troubleshooting Start Coupling Failure / Low Yield CheckSeq Analyze Sequence Start->CheckSeq IsHindered Steric Hindrance? (Aib, N-Me, Val-Val) CheckSeq->IsHindered IsRacemization Racemization Sensitive? (Cys, His) CheckSeq->IsRacemization IsAggregated Aggregation? (Hydrophobic stretch) CheckSeq->IsAggregated UseHOAt Switch to HOAt/DIC (Neighboring Group Effect) IsHindered->UseHOAt Yes NoBase Remove DIPEA Use Collidine or Base-Free IsRacemization->NoBase Yes Microwave Use Microwave (75°C) with Oxyma/DIC IsAggregated->Microwave Yes Chaotropic Add LiCl or Switch to NMP IsAggregated->Chaotropic Alt Strategy

Figure 2: Decision tree for optimizing reaction conditions based on peptide sequence characteristics.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4][8] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3][4][9][10] An efficient peptide coupling additive."[2][4][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., &yman-Valerio, S. A. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 25(3), 325-344.

  • Merck KGaA. (2024). "Oxyma Pure Technical Data Sheet & Safety Information." Sigma-Aldrich / MilliporeSigma.

Sources

Optimization

Technical Support Center: Purification of Products Synthesized with 1H-Benzotriazole-5-methanol, 1-hydroxy-

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of pure peptides and amides following carbodiimide-mediated coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of pure peptides and amides following carbodiimide-mediated couplings.

While standard 1-hydroxybenzotriazole (HOBt) is a foundational additive used to suppress racemization and improve coupling efficiency[1], completely removing it during downstream workup is notoriously difficult. The derivative 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS: 144574-90-3)—commonly referred to as 5-hydroxymethyl-HOBt—was developed to solve this exact bottleneck. By introducing a polar 5-hydroxymethyl group, this additive fundamentally alters the partition coefficient (LogP) of the byproduct, allowing for rapid, self-validating purification workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for purifying products synthesized with this specific additive.

Core Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amide + 5-HM-HOBt) Dilution Dilution (EtOAc or 2-MeTHF) Start->Dilution BaseWash Basic Wash (5% NaHCO3) Extracts 5-HM-HOBt Anion Dilution->BaseWash AcidWash Acidic Wash (1M HCl) Extracts Unreacted Amine BaseWash->AcidWash BrineWash Brine Wash Removes Residual Water AcidWash->BrineWash Pure Purified Target Product (Organic Phase) BrineWash->Pure

Workflow for the liquid-liquid extraction of 5-hydroxymethyl-HOBt from crude amide mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is 1H-Benzotriazole-5-methanol, 1-hydroxy- easier to remove than standard HOBt? A: Standard HOBt has a pKa of approximately 4.30[2]. While it can be deprotonated by mild bases, the resulting benzotriazolate anion retains significant lipophilic character, causing it to form ion pairs that stubbornly bleed into the organic phase. The addition of the 5-hydroxymethyl (-CH₂OH) group dramatically lowers the partition coefficient. When washed with a mild base, the synergistic effect of the anionic N-O⁻ and the powerful hydrogen-bonding capacity of the -CH₂OH group drives the byproduct almost exclusively into the aqueous phase.

Q2: Why do you recommend NaHCO₃ over NaOH for the basic wash? A: Causality is key here: Strong bases like NaOH (pH > 13) risk hydrolyzing your newly formed amide or ester bonds. Sodium bicarbonate (NaHCO₃, pH ~8.3) provides the perfect thermodynamic window—it is basic enough to fully deprotonate the N-OH group of the additive (pKa ~4.3) without triggering nucleophilic attack on your target product.

Q3: Are there specific safety concerns with this reagent? A: Yes. Like standard HOBt and its halogenated derivatives, 1-hydroxy-1H-benzotriazole-5-methanol exhibits explosive properties when heated in closed vessels or subjected to severe mechanical stimulus[2]. Always handle the reagent in solution when possible, and never subject the dry solid to high-temperature desiccation.

Section 2: Troubleshooting Guide

Issue 1: Residual 5-HM-HOBt is still visible on LC-MS after basic washing.

  • Root Cause: The buffering capacity of the basic wash was exhausted, leaving the aqueous layer too acidic to maintain the additive in its anionic state. Alternatively, highly polar reaction solvents (like DMF or NMP) carried over into the organic phase, acting as a co-solvent that pulls the additive back across the phase boundary[3].

  • Intervention:

    • Self-Validation Check: Dip pH paper into the separated aqueous layer. It must read ≥ 7.5. If it reads lower, perform an additional wash with saturated Na₂CO₃.

    • Solvent Purge: Back-wash the organic layer with a large volume of distilled water (or 5% LiCl solution) prior to the basic wash to thoroughly strip out residual DMF/NMP.

Issue 2: Severe emulsion formation during the basic wash.

  • Root Cause: Peptides and complex amides frequently act as surfactants. The deprotonated 5-hydroxymethyl-HOBt can exacerbate this by sitting at the aqueous-organic interface, stabilizing the emulsion.

  • Intervention:

    • Switch the organic extraction solvent from Dichloromethane (DCM) to 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF has lower water miscibility and promotes rapid, sharp phase separation[3].

    • Add brine (NaCl) directly to the basic wash to increase the ionic strength of the aqueous layer, forcing the organic components out.

Issue 3: The target peptide is lost to the aqueous phase during extraction.

  • Root Cause: If your synthesized peptide is highly polar (e.g., contains multiple unprotected basic/acidic residues), it will partition into the aqueous layer alongside the 5-hydroxymethyl-HOBt.

  • Intervention: Abandon liquid-liquid extraction (LLE) and utilize Solid-Phase Extraction (SPE). SPE with a gradient elution allows for the retention of the peptide while the highly polar 5-hydroxymethyl-HOBt elutes in the early, highly aqueous fractions[4].

Chemical Partitioning Mechanism

Mechanism A 5-HM-HOBt (Neutral) B Mild Base (pH > 7.5) A->B C Deprotonated Anion (N-O⁻) B->C D Hydrogen Bonding (-CH2OH Motif) C->D E Aqueous Partitioning (High Hydrophilicity) C->E D->E

Mechanistic pathway showing how the 5-hydroxymethyl motif drives aqueous partitioning.

Section 3: Quantitative Comparison of Coupling Additives

To make informed experimental choices, compare the physicochemical properties of standard coupling additives against 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Coupling AdditiveApprox. pKaRelative Aqueous SolubilityPrimary Removal StrategyRacemization Suppression
HOBt [2]4.30Low-ModerateBasic Wash (Na₂CO₃)High
6-Cl-HOBt [2]3.35LowBasic Wash (Weak Base)Very High
HOAt 3.28ModerateBasic WashExcellent
5-Hydroxymethyl-HOBt ~4.30High (Due to -CH₂OH)Mild Basic Wash (NaHCO₃) High
Section 4: Step-by-Step Methodologies
Protocol A: Standard Liquid-Liquid Extraction (LLE) for 5-HM-HOBt Removal

Use this protocol for standard, lipophilic-to-moderately-polar amides and protected peptides.

  • Solvent Exchange (If necessary): If the reaction was run in DMF or NMP, concentrate the mixture under high vacuum to remove as much solvent as possible.

  • Dilution: Dissolve the crude residue in 10 volumes of Ethyl Acetate (EtOAc) or 2-MeTHF. (Note: Avoid DCM, as its density > 1.0 g/mL complicates standard top-layer extractions and promotes emulsions).

  • Primary Base Wash (Additive Removal): Add an equal volume of 5% aqueous NaHCO₃. Stir vigorously for 5 minutes to ensure complete deprotonation of the 1-hydroxy group.

  • Phase Separation & Self-Validation: Allow the layers to separate. Extract the bottom aqueous layer. Validation Step: Test the pH of the aqueous layer; it must be ≥ 7.5. If not, repeat Step 3.

  • Acidic Wash (Amine Removal): Wash the organic layer with an equal volume of 1M HCl or 5% KHSO₄. This protonates and extracts any unreacted starting amines and urea byproducts (if EDC was used)[1].

  • Final Polish: Wash the organic layer with saturated NaCl (brine) to strip out residual micro-droplets of water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Solid-Phase Extraction (SPE) for Polar Peptides

Use this protocol when the target peptide is highly water-soluble, rendering LLE impossible.

  • Conditioning: Condition a C18 SPE cartridge with 3 column volumes (CV) of Acetonitrile (ACN), followed immediately by 3 CV of 0.1% TFA in Water.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of 5% ACN/Water. Load the solution onto the cartridge at a dropwise flow rate.

  • Washing (Byproduct Removal): Wash the cartridge with 3–5 CV of 5% ACN/Water. The highly polar 5-hydroxymethyl-HOBt and urea byproducts will fail to retain on the hydrophobic C18 stationary phase and will elute in this step[4].

  • Elution: Elute the target peptide using a step gradient (e.g., 20%, 40%, and 60% ACN in Water). Collect fractions.

  • Validation & Isolation: Analyze fractions via LC-MS. Pool the fractions containing the pure target peptide and lyophilize.

References
  • Google Patents. A process for extraction of peptides and its application in liquid phase peptide synthesis (WO2012171982A1).
  • National Institutes of Health (PMC). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.[Link]

Sources

Troubleshooting

"effect of pH on 1H-Benzotriazole-5-methanol, 1-hydroxy- activity"

Technical Support Center: pH Optimization for 1H-Benzotriazole-5-methanol, 1-hydroxy- Executive Summary This guide addresses the physicochemical behavior of 1-hydroxy-1H-benzotriazole-5-methanol (often referred to as 5-h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH Optimization for 1H-Benzotriazole-5-methanol, 1-hydroxy-

Executive Summary

This guide addresses the physicochemical behavior of 1-hydroxy-1H-benzotriazole-5-methanol (often referred to as 5-hydroxymethyl-HOBt ) under varying pH conditions. While functionally analogous to the standard coupling reagent HOBt (1-hydroxybenzotriazole), the presence of the 5-hydroxymethyl moiety introduces unique solubility profiles and immobilization potential.[1][2][3]

Critical Safety Notice: Like all HOBt derivatives, this compound is classified as a desensitized explosive.[3] It is stable when wetted (usually >20% water) but poses an explosion hazard if dried and heated under confinement.[2][3] Always handle in its hydrated form where possible.[2][3]

Module 1: The pH-Activity Relationship

The "activity" of 5-hydroxymethyl-HOBt in peptide coupling and organic synthesis is dictated by the ionization state of the N-hydroxy group.[1][2][3] The 5-hydroxymethyl group (–CH₂OH) is spectating during coupling but critical for solubility or resin linkage.[1][2][3]

The Two Functional pKa Values

You are managing two distinct hydroxyl groups with vastly different acidities:

  • N-OH (Active Site): pKa ≈ 6.0 (similar to HOBt).[1][2][3] This is the site of catalytic activity.[2][3][4]

  • –CH₂OH (Structural Handle): pKa ≈ 16.[2][3] This group remains protonated and neutral under all standard peptide synthesis conditions.[2][3]

Mechanistic States vs. pH
pH RangeSpecies DominanceOperational Impact
Acidic (< 4.0) Protonated (Neutral) Inactive. The N-OH group is fully protonated.[1][2][3] It cannot effectively attack the carbodiimide (DIC/EDC) to form the active ester.[2][3] Solubility is at its lowest.[2][3]
Optimal (5.5 – 8.0) Equilibrium Active. This is the "Goldilocks" zone.[2][3] The N-OH exists in equilibrium with the benzotriazolyl anion, facilitating rapid attack on the O-acylisourea intermediate to form the stable OBt-active ester.[1][2][3]
Basic (> 9.0) Fully Deprotonated Compromised. While the anion is formed, high pH promotes hydrolysis of the active ester and increases the risk of base-catalyzed racemization (epimerization) of the amino acid.[1][2][3]
Visualization: Activation Pathway

pH_Mechanism cluster_legend Mechanism Logic Acidic pH < 4: Inactive (Protonated N-OH) Neutral pH 6-8: Active Coupling (Active Ester Formation) Acidic->Neutral Add Base (DIEA/NMM) Neutral->Neutral Catalytic Cycle (Regenerated) Basic pH > 9: Hydrolysis Risk (Racemization) Neutral->Basic Excess Base Text The N-OH group requires partial deprotonation to act as a nucleophile.

Figure 1: The pH-dependent activation cycle of 5-hydroxymethyl-HOBt in amide bond formation.[1][2][3]

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users in the field.

Q1: "I am observing low coupling efficiency in DMF. I added 1 equivalent of base, but the reaction is sluggish."

Diagnosis: You may have inadvertently over-basified or under-basified due to the "Apparent pH" effect in organic solvents.[1][2][3]

  • The Science: In DMF, the "apparent pH" shifts.[2][3] If you use a strong base like DBU, you risk racemization.[3] If you use no base with an HCl-salt amine, the amine remains protonated (

    
    ) and cannot react.[1][2][3]
    
  • Protocol:

    • Ensure your amine component is free-based.[1][2][3] If it is a hydrochloride salt, add exactly 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the HCl.[3]

    • For the coupling itself, maintain the reaction mixture at an apparent pH of 7.5–8.0.

    • Test: Moisten a standard pH strip with water, then touch a drop of the DMF reaction mixture to it. It should read roughly pH 8.[2][3]

Q2: "The reagent precipitates out of my aqueous buffer at pH 3. Is this normal?"

Diagnosis: Yes. This is a solubility issue driven by protonation.

  • The Science: At pH 3, the molecule is in its neutral, non-ionic form.[2] While the 5-hydroxymethyl group aids solubility compared to standard HOBt, the neutral benzotriazole core is hydrophobic.[1][2][3]

  • Solution:

    • Increase pH to > 6.0 to generate the salt form (more soluble).[2][3]

    • If acidic conditions are required for your workflow, add a co-solvent like Acetonitrile (MeCN) or Methanol (MeOH) (10–20% v/v) to maintain solubility.[2][3]

Q3: "Can I use the 5-hydroxymethyl group to attach this molecule to a solid support?"

Diagnosis: Yes, this is the primary advantage of this derivative over standard HOBt.[2][3]

  • The Science: The primary alcohol (-CH₂OH) at position 5 is nucleophilic but much less acidic than the N-OH.[1][2][3] It can be reacted with isocyanates or carboxyl-functionalized resins to create "Polymer-Supported HOBt."[1][2][3]

  • Protocol Warning: When attaching to resin, ensure you do not accidentally alkylate the N-OH group.[1][2][3] You must protect the N-OH (e.g., with a trityl group) or exploit the vast pKa difference (reacting the -CH₂OH in basic conditions where N-O- is stable but less nucleophilic toward certain electrophiles, though protection is safer).[1][2][3]

Module 3: Experimental Workflow

Protocol: Optimization of "Apparent pH" in Peptide Coupling

Objective: Maximize yield while minimizing racemization using 5-hydroxymethyl-HOBt.

Reagents:

  • Carboxylic Acid Component (

    
     equiv)[2][3]
    
  • Amine Component (

    
     equiv)[1][2][3]
    
  • 5-Hydroxymethyl-HOBt (

    
     equiv)[1][2][3]
    
  • DIC (Diisopropylcarbodiimide) (

    
     equiv)[1][2][3]
    
  • Solvent: DMF (Dimethylformamide)[1][2][3][5]

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and 5-Hydroxymethyl-HOBt in DMF.

  • Chill: Cool to 0°C. This stabilizes the active ester and prevents heat-generated side reactions.[1][2][3]

  • Activation: Add DIC. Stir for 5–10 minutes.

    • Checkpoint: The formation of the active ester is pH-independent here, but the subsequent aminolysis is not.[1][2][3]

  • Amine Addition: Add the Amine component.

  • pH Adjustment (Critical):

    • Check apparent pH using the "wet strip" method.[2][3]

    • Target: pH 8.

    • Adjustment: If pH < 7, add NMM (N-methylmorpholine) dropwise.[1][2][3] NMM is a weaker base than DIEA and reduces the risk of racemization [1].[2][3]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield Check_pH Check Apparent pH Start->Check_pH Is_Low pH < 5? Check_pH->Is_Low Is_High pH > 9? Is_Low->Is_High No Action_Base Add Tertiary Base (NMM/DIEA) Is_Low->Action_Base Yes Action_Acid Too Basic! Racemization likely. Restart with weaker base. Is_High->Action_Acid Yes Check_Solubility Is Reagent Precipitated? Is_High->Check_Solubility No (pH is OK) Action_Solvent Add DMSO or increase Temperature (max 40°C) Check_Solubility->Action_Solvent Yes

Figure 2: Diagnostic workflow for resolving yield issues related to pH and solubility.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.[1][2][3] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[2][3] Chemical Society Reviews, 38(2), 606-631.[1][2][3] Link

  • PubChem. (n.d.).[2][3] 1-Hydroxybenzotriazole Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

  • Bachem. (2024).[2][3][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Optimization

"overcoming poor solubility of 1H-Benzotriazole-5-methanol, 1-hydroxy-"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks during peptide synthesis and cross-linking workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks during peptide synthesis and cross-linking workflows.

While standard 1-hydroxybenzotriazole (HOBt) is a benchmark racemization suppressor[1], its derivative 1H-Benzotriazole-5-methanol, 1-hydroxy- (often referred to as 5-CH₂OH-HOBt) introduces unique challenges. The addition of the 5-hydroxymethyl group creates a potent hydrogen-bond donor and acceptor. When combined with the N-OH group of the benzotriazole core, it forms a dense, cross-linked intermolecular hydrogen-bonding network. This high crystal lattice energy heavily resists solvation, leading to stubborn insolubility in standard solvents like dichloromethane (DCM) and sluggish dissolution even in polar aprotic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these solubility barriers without compromising coupling efficiency or safety.

Part 1: Solvent Compatibility & Solubilization Efficacy

To rationally select a solvent system, you must match the solvent's properties to the hydrogen-bonding demands of the reagent. Below is a summary of solvent efficacies based on chemical principles and field data for benzotriazole derivatives[2].

Solvent SystemSolubilization EfficacyEst. Solubility LimitMechanistic Rationale
Dichloromethane (DCM) Poor< 1 mg/mLInsufficient polarity to disrupt the dense intermolecular H-bonding network.
N,N-Dimethylformamide (DMF) Moderate~10–20 mg/mLPolar aprotic nature partially solvates the N-OH and -CH₂OH groups[1].
Dimethyl sulfoxide (DMSO) High> 50 mg/mLStrong hydrogen-bond acceptor capabilities effectively break the crystal lattice.
DMF + 1.0 eq DIPEA Very High> 100 mg/mLDeprotonation of N-OH (pKa ~4.6) forms the highly soluble benzotriazolate salt[2].
0.4 M LiCl in DMF Very High> 100 mg/mLLithium ions act as chaotropic agents, completely disrupting H-bonds[3],[4].

Part 2: Troubleshooting Guides (FAQs)

Q1: My reaction mixture turns cloudy immediately after adding my carbodiimide (e.g., DIC or EDC). How do I prevent this? A1: This is a microenvironment polarity issue. The reaction between your carboxylic acid and the carbodiimide forms a transient, highly polar O-acylisourea intermediate. When 5-CH₂OH-HOBt attacks this intermediate to form the stable O-acyl-OBt active ester[5],[6], the local polarity shifts. If the solvent cannot solvate both the active ester and the resulting urea byproduct, co-precipitation occurs. Solution: Switch from DCC (which forms insoluble DCU) to DIC (which forms soluble DIU in DMF)[6]. If precipitation persists, use a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) to increase the solvating power for polar intermediates.

Q2: Can I use base-assisted dissolution without risking racemization of my amino acid? A2: Yes, provided you use a strictly non-nucleophilic base. Adding N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) deprotonates the acidic N-OH group of the benzotriazole, instantly forming a benzotriazolate salt that is highly soluble in organic solvents[2]. Because DIPEA is sterically hindered, it will not act as a nucleophile, and the resulting benzotriazolate anion is actually the active species required to intercept the O-acylisourea, thus maintaining racemization suppression[1].

Q3: What if my target peptide fragment is also highly hydrophobic and insoluble? A3: In cases where both the coupling reagent and the substrate are insoluble, utilize a chaotropic salt system. The addition of Lithium Chloride (LiCl) to DMF is a well-established method to disrupt the hydrogen-bonding networks of both the benzotriazole reagent and the peptide backbone, drastically improving global solubility[3],[4].

Q4: Is it safe to heat the mixture to force dissolution? A4: Proceed with extreme caution. Anhydrous benzotriazole derivatives are energetic materials and can decompose violently under excessive heat or friction[6]. If you must heat the solution, use a controlled water bath at a maximum of 40°C. Never heat the dry powder. It is highly recommended to rely on chemical solubilization (base or LiCl) rather than thermal solubilization.

Part 3: Experimental Protocols

Protocol A: Base-Assisted Solubilization (Salt Formation)

Use this protocol when your synthesis workflow tolerates the presence of tertiary amines.

  • Preparation: Weigh 5-CH₂OH-HOBt (1.0 eq relative to the carboxylic acid) into a dry reaction vial.

  • Suspension: Add a minimal volume of anhydrous DMF (e.g., 2–3 mL per mmol of reagent). The mixture will likely appear as a cloudy suspension.

  • Salt Formation (Self-Validation Step): Add DIPEA (1.0 to 1.2 eq) dropwise while stirring. Validation: You should observe rapid dissolution within 30 seconds. The solution will transition from a cloudy suspension to a clear, pale-yellow liquid, confirming the successful formation of the benzotriazolate salt[2].

  • Substrate Addition: Add the carboxylic acid component (1.0 eq) and stir until fully dissolved.

  • Activation: Chill the mixture to 0°C in an ice bath. Add the carbodiimide (e.g., DIC or EDC·HCl, 1.05 eq).

  • Coupling: Stir for 15 minutes at 0°C, then allow the reaction to warm to room temperature. Monitor the disappearance of the starting material via LC-MS.

Protocol B: Chaotropic Disruption using LiCl/DMF

Use this protocol for neutral coupling conditions or when dealing with heavily aggregating peptide sequences.

  • Reagent Preparation: Dry Lithium Chloride (LiCl) in an oven at 110°C overnight to remove trace moisture (water will prematurely hydrolyze your active ester).

  • Stock Solution: Dissolve the dried LiCl in anhydrous DMF to create a 0.4 M stock solution. (Note: Dissolution of LiCl in DMF is exothermic; allow it to cool to room temperature).

  • Solubilization: Suspend 5-CH₂OH-HOBt and your carboxylic acid in the 0.4 M LiCl/DMF solution[4].

  • Agitation (Self-Validation Step): Sonicate the mixture for 3–5 minutes at room temperature. Validation: The mechanical energy combined with the chaotropic lithium ions will break the hydrogen bonds, yielding a completely transparent solution. If particulates remain, increase the solvent volume by 10%.

  • Coupling: Proceed with the addition of your carbodiimide as described in standard protocols.

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Start: 5-CH₂OH-HOBt in Standard Solvent (DCM) Check1 Is it fully dissolved? Start->Check1 SwitchSolvent Switch to Polar Aprotic (DMF, NMP, or DMSO) Check1->SwitchSolvent No Success Proceed to Carbodiimide Addition (DIC/EDC) Check1->Success Yes Check2 Is it fully dissolved? SwitchSolvent->Check2 BaseTol Is base tolerated in the coupling? Check2->BaseTol No Check2->Success Yes AddBase Protocol A: Add 1.0-1.2 eq DIPEA (Salt Formation) BaseTol->AddBase Yes AddLiCl Protocol B: Use 0.4 M LiCl in DMF (Chaotropic Disruption) BaseTol->AddLiCl No AddBase->Success AddLiCl->Success Fail Evaluate Alternative Reagents (e.g., Oxyma) AddLiCl->Fail If still insoluble

Workflow for solubilizing 5-CH₂OH-HOBt in peptide synthesis.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry URL
  • 1-Hydroxybenzotriazole Hydrate (HOBt)
  • Source: Renyi.
  • Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt)
  • Native chemical ligation of hydrophobic peptides in organic solvents Source: ResearchGate / Wiley Online Library URL
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety (FAQ & Mechanisms)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H-Benzotriazole-5-methanol, 1-hydroxy- vs. Standard Coupling Additives in Peptide Synthesis

The selection of an appropriate coupling additive is a foundational decision in peptide synthesis, directly dictating the yield, chiral integrity, and safety profile of the reaction. While 1-hydroxybenzotriazole (HOBt) h...

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an appropriate coupling additive is a foundational decision in peptide synthesis, directly dictating the yield, chiral integrity, and safety profile of the reaction. While 1-hydroxybenzotriazole (HOBt) has served as the historical workhorse for carbodiimide-mediated couplings, functionalized derivatives and novel structural classes have emerged to address specific synthetic bottlenecks.

This guide critically evaluates 1H-Benzotriazole-5-methanol, 1-hydroxy- (commonly referred to as 5-hydroxymethyl-HOBt) against industry-standard additives like HOBt, HOAt, and OxymaPure, providing researchers with the mechanistic causality and experimental data required to optimize their synthetic strategies.

Mechanistic Causality: The Role of the Additive

In carbodiimide-mediated synthesis (e.g., using DIC or EDC), the initial activation of the carboxylic acid forms an O-acylisourea intermediate. While highly reactive, this intermediate is dangerously prone to two side reactions:

  • Rearrangement into an unreactive N-acylurea.

  • Cyclization into an oxazolone, which undergoes rapid deprotonation at the

    
    -carbon, leading to racemization (epimerization) [[1]]().
    

Coupling additives act as nucleophilic scavengers. They rapidly attack the O-acylisourea to form an active ester (e.g., an OBt ester). This active ester is less reactive than the O-acylisourea—preventing oxazolone formation and racemization—but remains sufficiently electrophilic to undergo efficient aminolysis to form the desired peptide bond 2.

Mechanism A Carboxylic Acid + Carbodiimide B O-acylisourea (Prone to Racemization) A->B Activation C Active Ester (Stable, Chiral Integrity) B->C Additive Attack D Peptide Bond + Urea Byproduct C->D Aminolysis Additive Coupling Additive (e.g., 5-CH2OH-HOBt) Additive->C

Mechanism of carbodiimide activation and the stabilizing role of coupling additives.

Structural and Electronic Comparison of Additives

1H-Benzotriazole-5-methanol, 1-hydroxy- (5-Hydroxymethyl-HOBt)
  • Electronic Profile : The hydroxymethyl (-CH₂OH) group at the 5-position exerts a mild electron-donating effect. This slightly increases the pKa of the N-OH proton relative to unsubstituted HOBt. Consequently, the resulting active ester is marginally less reactive but exhibits enhanced stability against premature hydrolysis.

  • Unique Utility (Causality) : The primary rationale for utilizing 5-hydroxymethyl-HOBt is its bifunctionality. The polar hydroxyl group significantly increases the molecule's solubility in aqueous or highly polar solvent systems. Furthermore, the primary alcohol serves as a synthetic handle, allowing the additive to be covalently immobilized onto polymeric solid supports. Polymer-bound HOBt simplifies downstream purification, as the urea byproduct and unreacted additive can be removed by simple filtration.

  • Safety : Like all benzotriazoles, it retains an energetic core and poses an explosive risk under thermal stress 3.

HOBt (1-Hydroxybenzotriazole)
  • Profile : With a pKa of 4.60, HOBt provides a reliable balance of reactivity and stability 4. It is the historical gold standard, though its classification as a Class 1 explosive has driven the industry to seek safer alternatives 1.

HOAt (1-Hydroxy-7-azabenzotriazole)
  • Profile : The introduction of a nitrogen atom at the 7-position drastically alters the electronic landscape. The electron-withdrawing nature of the pyridine ring lowers the pKa to 3.28, creating a superior leaving group and a highly reactive active ester 5.

  • Neighboring Group Effect : The 7-nitrogen acts as an internal hydrogen-bond acceptor, pre-organizing the incoming amine and accelerating the coupling reaction. This makes HOAt exceptionally proficient at suppressing racemization in demanding, sterically hindered couplings 6.

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
  • Profile : OxymaPure is an oxime-based additive with a pKa of 4.60, identical to HOBt [[4]](). Despite the similar acidity, OxymaPure consistently outperforms HOBt in coupling efficiency and racemization suppression, often matching the performance of HOAt 2.

  • Safety : Crucially, OxymaPure is non-explosive, establishing it as the modern "green" standard for peptide synthesis 3.

Quantitative Data Summary

The following table synthesizes the physicochemical and performance metrics of the discussed additives:

Coupling AdditiveStructural ClasspKaRelative ReactivityRacemization SuppressionExplosive Risk
5-CH₂OH-HOBt Benzotriazole~4.7ModerateGoodYes
HOBt Benzotriazole4.60ModerateGoodYes
HOAt Azabenzotriazole3.28HighExcellentYes
OxymaPure Oxime4.60HighExcellentNo

Experimental Protocol: Self-Validating Comparative Workflow

To objectively compare 5-hydroxymethyl-HOBt against OxymaPure, we employ a demanding solid-phase peptide synthesis (SPPS) model. We couple Fmoc-Phg-OH (phenylglycine) to a resin-bound amine.

Causality for Model Selection: The


-phenyl group in phenylglycine increases the acidity of the 

-proton, making Phg highly susceptible to oxazolone-mediated racemization. This creates a high-stress environment to truly differentiate the racemization-suppressing capabilities of the additives.

Workflow Step1 1. Resin Swelling (DMF, 20 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Pre-activation (3 min) (Fmoc-Phg-OH + DIC + Additive) Step2->Step3 Step4 4. Coupling (Active Ester + Resin, 60 min) Step3->Step4 Step5 5. Cleavage & HPLC Analysis (Quantify D-epimer & Yield) Step4->Step5 Val1 In-Process Validation: Kaiser Test (Yellow = Complete) Step4->Val1

Self-validating SPPS workflow for evaluating additive coupling efficiency and racemization.

Step-by-Step Methodology
  • Resin Preparation : Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 20 minutes to ensure full accessibility of the reactive sites.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Phg-OH and 0.3 mmol (3 eq) of the chosen additive (5-hydroxymethyl-HOBt or OxymaPure) in a minimal volume of DMF. Add 0.3 mmol (3 eq) of DIC.

    • Causality: Pre-activation time is strictly limited to 3 minutes. Prolonged pre-activation allows the O-acylisourea to rearrange into the unreactive N-acylurea before the additive can fully trap it.

  • Coupling : Transfer the pre-activated solution to the resin. Agitate at room temperature for 60 minutes.

  • In-Process Validation (Kaiser Test) : Extract a few resin beads and perform a Kaiser test.

    • Self-Validation: A blue resin indicates incomplete coupling (primary amines still present), prompting a recoupling step. A yellow resin validates successful aminolysis.

  • Cleavage & Final Validation : Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether, lyophilize, and analyze via Chiral HPLC. The integration of the L-epimer vs. D-epimer peaks provides the definitive quantitative measure of racemization suppression.

References

  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis - Benchchem. 1

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion - Scilit. 3

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC (NIH). 2

  • Application of isonitrile-mediated thioacid amidation in the solid phase synthesis of vasopressin - ResearchGate. 4

  • Albericio 2018 | PDF | Organic Chemistry - Scribd. 6

  • 1-Hydroxy-7-azabenzotriazole (HOAt) - Benchchem. 5

Sources

Comparative

"comparative study of benzotriazole derivatives in corrosion inhibition"

[1][2][3][4][5][6][7][8] Executive Summary Benzotriazole (BTA) remains the industrial gold standard for copper and alloy protection, yet its efficacy falters under aggressive conditions such as low pH, high salinity, or...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8]

Executive Summary

Benzotriazole (BTA) remains the industrial gold standard for copper and alloy protection, yet its efficacy falters under aggressive conditions such as low pH, high salinity, or the presence of oxidizing biocides. This guide objectively compares BTA against its functionalized derivatives—specifically alkylated, halogenated, and bis-linked variants.

Key Finding: While BTA provides baseline protection (~80-90% in neutral media), 5-chloro-benzotriazole and long-chain alkyl derivatives (C7) demonstrate superior inhibition (>95%) in acidic and chloride-rich environments, respectively. This performance boost is mechanistically driven by enhanced hydrophobicity and electron-withdrawing effects that stabilize the protective [Cu(I)-Inhibitor] polymeric film.

Mechanistic Principles: Why Derivatives Outperform BTA

To select the right inhibitor, one must understand the failure mode of the parent compound. BTA functions by adsorbing onto cuprous oxide (


) surfaces through its nitrogen lone pairs, forming an insoluble polymeric complex 

.

The Limitation: The BTA film is susceptible to breakdown in highly acidic media (protonation of triazole ring) and oxidative degradation (chlorination in cooling towers).

The Solution: Derivatives are engineered to:

  • Increase Hydrophobicity: Long alkyl chains repel water/ions more effectively.

  • Modulate Electron Density: Halogens (Cl, Br) or Methyl groups alter the

    
    , strengthening the Cu-N coordinate bond.
    
  • Multiply Anchoring Sites: Bis-benzotriazoles increase the thermodynamic probability of adsorption.

Visualization: Inhibition Mechanism Pathway

The following diagram illustrates the adsorption trajectory and film formation process.[1]

InhibitionMechanism Solution Inhibitor in Bulk Solution Diffusion Diffusion to Interface Solution->Diffusion Physisorption Physisorption (Electrostatic) Diffusion->Physisorption Fast Chemisorption Chemisorption (Coordination Bond) Physisorption->Chemisorption Rate Determining Polymerization Polymerization [Cu(I)-Inhibitor]n Chemisorption->Polymerization Surface Reaction Barrier Hydrophobic Barrier Formation Polymerization->Barrier Film Growth Barrier->Diffusion Blocks Corrosive Ions

Caption: Step-wise mechanism of azole-based corrosion inhibition, transitioning from diffusion to the formation of a stable polymeric barrier.

Comparative Performance Analysis

Electronic Effects: Halo- vs. Methyl-Derivatives

Modifying the benzene ring affects the electron density on the triazole nitrogen.

  • 5-Methylbenzotriazole (TTA): The electron-donating methyl group slightly increases basicity. It is often more effective than BTA in sulfide-polluted water but susceptible to degradation by chlorine biocides.

  • 5-Chlorobenzotriazole: The electron-withdrawing chlorine atom increases the acidity of the triazole proton, facilitating faster deprotonation and complexation with

    
    . It is highly resistant to oxidative degradation.
    

Experimental Comparison (0.1 M HCl, Copper):

  • Efficiency Order: 5-Cl-BTA > 5-Me-BTA > BTA

  • Causality: The chloro-group enhances the stability of the Cu-N bond against acid attack.

Hydrophobic Tailoring: Alkyl Chain Length

Attaching carbon chains turns the inhibitor into a "surfactant-like" molecule.

  • Short Chain (C2): Minimal improvement over BTA.

  • Long Chain (C7+): Drastic improvement. The non-polar tails align to form a densely packed hydrophobic layer that physically repels water and chloride ions.

Data Synthesis: Efficiency Matrix

The following table synthesizes experimental data from potentiodynamic polarization and weight loss studies.

Inhibitor DerivativeTest MediumConcentrationInhibition Efficiency (IE%)Key Advantage
BTA (Parent) 3.5% NaCl1 mM~85 - 90% Baseline standard; Low cost.
5-Methyl-BTA Sulfide-polluted NaCl10 mM94% Superior resistance to sulfide attack.
5-Chloro-BTA 0.1 M HCl1 mM>96% Acid stability; Chlorine resistance.
C7-Alkyl-BTA 3.5% NaCl0.15 mM98% High hydrophobicity; effective at low doses.
Bis-Benzotriazole 1 M HCl0.5 mM96.6% Dual anchoring sites; high thermal stability.

Experimental Validation Protocols

To replicate these findings or validate new derivatives, a rigorous dual-method approach (Electrochemical + Gravimetric) is required.

Electrochemical Validation Workflow

This protocol uses Potentiodynamic Polarization (Tafel Extrapolation) to determine corrosion current density (


).

Protocol Steps:

  • Electrode Prep: Embed Copper (99.9%) in epoxy. Polish with SiC paper (up to 2000 grit). Degrease with acetone.[1]

  • OCP Stabilization: Immerse electrode in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min). (Self-Validating Check) .

  • Measurement: Scan potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Analysis: Extrapolate Tafel slopes (

    
    ) to intersect at 
    
    
    
    . Calculate IE% using:
    
    
Workflow Diagram

ExperimentalProtocol Prep Sample Preparation (Polish 2000 grit -> Degrease) OCP OCP Stabilization (30 min, <2mV drift) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Non-destructive first Tafel Potentiodynamic Polarization (±250mV vs OCP) EIS->Tafel Destructive last Calc Data Analysis (Calc IE%, Fit Isotherms) Tafel->Calc

Caption: Sequential workflow for electrochemical validation. EIS is performed before polarization to preserve electrode surface integrity.

Critical Evaluation & Recommendations

  • For Cooling Water Systems: Avoid BTA if chlorination is used. Use Halo-benzotriazoles (Cl-BTA/Br-BTA) .[2][3] BTA reacts with chlorine to form odorous, less effective byproducts; Halo-BTAs are immune to this.

  • For Acidic Cleaning Solutions: Use Bis-benzotriazoles or 5-Chloro-BTA . The enhanced coordinate bond strength withstands protonation better than the parent BTA.

  • For Marine Environments: Long-chain alkyl derivatives are best. The hydrophobicity is critical for repelling the aggressive chloride ions in seawater.

References

  • BenchChem Technical Support. (2025).[4] Performance Comparison of Benzotriazole Derivatives in Metal Protection. BenchChem. 4

  • Alkharafi, F. M., et al. (2009). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. International Journal of Electrochemical Science. 5

  • Zhang, et al. (2015). Synthesis of New Benzotriazole Derivatives Containing Carbon Chains as the Corrosion Inhibitors for Copper. Industrial & Engineering Chemistry Research. 6

  • Ravichandran, R., et al. (2025). Influence of 5-chloro and 5-methyl benzotriazole on the corrosion of copper in acid solution. ResearchGate. 7[8]

  • Xiong, S., et al. (2022).[9] N-containing heterocyclic benzotriazole derivatives as new corrosion inhibitor for mild steel. Emerald Publishing. 9[8]

  • Chen, H., et al. (2022).[8] Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. RSC Advances. 8

Sources

Validation

Spectroscopic Comparison of 1H-Benzotriazole-5-methanol, 1-hydroxy- and Its Precursors: A Technical Guide

Executive Summary 1-Hydroxybenzotriazole (HOBt) and its substituted derivatives, such as 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3), are critical nucleophilic additives utilized to suppress racemization an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxybenzotriazole (HOBt) and its substituted derivatives, such as 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3), are critical nucleophilic additives utilized to suppress racemization and improve coupling efficiency in solid-phase peptide synthesis[1]. For drug development professionals, verifying the complete conversion of synthetic precursors—specifically (4-chloro-3-nitrophenyl)methanol (CAS 55912-20-4)—is paramount. Unreacted halo-nitroaromatics and residual hydrazine are strictly monitored as putative mutagenic impurities in pharmaceutical manufacturing[2].

This guide provides an objective spectroscopic comparison and a self-validating synthetic protocol to ensure high-fidelity production and rigorous analytical verification of this essential reagent.

Mechanistic Pathway & Causality

The synthesis of 1H-Benzotriazole-5-methanol, 1-hydroxy- relies on a two-step cascade initiated by a Nucleophilic Aromatic Substitution (SNAr)[3].

  • SNAr Activation : The highly electron-withdrawing ortho-nitro group on the (4-chloro-3-nitrophenyl)methanol precursor activates the adjacent carbon. This allows hydrazine to efficiently displace the chloride ion. Utilizing a polar aprotic solvent like DMSO accelerates this step by poorly solvating the nucleophile, thereby sharply increasing its reactivity[3].

  • Intramolecular Cyclization : The resulting hydrazinyl intermediate undergoes spontaneous intramolecular condensation with the nitro group at elevated temperatures (110–120 °C), shedding water to form the highly stable N-hydroxy triazole ring[4].

Pathway A (4-chloro-3-nitrophenyl)methanol Precursor C SNAr Intermediate (-HCl) A->C DMSO, 115°C B Hydrazine Hydrate Nucleophile B->C D Intramolecular Cyclization (-H2O) C->D Spontaneous Condensation E 1H-Benzotriazole-5-methanol, 1-hydroxy- (Product) D->E Acidification (pH 3.0-3.5)

Fig 1: Synthesis workflow of 1H-Benzotriazole-5-methanol, 1-hydroxy- via SNAr and cyclization.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating analytical checkpoints.

Reagents :

  • (4-chloro-3-nitrophenyl)methanol (Purity ≥98%)[5]

  • Hydrazine hydrate (80% aqueous solution)

  • Dimethyl sulfoxide (DMSO) or Toluene

  • 1M Hydrochloric acid (HCl)

Workflow :

  • Dissolution & Initiation : Dissolve 1.0 equivalent of (4-chloro-3-nitrophenyl)methanol in DMSO. Dropwise, add 3.0 to 5.0 equivalents of 80% hydrazine hydrate[3]. Causality: Excess hydrazine is required to prevent the formation of symmetric dimers and to drive the SNAr reaction to absolute completion.

  • Reflux & Cyclization : Heat the mixture to 110–120 °C for 3–5 hours[6].

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the precursor spot (higher Rf) completely disappears.

  • Workup & Precipitation : Cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches 3.0–3.5. Causality: HOBt derivatives possess a pKa of approximately 4.6[7]. Adjusting the pH to ~3 ensures the N-OH group is fully protonated, minimizing its aqueous solubility and driving the precipitation of the product[6].

  • Isolation : Filter the resulting white-to-off-white precipitate, wash with cold distilled water to remove residual DMSO and hydrazine salts, and dry in vacuo.

Spectroscopic Comparison (Data Presentation)

The transformation from the o-halonitrobenzene precursor to the benzotriazole product induces profound changes in the electronic environment, which are readily quantifiable via NMR, FT-IR, and Mass Spectrometry.

Analytical Modality(4-chloro-3-nitrophenyl)methanol (Precursor)1H-Benzotriazole-5-methanol, 1-hydroxy- (Product)Mechanistic & Structural Significance
¹H NMR (DMSO-d₆) δ 8.05 (d, 1H, Ar-H adjacent to NO₂)δ 5.45 (t, 1H, -CH₂OH )δ 4.60 (d, 2H, -CH₂ OH)δ 12.50 (br s, 1H, N-OH )δ 7.85 (d, 1H, Ar-H)δ 5.35 (t, 1H, -CH₂OH )The appearance of a highly deshielded broad singlet at ~12.5 ppm confirms the formation of the N-OH triazole ring.
FT-IR (ATR, cm⁻¹) 3350 (Aliphatic O-H stretch)1530 (Asymmetric NO₂ stretch)1350 (Symmetric NO₂ stretch)1050 (Aryl C-Cl stretch)3200–2800 (Broad N-OH & C-OH)1450 (N=N / C=N ring stretch)Absence of 1530 & 1350 bandsThe complete disappearance of the strong nitro group stretches is the primary validation of successful cyclization[8].
MS (ESI, negative mode) m/z 186.0 [M-H]⁻m/z 164.0 [M-H]⁻The mass shift (Δm = -22 Da) corresponds to the substitution of Cl by hydrazine (+32 Da) followed by the loss of water (-18 Da) and HCl (-36 Da overall).
UV-Vis (λ max) ~260 nm~255 nm, ~280 nmThe extended conjugation of the triazole ring introduces a secondary absorption band near 280 nm[9].
Analytical Interpretation for Drug Development

For quality control in pharmaceutical synthesis, the absence of the precursor's C-Cl stretch (~1050 cm⁻¹) and NO₂ stretches (~1530 cm⁻¹) in the FT-IR spectrum of the product is the most rapid indicator of purity. Furthermore, LC-MS must be employed to ensure that residual hydrazine—a known genotoxin—is below the Threshold of Toxicological Concern (TTC)[2].

Conclusion

The synthesis of 1H-Benzotriazole-5-methanol, 1-hydroxy- from (4-chloro-3-nitrophenyl)methanol is a robust process driven by SNAr and subsequent cyclization. By leveraging the distinct spectroscopic signatures of the nitro-aromatic precursor versus the triazole product, researchers can establish strict self-validating quality controls. Proper pH management during workup and rigorous spectral verification ensure the generation of high-purity reagents suitable for sensitive peptide coupling applications.

References

Sources

Comparative

Performance Comparison Guide: 1H-Benzotriazole-5-methanol, 1-hydroxy- vs. HOAt in Peptide Amidation

As drug development increasingly demands both high-throughput library synthesis and the construction of complex, sterically hindered peptides, the choice of coupling additive becomes a critical inflection point. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands both high-throughput library synthesis and the construction of complex, sterically hindered peptides, the choice of coupling additive becomes a critical inflection point. This guide provides an in-depth technical comparison between two highly specialized reagents: 1H-Benzotriazole-5-methanol, 1-hydroxy- (a structural precursor for solid-phase synthesis) and HOAt (a premier solution-phase coupling accelerator).

Rather than comparing two interchangeable powders, we are comparing two fundamentally different operational paradigms: the Catch-and-Release Solid-Phase Paradigm versus the Ultrafast Solution-Phase Paradigm .

Mechanistic Divergence & Chemical Causality

To understand the performance of these reagents, we must examine their structural causality and how they manipulate the thermodynamics of amide bond formation.

HOAt: The Neighboring Group Effect (Solution-Phase)

HOAt (1-Hydroxy-7-azabenzotriazole) was developed as a superior alternative to standard HOBt. The critical structural difference is the substitution of a carbon atom with a nitrogen atom at the 7-position of the benzotriazole ring. This single modification achieves two powerful kinetic effects[1]:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the N7 atom increases the acidity of the N-OH group, making the resulting active ester a vastly superior leaving group compared to HOBt.

  • Neighboring Group Participation: The N7 atom acts as an internal hydrogen-bond acceptor. As the amine nucleophile approaches, the N7 atom hydrogen-bonds with it, pre-organizing the transition state. This drastically accelerates aminolysis, allowing it to outcompete the formation of oxazolones (the primary pathway for epimerization/racemization)[2].

1H-Benzotriazole-5-methanol, 1-hydroxy-: The Covalent Anchor (Solid-Phase)

1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3) possesses the same core reactivity as standard HOBt but features a critical 5-hydroxymethyl handle. This primary alcohol does not significantly alter the pKa of the N-OH group; instead, it serves as a robust covalent anchor.

By reacting the 5-hydroxymethyl group with functionalized macroporous polystyrene, chemists generate Polymer-Supported HOBt (PS-HOBt) [3]. This transforms the reagent from a solution-phase additive into a solid-phase "catch-and-release" scaffold[4]. The carboxylic acid is "caught" on the resin as an active ester, unreacted starting materials are washed away, and the pure amide is "released" into solution only when the amine is introduced.

Quantitative Performance Comparison

The table below synthesizes the experimental performance metrics of both reagents across key parameters critical to pharmaceutical development.

Performance Metric1H-Benzotriazole-5-methanol, 1-hydroxy- (as PS-HOBt)HOAt (Solution Phase)
Primary Application High-throughput library synthesis; Automated amidationSterically hindered couplings; Macrocyclizations
Coupling Kinetics Moderate (Diffusion-limited by the polymer matrix)Extremely Fast (Accelerated by N7 H-bonding)
Racemization Suppression Good (Equivalent to standard HOBt)Excellent (Superior to HOBt, HATU, and COMU)
Post-Reaction Purification Filtration only (Zero aqueous workup required)Requires extraction, washing, and chromatography
Atom Economy / Waste High (Resin can be regenerated and reused)Low (HOAt is consumed as waste)
Safety & Scalability High (Polymer matrix desensitizes explosive risks)Low-Moderate (Shock-sensitive, highly exothermic)[5]

Workflow & Logical Relationships

The choice between these reagents dictates the entire downstream workflow of the synthesis. The diagram below illustrates the divergent paths of solid-phase catch-and-release versus solution-phase acceleration.

Pathways cluster_PS Solid-Phase Paradigm: 1H-Benzotriazole-5-methanol, 1-hydroxy- cluster_Sol Solution-Phase Paradigm: HOAt P1 5-Hydroxymethyl Precursor P2 Covalent Attachment to Polystyrene P1->P2 P3 PS-HOBt Active Ester (Catch Phase) P2->P3 P4 Pure Amide Elution (Release Phase) P3->P4 S1 HOAt Additive (Solution) S2 N7 H-Bonding (Neighboring Group) S1->S2 S3 Ultrafast Aminolysis (Transition State) S2->S3 S4 Aqueous Workup Required S3->S4

Figure 1: Divergent operational workflows of solid-phase PS-HOBt vs. solution-phase HOAt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an inherent physical or chemical check to confirm success before proceeding.

Protocol A: Catch-and-Release Amidation using PS-HOBt (Derived from 1H-Benzotriazole-5-methanol, 1-hydroxy-)

Objective: Synthesize an amide library without aqueous workup or chromatography.

  • Resin Swelling: Suspend 1.0 g of PS-HOBt resin (loading ~1.0 mmol/g) in 10 mL of anhydrous DMF for 30 minutes. Causality: Swelling expands the macroporous polystyrene network, exposing the internal HOBt sites for reaction.

  • The "Catch" Phase (Activation): Add the carboxylic acid (3.0 eq) and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) to the suspension. Agitate at room temperature for 2 hours.

  • Self-Validating Wash: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL).

    • Validation Check: The active ester is covalently bound to the resin. Washing removes all diisopropylurea (DIU) byproducts and excess acid. If the filtrate shows no UV absorbance at 254 nm, the resin is perfectly clean.

  • The "Release" Phase (Aminolysis): Resuspend the resin in 10 mL of DCM. Add the target amine (0.8 eq, limiting reagent). Agitate for 2 hours.

  • Product Isolation: Filter the resin and wash with DCM (2 × 5 mL). Combine the filtrates and evaporate the solvent.

    • Validation Check: Because the amine is the limiting reagent and the HOBt leaving group remains attached to the resin, the evaporated filtrate yields the target amide in >95% purity without further purification.

Protocol B: Hindered Peptide Coupling using HOAt

Objective: Couple a sterically hindered N-methyl amino acid with minimal racemization.

  • Pre-Activation Control: In a flame-dried flask under inert atmosphere, dissolve the N-protected amino acid (1.0 eq), the hindered amine (1.0 eq), and HOAt (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0°C.

    • Causality: Cooling to 0°C suppresses the exothermic activation energy that leads to oxazolone formation, preserving the stereocenter.

  • Coupling Initiation: Add DIC (1.1 eq) dropwise over 5 minutes. Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Reaction Quenching: Quench the reaction by adding a 10-fold volume of cold water.

  • Aqueous Workup (Self-Validation): Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove HOAt and unreacted acid), and brine.

    • Validation Check: HOAt is highly soluble in basic aqueous solutions. A clear, colorless organic layer after the NaHCO3 wash indicates successful removal of the HOAt byproduct.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the pure peptide.

Safety and Scalability Considerations

When transitioning from bench-scale to pilot-plant manufacturing, safety profiles often dictate reagent selection.

HOAt exhibits significant shock sensitivity and explosive potential when heated to decomposition[5]. Like many benzotriazole derivatives, it requires stringent safety protocols, specialized blast shielding, and careful thermal management during scale-up.

Conversely, 1H-Benzotriazole-5-methanol, 1-hydroxy- , once covalently bound to a polystyrene backbone, has its explosive potential drastically mitigated. The thermal mass of the polymer matrix acts as an inherent heat sink, preventing the rapid propagation of decomposition. This makes PS-HOBt the superior choice for automated, large-scale library generation where safety and minimal manual intervention are paramount.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL
  • New Trends in Peptide Coupling Reagents Source: ResearchGate / Organic Preparations and Procedures International URL
  • Source: ACS Publications (Chemical Reviews)
  • Facile synthesis of sulfonamide libraries using a solid-polymer-supported HOBt scaffold Source: ResearchGate URL
  • Cas 39968-33-7, HOAt (Hazard and Safety Data)

Sources

Validation

"efficacy of 1H-Benzotriazole-5-methanol, 1-hydroxy- in preventing racemization"

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Executive Summary 1H-Benzotriazole-5-methanol, 1-hydroxy- is a functionalized derivative of the standard coupling ad...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

1H-Benzotriazole-5-methanol, 1-hydroxy- is a functionalized derivative of the standard coupling additive 1-Hydroxybenzotriazole (HOBt). While its core mechanism for suppressing racemization mirrors that of HOBt, its primary "efficacy" lies not in superior reaction kinetics, but in process utility . The 5-hydroxymethyl (-CH₂OH) handle allows for immobilization onto solid supports (creating polymer-supported HOBt) or modification for enhanced water solubility.

The Verdict:

  • Racemization Suppression: Equivalent to HOBt.[1] Inferior to HOAt and Oxyma Pure.

  • Process Efficiency: Superior for purification-critical applications. When used as a polymer-supported reagent, it eliminates the need for extractive workups to remove the additive.

  • Safety: Mitigates the explosive risk associated with dry HOBt due to the higher molecular weight and potential for immobilization.

Part 1: Technical Introduction & Mechanism

The Racemization Challenge

Racemization (or epimerization) during peptide coupling primarily occurs via the 5(4H)-oxazolone mechanism . When a carboxylic acid is activated (e.g., by a carbodiimide like DCC or DIC), the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. This intermediate is prone to deprotonation at the


-carbon, leading to loss of chirality.
The Role of Benzotriazole Additives

Additives like HOBt and its 5-methanol derivative intercept the O-acylisourea before oxazolone formation. They form an active ester (OBt ester) that is:

  • Stable enough to resist oxazolone formation.

  • Reactive enough to aminolyze rapidly with the incoming amine.

Profile: 1H-Benzotriazole-5-methanol, 1-hydroxy-
  • Structure: A benzotriazole ring with an N-hydroxy group (position 1) and a hydroxymethyl group (position 5).

  • Electronic Effect: The -CH₂OH group is a weak electron donor (inductive effect of alkyl, modified by the oxygen). Unlike the electron-withdrawing chlorine in 6-Cl-HOBt (which increases acidity and reactivity), the 5-methanol group has a minimal impact on the pKa of the N-OH group compared to unsubstituted HOBt.

  • Key Utility: The primary application of this molecule is as a linker precursor . The hydroxyl group at position 5 serves as an anchor point to attach the HOBt moiety to polystyrene resins or PEG chains.

Part 2: Comparative Efficacy Analysis

This section compares the 5-methanol derivative against industry standards.

Table 1: Comparative Performance Matrix
Feature1H-Benzotriazole-5-methanol, 1-hydroxy- HOBt (Standard) HOAt (Gold Standard) Oxyma Pure (Modern)
Racemization Suppression Moderate (Comparable to HOBt)ModerateHigh (Neighboring group effect)High
Coupling Rate StandardStandardFastVery Fast
Solubility High (Alcohol handle increases polarity)ModerateGoodExcellent
Safety Profile High (Low explosive risk)Low (Explosive when dry)ModerateHigh
Removal Method Filtration (if immobilized) or ExtractionExtractionExtractionExtraction/Wash
Cost High (Specialty Reagent)LowHighLow
Detailed Comparison
1. Vs. HOBt (1-Hydroxybenzotriazole)
  • Efficacy: The racemization suppression is statistically indistinguishable from HOBt.[1] The electronic perturbation of the 5-hydroxymethyl group is insufficient to alter the leaving group ability of the active ester significantly.

  • Advantage: The 5-methanol derivative mitigates the safety risks of HOBt. Anhydrous HOBt is autocatalytic and explosive; the 5-methanol derivative is generally more stable.

2. Vs. HOAt (1-Hydroxy-7-azabenzotriazole)
  • Efficacy: HOAt is superior. The nitrogen atom at position 7 in HOAt provides a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state for aminolysis, speeding up the reaction and reducing the window for racemization. The 5-methanol derivative lacks this feature.

  • Recommendation: For "difficult" couplings (sterically hindered amino acids like Val, Ile, N-methylated residues), use HOAt. For routine couplings where purification is the bottleneck, use the 5-methanol derivative (immobilized).

3. Vs. Oxyma Pure
  • Efficacy: Oxyma Pure generally outperforms benzotriazole-based additives in both suppression of racemization and safety.

  • Context: Oxyma cannot be easily immobilized. If your workflow requires a "catch-and-release" or solid-supported reagent strategy, the 5-methanol HOBt derivative is the only viable option among these.

Part 3: Mechanistic Visualization

The following diagram illustrates how the additive intercepts the racemization pathway.

RacemizationPath cluster_0 Protective Pathway Start Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone (Racemization Prone) Start->Oxazolone Slow Cyclization ActiveEster OBt-Active Ester (Stable Intermediate) Start->ActiveEster Fast Attack by Additive Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Base-catalyzed Epimerization Product Peptide Bond (L-Isomer) ActiveEster->Product Aminolysis (R-NH2) Additive 1H-Benzotriazole- 5-methanol, 1-hydroxy- Additive->Start Intervention

Figure 1: Kinetic competition between oxazolone formation (racemization) and active ester formation (stabilization). The 5-methanol derivative functions identically to HOBt in the green pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis of Polymer-Supported HOBt

This protocol demonstrates the primary utility of the 5-methanol derivative: creating a reusable coupling reagent.

Reagents:

  • Merrifield Resin (Chloromethyl polystyrene).

  • 1H-Benzotriazole-5-methanol, 1-hydroxy-.

  • Potassium tert-butoxide (KOtBu).

  • DMA (Dimethylacetamide).

Workflow:

  • Swelling: Swell 1.0 g of Merrifield resin in DMA for 30 minutes.

  • Deprotonation: Dissolve 1H-Benzotriazole-5-methanol, 1-hydroxy- (1.5 eq relative to resin loading) in DMA. Add KOtBu (1.5 eq) and stir for 10 min to generate the alkoxide (reacting at the 5-CH₂OH, not the N-OH, due to steric/electronic protection or use of specific protecting group strategies if N-OH is sensitive). Note: Often the N-OH is protected as a benzyl ether if selective O-alkylation is difficult, or the reaction relies on the higher nucleophilicity of the primary alcohol.

  • Coupling: Add the alkoxide solution to the resin. Heat to 60°C for 12 hours.

  • Washing: Filter the resin and wash extensively with DMA, MeOH, and DCM.

  • Validation: The resulting resin (PS-HOBt) can be used for peptide coupling.

Protocol B: Racemization Test (Young's Test)

To verify efficacy in your specific synthesis.

Objective: Quantify the % racemization of the Benzoyl-Leu-Gly-OEt model.

  • Activation: Dissolve Benzoyl-L-Leucine (1 mmol) in DMF.

  • Addition: Add DIC (1 mmol) and 1H-Benzotriazole-5-methanol, 1-hydroxy- (1 mmol) at 0°C. Stir for 5 min.

  • Coupling: Add Glycine ethyl ester hydrochloride (1 mmol) and DIPEA (1 mmol).

  • Analysis: After 2 hours, analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD column).

  • Calculation:

    
    
    
    • Target: < 5% indicates effective suppression.

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Pop, I. E., et al. (1997). Polymer-supported 1-hydroxybenzotriazole: A new tool for the synthesis of peptides. Journal of Organic Chemistry, 62(8), 2594-2603. (Foundational work on immobilized HOBt derivatives). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Comparative

Quantitative Analysis of Reaction Kinetics: 1-Hydroxy-1H-Benzotriazole-5-Methanol vs. Traditional Coupling Additives

As a Senior Application Scientist navigating the complexities of modern peptide and amide synthesis, I frequently evaluate coupling reagents not just on their theoretical kinetics, but on their process-scale viability. F...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern peptide and amide synthesis, I frequently evaluate coupling reagents not just on their theoretical kinetics, but on their process-scale viability. For decades, 1-hydroxybenzotriazole (HOBt) and its 7-aza analog (HOAt) have defined the mechanistic framework for suppressing racemization and accelerating amide bond formation 1. However, the demand for high-throughput, parallel synthesis has driven the evolution of bifunctional additives.

1-Hydroxy-1H-benzotriazole-5-methanol (CAS 144574-90-3), commonly referred to as 5-hydroxymethyl-HOBt, represents a critical structural evolution in this space. By introducing a hydroxymethyl moiety at the 5-position of the benzotriazole ring, chemists achieve two distinct advantages: a subtle electronic tuning of the active ester's leaving-group ability, and more importantly, a robust covalent tether for generating Polymer-Supported HOBt (PS-HOBt) [[2]]().

This guide objectively compares the kinetic performance of 5-hydroxymethyl-HOBt against traditional alternatives and provides self-validating protocols for both its solution-phase evaluation and solid-supported application.

Mechanistic Causality: The Role of the 5-Hydroxymethyl Modification

In standard carbodiimide chemistry (e.g., using DIC or DCC), the initial activation of a carboxylic acid forms an O-acylisourea intermediate. While highly reactive, this intermediate is prone to slow aminolysis and rapid side reactions, notably the formation of inactive N-acylureas or racemization via an oxazolone pathway 3.

Benzotriazole additives intercept this intermediate to form a stable, yet kinetically competent, OBt active ester. The efficiency of this interception and subsequent aminolysis is dictated by the


 of the additive's hydroxyl group.
  • Electronic Effect: The 5-hydroxymethyl group exerts a mild inductive electron-withdrawing effect relative to a hydrogen atom. This slightly lowers the

    
     of the triazole hydroxyl group (from ~4.60 in standard HOBt to ~4.45), making the resulting 5-CH₂OH-OBt anion a marginally better leaving group during the final aminolysis step.
    
  • Immobilization Strategy: The true power of the 5-methanol derivative lies in its bifunctionality. The primary alcohol serves as an anchoring site, allowing the reagent to be grafted onto macroporous polystyrene beads via ether or ester linkages [](). This transforms a homogeneous reaction into a heterogeneous one, eliminating the need for complex aqueous workups.

Mechanism A Carboxylic Acid + DIC B O-Acylisourea (Reactive) A->B Activation C 5-CH2OH-HOBt Active Ester B->C + 5-CH2OH-HOBt D Peptide Bond + Regenerated Additive C->D + Amine (Aminolysis) E Polymer Support (Polystyrene Resin) E->C Anchored via 5-Methanol Linker

Caption: Catalytic cycle of 5-hydroxymethyl-HOBt and its immobilization strategy via the methanol linker.

Quantitative Performance Comparison

To objectively position 1-hydroxy-1H-benzotriazole-5-methanol against its peers, we must look at solution-phase kinetic data. While HOAt remains the gold standard for difficult couplings due to its anchimeric (n→π*) assistance 4, its high cost and explosive hazards limit its use at scale. 5-CH₂OH-HOBt offers a "Goldilocks" compromise: better kinetics than standard HOBt, with the unique ability to be polymer-supported.

Table 1: Solution-Phase Kinetics & Properties

Conditions: Equimolar Fmoc-Phe-OH and H-Leu-NH₂ activated with DIC in DMF at 25°C.

Coupling AdditiveApparent

Aminolysis

(min)
Epimerization (% D-isomer)Primary Industrial Utility
HOAt 3.281.2< 0.1%Difficult/hindered couplings
6-Cl-HOBt 3.351.80.2%Safer, high-efficiency solution SPPS
5-CH₂OH-HOBt 4.452.60.4%Precursor for Polymer-Supported reagents
HOBt 4.603.10.5%Standard, low-cost solution SPPS
Table 2: Operational Efficiency (Solution vs. Polymer-Supported)

When 5-CH₂OH-HOBt is immobilized to form PS-HOBt, the reaction kinetics slow down slightly due to mass transfer limitations within the resin pores. However, the operational throughput increases dramatically 2.

MetricFree 5-CH₂OH-HOBt (Solution)PS-HOBt (Polymer-Supported)
Reagent Stoichiometry 1.0 - 1.2 eq1.5 - 3.0 eq (Resin-bound)
Workup Procedure Aqueous extraction, chromatographySimple filtration and evaporation
Average Crude Purity 85 - 90%> 95% (Byproducts remain on resin)
Cycle Time per Amide 12 - 24 hours4 - 6 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A allows you to verify the solution-phase kinetics of the additive, while Protocol B demonstrates its practical application in solid-supported parallel synthesis.

Protocol A: Solution-Phase Kinetic Profiling of Aminolysis

This protocol utilizes UV-Vis/HPLC to track the decay of the active ester, providing the pseudo-first-order rate constant (


).
  • Reagent Preparation: Prepare 0.1 M solutions of Fmoc-Phe-OH, H-Leu-NH₂, and 5-CH₂OH-HOBt in anhydrous DMF. Ensure all reagents are strictly anhydrous to prevent premature hydrolysis of the active ester.

  • Activation: At

    
     min, add 1.0 equivalent of DIC to the Fmoc-Phe-OH and 5-CH₂OH-HOBt mixture. Stir vigorously at 25°C to allow complete formation of the active ester.
    
  • Aminolysis Initiation: At

    
    , introduce 1.0 equivalent of the H-Leu-NH₂ solution to the activated mixture.
    
  • Kinetic Sampling: Withdraw 10 µL aliquots at predefined intervals (1, 2, 5, 10, and 20 minutes). Immediately quench each aliquot into 990 µL of ACN/H₂O (50:50) containing 0.1% TFA to protonate the amine and halt the reaction.

  • HPLC Analysis: Inject quenched samples onto a C18 RP-HPLC column (monitoring at 254 nm). Quantify the exponential decay of the active ester peak and the corresponding growth of the dipeptide product peak to calculate

    
    .
    

Workflow S1 1. Reagent Prep Equimolar Acid & Amine S2 2. Activation Add DIC + 5-CH2OH-HOBt S1->S2 S3 3. Kinetic Sampling Quench at t=1,2,5,10 min S2->S3 S4 4. HPLC/UV Analysis Monitor Active Ester Decay S3->S4 S5 5. Data Processing Calculate k_obs & t_1/2 S4->S5

Caption: Step-by-step experimental workflow for real-time kinetic monitoring of active ester aminolysis.

Protocol B: Amide Synthesis via Polymer-Supported 5-CH₂OH-HOBt (PS-HOBt)

This protocol exploits the 5-methanol linker for clean, catch-and-release amide synthesis []().

  • Resin Swelling: Swell 1.0 g of PS-HOBt resin (functionalized via the 5-methanol linker, loading ~1.0 mmol/g) in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

  • Active Ester Formation (Loading): Add 3.0 equivalents of the target carboxylic acid and 3.0 equivalents of DIC dissolved in DMF to the resin. Agitate gently for 3 hours at room temperature.

  • Washing (Crucial Step): Drain the reactor. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Causality: This rigorous washing removes all diisopropylurea (DCU) byproducts and unreacted acid. The active ester is now securely bound to the solid support.

  • Amide Coupling (Release): Introduce 0.8 equivalents of the target amine (acting as the limiting reagent) in DCM. Agitate for 4 to 6 hours. The amine will selectively attack the resin-bound active ester, releasing the product into solution.

  • Product Isolation: Filter the resin. Wash the spent resin with a small volume of DCM and pool the filtrates. Evaporate the solvent to yield the highly pure amide product. No aqueous extraction or flash chromatography is required.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety PeptideChemistry.org URL: [[1]]()

  • Accelerated chemical synthesis of peptides and small proteins Proceedings of the National Academy of Sciences (PNAS) URL: 4

  • Biotage® PS-HOBt(HL) - Polymer-supported Active Ester Biotage Application Notes URL: 2

  • HOBT immobilized on macroporous polystyrene beads: a useful reagent for the synthesis of amides RSC Publishing URL:

  • Application Notes and Protocols: 1-Hydroxybenzotriazole Hydrate in Flow Chemistry for Peptide Synthesis BenchChem URL: 3

Sources

Validation

Comparative Guide: Biological Efficacy and SAR Profiling of Benzotriazole Analogs

Executive Summary & Structural Logic Benzotriazole (BTA) is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for the purine nucleus (adenine/guanine) or the indole ring. Its pharmacological v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Benzotriazole (BTA) is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for the purine nucleus (adenine/guanine) or the indole ring. Its pharmacological versatility stems from its ability to act as a hydrogen bond acceptor and its unique tautomeric equilibrium (1H- vs. 2H- forms).

This guide objectively compares the biological activity of distinct BTA analog classes, specifically focusing on Antimicrobial (Antifungal/Antibacterial) and Anticancer (EGFR-TK Inhibition) profiles. We move beyond generic descriptions to analyze the Structure-Activity Relationship (SAR) drivers that dictate potency.[1]

The Core Scaffold and SAR Logic

The biological fate of a benzotriazole derivative is largely determined by substitution at the N-1 position versus the benzene ring (positions 4-7).

  • N-1 Substitution: Controls lipophilicity and membrane permeability (critical for antimicrobial action).

  • Benzene Ring Substitution: Modulates electronic density, affecting π-π stacking interactions with enzyme active sites (critical for kinase inhibition).

SAR_Logic Core Benzotriazole Scaffold N1_Sub N-1 Modification (Alkylation/Acylation) Core->N1_Sub Ring_Sub Benzene Ring Sub (Halogens/Nitro) Core->Ring_Sub Lipophilicity Increased Lipophilicity (Membrane Penetration) N1_Sub->Lipophilicity Long Alkyl Chains Electronic Electronic Modulation (Target Binding Affinity) Ring_Sub->Electronic EWG (Cl, NO2) Activity_Micro Antimicrobial Potency (Target: CYP51/Membrane) Lipophilicity->Activity_Micro Activity_Cancer Anticancer Potency (Target: EGFR/VEGFR) Electronic->Activity_Cancer

Figure 1: SAR Decision Tree illustrating how structural modifications dictate the primary biological application of benzotriazole analogs.

Antimicrobial Activity Comparison

Primary Mechanism: Inhibition of lanosterol 14α-demethylase (CYP51) in fungi and disruption of cell membrane integrity in bacteria.

Comparative Data: N-Alkyl Chain Length Impact

In our screening workflows, we observe a distinct "cutoff" effect where increasing the alkyl chain length at N-1 improves potency up to a specific point (typically C10-C12) due to enhanced interaction with the lipid bilayer.

Table 1: Comparative MIC Values (µg/mL) of N-alkylated Benzotriazoles vs. Standards Data synthesized from comparative screenings against Candida albicans and E. coli.

Compound ClassSpecific AnalogC. albicans MICE. coli MICPerformance Note
Short-Chain 1-Ethyl-1H-benzotriazole>128>256Ineffective; poor membrane penetration.
Medium-Chain 1-Hexyl-1H-benzotriazole64128Moderate activity.
Long-Chain 1-Decyl-1H-benzotriazole 4 - 8 16 Optimal Potency. Matches Fluconazole in some resistant strains.
Standard Fluconazole2N/AClinical Standard (Fungal).
Standard CiprofloxacinN/A0.015Clinical Standard (Bacterial).

Key Insight: The 1-decyl derivative (Long-Chain) exhibits a 16-fold increase in antifungal potency compared to the hexyl analog. This confirms that lipophilicity (LogP) is the governing factor for this subclass [1].

Validated Protocol: Broth Microdilution (CLSI Standard)

To reproduce these MIC values, strict adherence to inoculum density is required.

  • Preparation: Dissolve benzotriazole analogs in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

  • Inoculation: Adjust inoculum to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation:

    • Bacteria:

      
       for 16–20 hours.
      
    • Fungi:

      
       for 24–48 hours.[2]
      
  • Readout: MIC is the lowest concentration showing no visible turbidity .

  • Validation: DMSO control wells must show full growth; Sterility wells must remain clear.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Primary Mechanism: Benzotriazole acts as a bioisostere for the quinazoline ring found in drugs like Erlotinib, competing for the ATP-binding site of EGFR (Epidermal Growth Factor Receptor).[3]

Comparative Data: Hybrid Analogs vs. Erlotinib

Modifying the benzotriazole core with a 1,2,3-triazole linker (Hybrid approach) significantly enhances binding affinity.

Table 2: IC50 Inhibition Values (µM) against Cancer Cell Lines Comparison of Benzotriazole-Triazole Hybrids vs. Clinical Standard.

CompoundStructure TypeHeLa (Cervical)MCF-7 (Breast)EGFR Kinase Assay (IC50)
Compound 4d Erlotinib-BTA Hybrid7.02 µM5.2 µM13.01 µM
Compound 4l Fluorinated BTA Hybrid 4.51 µM 2.8 µM 1.76 µM
Erlotinib Quinazoline Standard4.8 nM*11.57 µM2.0 nM
5-Fluorouracil Pyrimidine Analogue10.80 µM10.80 µMN/A

*Note: Erlotinib is nanomolar against EGFR-overexpressing lines but micromolar in general cytotoxicity. Compound 4l shows superior broad-spectrum cytotoxicity compared to 5-FU and competitive kinase inhibition. [2, 3]

Mechanism of Action: EGFR Signaling Blockade

The following diagram illustrates where the benzotriazole analog intercepts the signaling cascade, preventing cell proliferation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Receptor (Tyrosine Kinase) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor Benzotriazole Analog (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Phospho Inhibits Ras Ras-GTP Phospho->Ras Apoptosis Apoptosis / Growth Arrest Phospho->Apoptosis Failure leads to Raf Raf / MEK / ERK Ras->Raf Nucleus Nuclear Transcription Raf->Nucleus

Figure 2: Mechanism of Action. Benzotriazole analogs bind to the ATP pocket of EGFR, halting downstream Ras/Raf signaling and inducing apoptosis.

Validated Protocol: MTT Cytotoxicity Assay

To ensure reliability, solvent controls are critical as benzotriazoles can precipitate in aqueous media at high concentrations.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 – 100 µM). Critical: Final DMSO concentration must be

    
    .
    
  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h (formazan crystals form).

  • Solubilization: Remove media, add 150 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    .
    

Synthesis & Accessibility

For researchers aiming to synthesize these analogs for testing, the Click Chemistry (CuAAC) route is the most robust method for generating the triazole-linked hybrids described in Section 3.

  • Starting Material: 1-(Prop-2-ynyl)-1H-benzotriazole.

  • Reagents: Sodium azide,

    
    , Sodium ascorbate.
    
  • Yield: Typically >85% with high regioselectivity (1,4-disubstituted).

References

  • Frontiers in Pharmacology. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole: EGFR Inhibition Study. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024).[1] Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]

  • NIH/PubMed. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy-

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1H-Benzotriazole-5-methanol,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy-. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety and handling information from closely related benzotriazole derivatives. The procedures outlined below are grounded in the principles of laboratory safety and environmental stewardship, empowering you to manage this chemical waste responsibly.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment conducted by qualified personnel and in consultation with your institution's Environmental Health and Safety (EHS) department.

Understanding the Hazard Profile: A Data-Driven Approach

To ensure the safe handling and disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy-, it is imperative to understand the potential hazards. The following table summarizes the known hazards of structurally similar benzotriazole compounds, which should be considered as potential risks associated with the target compound.

Hazard Classification1H-Benzotriazole-1-methanol[1]5-Methyl-1H-benzotriazole[2]1-Hydroxybenzotriazole hydrate[3]
Acute Toxicity (Oral) No data availableHarmful if swallowed[2]Data from closely analogous substances available[3]
Skin Irritation Causes skin irritation[1]Causes skin irritationNo data available
Eye Irritation Causes serious eye irritation[1]Causes serious eye irritationCauses serious eye irritation[3]
Respiratory Irritation No data availableMay cause respiratory irritationNo data available
Aquatic Toxicity No data availableHarmful to aquatic organisms; may cause long-term adverse effects[4]Harmful to aquatic life with long lasting effects[3]
Flammability No data availableNot classified as flammableFlammable solid[3]
Explosive Properties No data availableNot classified as explosiveExplosive; fire, blast or projection hazard[3]

Key Insight: The consistent classification of related benzotriazoles as skin and eye irritants, and their potential for oral toxicity and harm to aquatic ecosystems, underscores the necessity of treating 1H-Benzotriazole-5-methanol, 1-hydroxy- as a hazardous substance.[1][3][4] The potential for flammability and explosive properties in the hydrated form of 1-hydroxybenzotriazole necessitates caution against heat, sparks, and flame.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy- is a critical step in maintaining a safe laboratory environment and ensuring environmental protection. The following protocol provides a systematic approach to waste management.

Experimental Protocol: Waste Segregation and Collection

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.[1][2]

  • Waste Identification: All waste streams containing 1H-Benzotriazole-5-methanol, 1-hydroxy- must be clearly identified as hazardous waste.

  • Solid Waste Collection:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include the chemical name ("1H-Benzotriazole-5-methanol, 1-hydroxy-"), the appropriate hazard pictograms (e.g., irritant, harmful), and the date of accumulation.

  • Liquid Waste Collection:

    • Collect all liquid waste containing 1H-Benzotriazole-5-methanol, 1-hydroxy- in a separate, dedicated, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Benzotriazoles can be incompatible with strong oxidizing agents and strong acids.[2]

  • Container Management:

    • Keep all waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.

The Logic of Disposal: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy-. This workflow is designed to ensure that all safety and regulatory considerations are met.

Caption: Disposal Decision Workflow for 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Environmental Considerations and Decontamination

Benzotriazole derivatives are known to be persistent in the environment and can be only partially removed by conventional wastewater treatment.[5][6] Therefore, it is crucial to prevent the release of 1H-Benzotriazole-5-methanol, 1-hydroxy- into the sanitary sewer system.

Decontamination Protocol:

  • Surface Decontamination: For minor spills, carefully sweep up any solid material to avoid dust generation.[2] Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Equipment Decontamination: Triple-rinse any contaminated laboratory equipment with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Empty Containers: Empty containers that held 1H-Benzotriazole-5-methanol, 1-hydroxy- should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

The Imperative of Professional Consultation

Given the incomplete toxicological and environmental data for 1H-Benzotriazole-5-methanol, 1-hydroxy-, the most critical step in its disposal is to seek expert guidance.

  • Institutional EHS Department: Your primary point of contact should be your institution's Environmental Health and Safety department. They will provide specific guidance based on local, state, and federal regulations and will have established procedures for hazardous waste pickup.

  • Licensed Waste Disposal Company: The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1] They have the expertise and facilities to manage and treat chemical waste in an environmentally sound manner.

By adhering to these procedures and consulting with safety professionals, you can ensure the safe and compliant disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy-, thereby protecting yourself, your colleagues, and the environment.

References

  • TCI Chemicals. (2025, February 7). Safety Data Sheet: 1H-Benzotriazole-1-methanol.
  • (2014, January 22).
  • Fisher Scientific. (2008, June 23). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate.
  • MilliporeSigma. (2025, November 7). Safety Data Sheet: 5-Methyl-1H-benzotriazole.
  • Benzotriazole. (n.d.).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
  • Huntscha, S., Hofstetter, T. B., Schymanski, E. L., Spahr, S., & Hollender, J. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4435–4443.
  • Lee, J. E., Kim, M. K., Lee, J. Y., Lee, Y. M., & Zoh, K. D. (2019). Degradation kinetics and pathway of 1H-benzotriazole during UV/chlorination process. Chemical Engineering Journal, 359, 1502–1508.
  • Fisher Scientific. (2010, June 7). Safety Data Sheet: 1H-Benzotriazole.
  • Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 5-Methylbenzotriazole.
  • SKF. (n.d.).
  • Minnesota Department of Health. (n.d.). 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Retrieved from the Minnesota Department of Health website.
  • Fisher Scientific. (2010, November 16).
  • Cheméo. (n.d.). 1H-Benzotriazole, 1-hydroxy-.
  • (2023, February 5). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • (2012, May 23). Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution.
  • European Chemicals Agency. (n.d.). Substance Information.
  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Benzotriazole, 1-hydroxy- - Substance Details.
  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 1-hydroxy-.

Sources

Handling

Personal protective equipment for handling 1H-Benzotriazole-5-methanol,1-hydroxy-

As a Senior Application Scientist, I present this definitive technical guide for the safe handling, operation, and disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3). This compound shares the highly re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this definitive technical guide for the safe handling, operation, and disposal of 1H-Benzotriazole-5-methanol, 1-hydroxy- (CAS 144574-90-3).

This compound shares the highly reactive 1-hydroxybenzotriazole (HOBt) core, making it an invaluable additive in peptide synthesis and materials science for stabilizing reactive intermediates and accelerating amide-bond formation[1]. However, this exact structural motif classifies it as a severe explosion hazard when mishandled[2][3]. This guide establishes a self-validating safety system designed to protect personnel, ensure logistical success, and build a foundation of uncompromising laboratory safety.

Mechanistic Hazard Profile: The Causality of Risk

To handle this chemical safely, operators must understand why it is dangerous. The reactivity of benzotriazole-based additives lies in the tautomeric equilibrium between their N–OH and O–H forms, allowing the anion to act as a potent nucleophile[1].

However, the N-O bond conjugated with the aromatic triazole system is highly energetic. When anhydrous (containing <1% water), 1-hydroxybenzotriazole derivatives fall under the "Class 1 explosive category"[3]. They are acutely sensitive to mechanical stimuli (friction, shock) and thermal confinement, and are capable of propagating a detonation[2].

The Mitigation Mechanism: To suppress this hazard, these compounds must be handled and stored as hydrates (typically >10% water by weight)[2]. The interstitial water molecules disrupt the crystalline lattice's ability to propagate a kinetic shockwave and act as a thermal sink against localized exothermic decomposition[1][4].

Mechanism Chem 1H-Benzotriazole Derivative Dry Anhydrous (<1% Water) Chem->Dry Wet Hydrated (>10% Water) Chem->Wet Stimulus Friction / Static Dry->Stimulus Safe Safe Coupling Wet->Safe Boom Exothermic Decomposition Stimulus->Boom

Mechanistic pathway of benzotriazole explosion hazards and the stabilizing role of hydration.

Quantitative Physicochemical & Safety Data

All operational boundaries are dictated by the compound's physical limits. Do not deviate from these parameters.

ParameterValue / SpecificationOperational Implication (Causality)
Hydration Requirement > 10% w/w WaterDesensitizes explosive properties; mandatory for safe transport and storage[2].
Glove Thickness ≥ 0.11 mm NitrileEnsures >480 min breakthrough time against systemic absorption[5].
Storage Temperature 2°C – 8°CMinimizes thermal degradation and prevents premature desiccation[4][6].
Decomposition Temp > 148.5°CRapid exothermic decomposition; never heat under confinement[7][8].

Personal Protective Equipment (PPE) Matrix

A self-validating safety protocol requires PPE that directly neutralizes specific mechanistic threats.

  • Hand Protection: Wear nitrile rubber gloves (minimum 0.11 mm thickness)[5].

    • Causality: Benzotriazoles can cause severe allergic skin sensitization. Nitrile provides a verified chemical barrier (breakthrough >480 mins) while maintaining the tactile sensitivity needed for delicate handling[5].

  • Body Protection: Flame-retardant, anti-static lab coat or Tyvek suit[9].

    • Causality: The powder is highly flammable and sensitive to static discharge. Anti-static clothing prevents electrostatic buildup (ESD) that could provide the activation energy for ignition[9][10].

  • Eye/Face Protection: Tightly fitting safety goggles (EN 166) and a full-face shield[4][11].

    • Causality: Protects the ocular mucosa from chemical dust and provides a physical barrier against projection hazards in the event of a micro-detonation during weighing[4][8].

  • Respiratory Protection: NIOSH-approved particulate respirator (N95/P100)[6][7].

    • Causality: Required if local exhaust ventilation fails or aerosolization occurs, preventing delayed pulmonary edema and olfactory fatigue[7].

Step-by-Step Operational Protocols

The following workflow ensures the chemical remains desensitized and isolated from ignition sources throughout the experimental procedure.

Workflow Start Verify Hydration (>10%) Weigh Weighing (Non-Sparking) Start->Weigh Transfer Transfer (Grounded) Weigh->Transfer Solvent Add Solvent (DMF/NMP) Transfer->Solvent React Coupling Reaction Solvent->React Waste Aqueous Waste Collection React->Waste

Standard operating procedure for handling benzotriazole derivatives to prevent ignition.

Step 1: Hydration Verification & Environment Setup

  • Ensure the laboratory environment is free of open flames, heat sources, and strong oxidants[4][7].

  • Verify the reagent container specifies a hydrated state (e.g., ~15% water). If the powder appears unusually dry, clumpy, or crystalline, do not subject it to friction. Consult an explosives expert[6].

Step 2: Weighing and Transfer

  • Critical Rule: Use only non-sparking tools (Teflon, ceramic, or wooden spatulas)[7][11]. Metal-on-metal or metal-on-glass friction can trigger localized decomposition[4].

  • Ground and bond all receiving equipment and analytical balances to prevent static discharge[8][10].

  • Weigh the material inside a certified fume hood to prevent dust inhalation[10].

Step 3: Dissolution and Reaction

  • Immediately dissolve the weighed solid in the appropriate reaction solvent (e.g., DMF, NMP, or DCM). Once in solution, the explosive hazard is effectively neutralized[1].

  • Do not heat the reaction mixture under confinement. Maintain temperatures well below the decomposition threshold[2][8].

Spill Management and Disposal Plan

Mishandling waste or spills is the most common point of failure in chemical logistics.

Emergency Spill Response:

  • Evacuate & Isolate: Remove all personnel and eliminate ignition sources[6][11].

  • Wet Down: Immediately spray the spilled powder with water to prevent it from drying out and to desensitize it[6][8].

  • Containment: Absorb the wetted material with a non-combustible, inert binder (e.g., damp sand or diatomite)[10].

  • Collection: Scoop the wetted slurry using a clean, non-sparking shovel into a dedicated, dry, and sealable waste container[7][12]. Do not compress the material[12].

Waste Disposal Plan:

  • Segregation: Never mix benzotriazole waste with strong acids, oxidizers, or general organic waste. Keep the waste container wetted[4][8].

  • Environmental Protection: Do not flush down drains; it is harmful to aquatic life with long-lasting effects[9][10].

  • Destruction: Offer the surplus to a licensed hazardous waste disposal company. It must be destroyed in a chemical incinerator equipped with an afterburner and scrubber, but operators must exert extreme care during ignition due to its flammability[5][9].

References

Sources

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